molecular formula C16H19ClN2 B15610166 Chlorpheniramine CAS No. 113-92-8; 132-22-9

Chlorpheniramine

Cat. No.: B15610166
CAS No.: 113-92-8; 132-22-9
M. Wt: 274.79 g/mol
InChI Key: SOYKEARSMXGVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorphenamine is a tertiary amino compound that is propylamine which is substituted at position 3 by a pyridin-2-yl group and a p-chlorophenyl group and in which the hydrogens attached to the nitrogen are replaced by methyl groups. A histamine H1 antagonist, it is used to relieve the symptoms of hay fever, rhinitis, urticaria, and asthma. It has a role as a H1-receptor antagonist, an antipruritic drug, a histamine antagonist, a serotonin uptake inhibitor, an antidepressant and an anti-allergic agent. It is a tertiary amino compound, a member of monochlorobenzenes and a member of pyridines.
A histamine H1 antagonist used in allergic reactions, hay fever, rhinitis, urticaria, and asthma. It has also been used in veterinary applications. One of the most widely used of the classical antihistaminics, it generally causes less drowsiness and sedation than promethazine.
Chlorpheniramine is a Histamine-1 Receptor Antagonist. The mechanism of action of this compound is as a Histamine H1 Receptor Antagonist.
This compound Polistirex is a complex of the synthetic alkylamine derivative and histamine-1 (H1) receptor antagonist this compound with sulfonated styrene-divinylbenzene copolymer, with anti-allergic activity. Upon administration, this compound competitively blocks the H1 receptor, thereby preventing the actions of histamine on capillaries, and the resulting vasodilation and edema of the respiratory mucosa. This compound also displays anticholinergic and mild sedative effects.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1950 and has 12 approved and 4 investigational indications.
This compound is a histamine H1 antagonist used in allergic reactions, hay fever, rhinitis, urticaria, and asthma. It has also been used in veterinary applications. One of the most widely used of the classical antihistaminics, it generally causes less drowsiness and sedation than Promethazine. -- Pubchem;  Chlorphenamine or this compound, commonly marketed as its salt chlorphenamine maleate (Chlor- Trimeton, Piriton, Chlor- Tripolon), is a first generation antihistamine used in the prevention of the symptoms of allergic conditions such as rhinitis and urticaria.- wikipedia.
A histamine H1 antagonist used in allergic reactions, hay fever, rhinitis, urticaria, and asthma. It has also been used in veterinary applications. One of the most widely used of the classical antihistaminics, it generally causes less drowsiness and sedation than PROMETHAZINE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYKEARSMXGVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022804
Record name Chlorpheniramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlorpheniramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

142 °C @ 1.0 MM HG
Record name Chlorpheniramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORPHENIRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

UV max absorption (water): 261 nm (E=5760), Solubility in mg/ml at 25 °C: Ethanol 330; chloroform 240; water 160; methanol 130; pH of a 2% aqueous solution about 5 /Maleate/, 160.0 mg/mL at 25 °C
Record name Chlorpheniramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORPHENIRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorpheniramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

OILY LIQUID

CAS No.

132-22-9, 113-92-8
Record name (±)-Chlorpheniramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorphenamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorpheniramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlorpheniramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorphenamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.596
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORPHENIRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6IO1965U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORPHENIRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorpheniramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 - 135 °C
Record name Chlorpheniramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Beyond the Histamine Blockade: A Technical Guide to the Multifaceted Pharmacology of Chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Long recognized for its potent H1 receptor antagonism in the management of allergic conditions, the first-generation antihistamine chlorpheniramine (B86927) possesses a complex pharmacological profile extending well beyond its primary mechanism of action. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, elucidates the non-histaminergic activities of this compound, providing a comprehensive overview of its interactions with various molecular targets and the resultant signaling cascades. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex pathways to foster a deeper understanding of this widely used therapeutic agent.

Executive Summary

This compound, a cornerstone of allergy relief for decades, exhibits a range of secondary pharmacological effects that contribute to its therapeutic efficacy and side-effect profile. These include potent inhibition of the serotonin (B10506) reuptake transporter, anticholinergic activity at muscarinic receptors, engagement with sigma receptors, functional inhibition of acid sphingomyelinase (FIASMA), and modulation of inflammatory signaling pathways and ion channels. This guide explores these mechanisms, providing the quantitative data and experimental context necessary for advanced research and development.

Quantitative Analysis of this compound's Molecular Interactions

The binding affinities and inhibitory concentrations of this compound and its enantiomers for various receptors and transporters are summarized below. This data, compiled from multiple sources, highlights the compound's promiscuity and the relative potencies of its different pharmacological actions.[1][2]

TargetLigand/EnantiomerParameterValue (nM)Species/TissueReference
Histamine H1 Receptor dexthis compoundKi2.67 - 4.81Human (cloned)[1]
levchlorphenamineKi211 - 361Human (cloned)[1]
dexthis compoundKd15Human brain[1]
Serotonin Transporter (SERT) chlorphenamineKd15.2Human[1][2]
Norepinephrine Transporter (NET) chlorphenamineKd1,440Human[1][2]
Dopamine Transporter (DAT) chlorphenamineKd1,060Human[1][2]
Muscarinic Acetylcholine (B1216132) Receptors dexthis compoundKd1,300Human brain[1]
chlorphenamineIC50 (M1)25,700Human[2]
chlorphenamineIC50 (M2)17,000Human[2]
chlorphenamineIC50 (M3)52,500Human[2]
chlorphenamineIC50 (M4)77,600Human[2]
chlorphenamineIC50 (M5)28,200Human[2]
hERG K+ Channel This compoundIC5015,600 - 25,500 (voltage-dependent)Xenopus oocytes[3]

Mechanisms of Action Beyond H1 Receptor Antagonism

Serotonin Reuptake Inhibition

This compound is a potent inhibitor of the serotonin transporter (SERT), with a binding affinity comparable to some selective serotonin reuptake inhibitors (SSRIs).[1][4] This action increases the synaptic concentration of serotonin, which may contribute to the mood-modulating effects observed in some patients and suggests its potential for repurposing in psychiatric conditions.[4] The discovery of this SSRI effect dates back to 1969 by Nobel Laureate Professor Arvid Carlsson.[4][5]

A common method to determine serotonin reuptake inhibition is through a radioligand uptake assay using cell lines expressing the human serotonin transporter, such as JAR cells.

  • Cell Culture: JAR cells are cultured to confluence in 96-well plates.

  • Assay Buffer Preparation: A Krebs-Ringer-HEPES (KRH) buffer is prepared.

  • Incubation: The cultured cells are washed with KRH buffer and then incubated with the buffer at 37°C in a 5% CO2 environment.

  • Radioligand and Compound Preparation: A working stock of [³H]5-HT (radiolabeled serotonin) is prepared in KRH buffer. Serial dilutions of the test compound (this compound) are also prepared.

  • Reuptake Inhibition: The test compound dilutions are added to the cells, followed by the addition of [³H]5-HT.

  • Termination and Measurement: The uptake reaction is terminated by washing the cells with ice-cold KRH buffer. The cells are then lysed, and the amount of incorporated [³H]5-HT is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]5-HT uptake (IC50) is calculated.

G cluster_workflow Serotonin Reuptake Inhibition Assay Workflow A Culture JAR cells in 96-well plates B Wash cells with KRH buffer A->B C Incubate cells with KRH buffer at 37°C B->C F Add this compound dilutions to cells C->F D Prepare serial dilutions of this compound D->F E Prepare [³H]5-HT working stock G Add [³H]5-HT to initiate uptake E->G F->G H Terminate uptake by washing with cold buffer G->H I Lyse cells and quantify radioactivity H->I J Calculate IC50 value I->J

Workflow for Serotonin Reuptake Inhibition Assay.
Anticholinergic Activity

This compound exhibits weak anticholinergic activity by acting as an antagonist at muscarinic acetylcholine receptors.[1] This action is thought to contribute to some of its therapeutic effects in treating the common cold, as well as to side effects such as dry mouth, blurred vision, and urinary retention.[6][7][8] The affinity of this compound for muscarinic receptors is significantly lower than for the H1 receptor.[1]

Radioligand binding assays are employed to determine the affinity of this compound for muscarinic receptor subtypes.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the desired muscarinic receptor subtype (e.g., CHO cells stably transfected with m1-m5 subtypes).

  • Radioligand: A radiolabeled muscarinic antagonist, such as [³H]-Quinuclidinyl benzilate ([³H]-QNB), is used.

  • Competitive Binding: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing unlabeled ligand (this compound).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Interaction with Sigma Receptors

Several first-generation antihistamines, including this compound, have been shown to interact with sigma receptors in the central nervous system.[9] While the precise functional consequences of this interaction are still under investigation, it is hypothesized that binding to sigma receptors may contribute to some of the central nervous system side effects associated with these drugs.[9]

The affinity of this compound for sigma receptors can be determined using a competitive radioligand binding assay.

  • Tissue Preparation: Brain tissue (e.g., from rats) is homogenized to prepare a membrane fraction.

  • Radioligand: A radiolabeled sigma receptor ligand, such as [³H]-(+)-pentazocine, is used.

  • Binding Assay: The membrane preparation is incubated with the radioligand in the presence and absence of varying concentrations of this compound.

  • Termination and Filtration: The binding reaction is stopped by rapid filtration, and the filters are washed to remove unbound radioligand.

  • Scintillation Counting: The amount of radioactivity bound to the filters is quantified.

  • Analysis: The specific binding is calculated, and the IC50 and Ki values for this compound are determined.

Functional Inhibition of Acid Sphingomyelinase (FIASMA)

This compound is classified as a functional inhibitor of acid sphingomyelinase (FIASMA).[10] FIASMAs are cationic amphiphilic drugs that indirectly inhibit the activity of acid sphingomyelinase, an enzyme that catalyzes the breakdown of sphingomyelin (B164518) to ceramide.[10] This inhibition can influence the balance between cell survival and apoptosis and may have implications for conditions such as major depressive disorder and cystic fibrosis.[10]

A colorimetric assay kit can be used to measure the enzymatic activity of acid sphingomyelinase.

  • Sample Preparation: Cell lysates or tissue homogenates are prepared.

  • Enzymatic Reaction: The sample is incubated with a sphingomyelin substrate at an acidic pH (typically pH 5.0). Acid sphingomyelinase in the sample will convert the substrate to phosphorylcholine (B1220837) and ceramide.

  • Detection: A series of enzymatic reactions is then initiated where the product, phosphorylcholine, is used to generate a colored product.

  • Measurement: The absorbance of the colored product is measured using a spectrophotometer (e.g., at OD 570 nm).

  • Calculation: The acid sphingomyelinase activity is calculated based on a standard curve.

G cluster_pathway FIASMA Mechanism of Action This compound This compound (Cationic Amphiphilic Drug) Lysosomal_Membrane Inner Leaflet of Lysosomal Membrane This compound->Lysosomal_Membrane Inserts into ASM_Detachment Detachment of Acid Sphingomyelinase (ASM) Lysosomal_Membrane->ASM_Detachment Causes ASM_Degradation Degradation of ASM ASM_Detachment->ASM_Degradation Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide ASM (Inhibited) Apoptosis_Proliferation Modulation of Apoptosis/Proliferation Ceramide->Apoptosis_Proliferation G cluster_pathway This compound's Inhibition of the NF-κB Pathway Histamine Histamine NFkB_Activation NF-κB Activation Histamine->NFkB_Activation Induces This compound This compound This compound->NFkB_Activation Inhibits Inflammatory_Genes Expression of Inflammatory Genes NFkB_Activation->Inflammatory_Genes Promotes G cluster_pathway This compound's Effect on the IL-6/JAK1/STAT3 Pathway IL6 IL-6 JAK1 JAK1 IL6->JAK1 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates Proliferation_Migration Keloid Fibroblast Proliferation & Migration STAT3->Proliferation_Migration Promotes This compound This compound This compound->IL6 Inhibits This compound->JAK1 Inhibits This compound->STAT3 Inhibits

References

A Deep Dive into the Stereoselective Pharmacology of Chlorpheniramine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Chlorpheniramine (B86927), a first-generation alkylamine antihistamine, has been a mainstay in the symptomatic relief of allergic conditions for decades. Commonly available as a racemic mixture, this compound's therapeutic action and side-effect profile are intrinsically linked to the distinct pharmacological activities of its two enantiomers: the (S)-(+)-enantiomer, dexthis compound (B1670334), and the (R)-(-)-enantiomer, levthis compound. This technical guide provides a comprehensive overview of the stereoselective pharmacology of this compound enantiomers, focusing on their differential interaction with the histamine (B1213489) H1 receptor, pharmacokinetic profiles, and metabolic pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in the fields of pharmacology, medicinal chemistry, and clinical development.

Differential Pharmacological Activity at the Histamine H1 Receptor

The antihistaminic effect of this compound is primarily mediated through competitive antagonism of the histamine H1 receptor. In vitro and in vivo studies have consistently demonstrated that the pharmacological activity of racemic this compound resides almost exclusively in the (S)-(+)-enantiomer, dexthis compound.

Table 1: In Vitro H1 Receptor Binding Affinity and Functional Antagonism of this compound Enantiomers

EnantiomerH1 Receptor Binding Affinity (Ki)Functional Antagonism (IC50)Relative Potency (Dex/Lev)
(S)-(+)-Dexthis compound12 nM[1]5.8 µg/kg (in vivo, guinea pig bronchospasm)~100-200 fold
(R)-(-)-Levthis compound--1

Note: Specific Ki and IC50 values can vary between studies and experimental conditions. The relative potency is a generally accepted approximation based on multiple sources.

The significant difference in potency, with dexthis compound being approximately 100 to 200 times more active than levthis compound, underscores the importance of stereoselectivity in its mechanism of action.[2] This disparity is attributed to the specific three-dimensional arrangement of the chiral center in dexthis compound, which allows for a more favorable interaction with the binding pocket of the H1 receptor.

Stereoselective Pharmacokinetics and Metabolism

The enantiomers of this compound not only differ in their pharmacodynamic activity but also exhibit significant stereoselectivity in their pharmacokinetic profiles. This has important implications for the overall therapeutic effect and potential for adverse drug reactions.

Following oral administration of the racemic mixture, the plasma concentrations of the two enantiomers are not equal. Studies in humans have shown that the more active (S)-(+)-enantiomer is cleared more slowly than the (R)-(-)-enantiomer.[2]

Table 2: Comparative Pharmacokinetic Parameters of this compound Enantiomers in Humans (Oral Administration of Racemic Mixture)

Parameter(S)-(+)-Dexthis compound(R)-(-)-Levthis compoundReference
Cmax (ng/mL) 12.55 ± 1.515.38 ± 0.44[2]
Oral Clearance (CL/F; L/h/kg) 0.49 ± 0.081.07 ± 0.15[2]
Elimination Half-life (t1/2; h) 18.0 ± 2.0-[2]

The primary enzyme responsible for the metabolism of this compound is cytochrome P450 2D6 (CYP2D6).[2] The stereoselective metabolism favors the clearance of the less active (R)-(-)-enantiomer, contributing to the higher plasma concentrations and longer half-life of the more potent (S)-(+)-enantiomer. This differential metabolism can be influenced by genetic polymorphisms in the CYP2D6 gene, leading to inter-individual variability in drug response.

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

A common method for the enantioselective analysis of this compound involves High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Objective: To separate and quantify the (S)-(+)- and (R)-(-)-enantiomers of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, and a UV or photodiode array (PDA) detector.

  • Chiral column (e.g., amylose (B160209) tris(3,5-dimethylphenylcarbamate) or β-cyclodextrin based).[3][4]

Reagents:

  • n-Hexane (HPLC grade)[3]

  • Isopropanol (IPA) or 2-propanol (HPLC grade)[3]

  • Diethylamine (DEA) (HPLC grade)[3]

  • This compound standard (racemic and/or individual enantiomers)

  • Sample solvent (e.g., mobile phase or a compatible solvent)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvents in the desired ratio (e.g., n-hexane:IPA:DEA 97.5:2.5:0.025 v/v/v).[3] Degas the mobile phase using sonication or vacuum filtration.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.2 mL/min) until a stable baseline is achieved.[3]

  • Standard and Sample Preparation: Prepare standard solutions of racemic this compound and/or individual enantiomers in the sample solvent. Prepare sample solutions by dissolving or diluting the sample in the same solvent.

  • Injection and Chromatography: Inject a fixed volume of the standard and sample solutions into the HPLC system.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 258 nm).[3]

  • Data Analysis: Identify and quantify the peaks corresponding to each enantiomer based on their retention times compared to the standards.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample Dissolution/Dilution Dissolution/Dilution Sample->Dissolution/Dilution Filtration Filtration Dissolution/Dilution->Filtration Injector Injector Filtration->Injector Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Pump->Injector Chiral Column Chiral Column Injector->Chiral Column Detector Detector Chiral Column->Detector Data System Data System Detector->Data System Separated Enantiomers Separated Enantiomers Data System->Separated Enantiomers

Fig 1. Experimental workflow for chiral HPLC separation.
Histamine H1 Receptor Binding Assay

A radioligand binding assay is a standard in vitro method to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of dexthis compound and levthis compound for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the histamine H1 receptor (e.g., from guinea pig cerebellum or a recombinant cell line).

  • Radioligand: [3H]-mepyramine.

  • Non-specific binding control: A high concentration of a non-labeled H1 antagonist (e.g., mianserin).

  • Test compounds: Dexthis compound and levthis compound at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of [3H]-mepyramine and varying concentrations of the test compound (dexthis compound or levthis compound). Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).

  • Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature for a defined period (e.g., 60 minutes at 25°C).

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

G H1 Receptor Membranes H1 Receptor Membranes Incubation Incubation H1 Receptor Membranes->Incubation Radioligand ([3H]-mepyramine) Radioligand ([3H]-mepyramine) Radioligand ([3H]-mepyramine)->Incubation Test Compound (Enantiomer) Test Compound (Enantiomer) Test Compound (Enantiomer)->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Scintillation Counting->Data Analysis (IC50, Ki)

Fig 2. Workflow for H1 receptor binding assay.
In Vivo Antihistamine Activity: Guinea Pig Histamine-Induced Bronchoconstriction

This in vivo model assesses the ability of an antihistamine to protect against histamine-induced bronchospasm.

Objective: To evaluate the in vivo antihistaminic activity of dexthis compound and levthis compound.

Animals: Male Dunkin-Hartley guinea pigs.[5]

Reagents:

  • Histamine dihydrochloride (B599025) solution.

  • Test compounds: Dexthis compound and levthis compound.

  • Vehicle control (e.g., saline).

  • Anesthetic (e.g., urethane).

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and cannulate the trachea for artificial respiration and measurement of airway pressure. Cannulate a jugular vein for drug administration.

  • Baseline Measurement: Record the baseline respiratory pressure.

  • Drug Administration: Administer the test compound (dexthis compound or levthis compound) or vehicle control intravenously.

  • Histamine Challenge: After a set period, administer a bolus dose of histamine intravenously to induce bronchoconstriction, which is measured as an increase in respiratory pressure.

  • Data Recording: Record the peak increase in respiratory pressure following the histamine challenge.

  • Data Analysis: Compare the histamine-induced increase in respiratory pressure in the drug-treated groups to the vehicle-treated group to determine the percentage of inhibition of bronchoconstriction. Calculate the ED50 (the dose of the drug that causes 50% of the maximal effect).

Histamine H1 Receptor Signaling Pathway

This compound enantiomers exert their effects by blocking the downstream signaling cascade initiated by histamine binding to the H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_second_messengers Second Messengers cluster_downstream Downstream Effects Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Binds & Activates Gq/11 Gq/11 H1 Receptor->Gq/11 Activates Dexthis compound Dexthis compound Dexthis compound->H1 Receptor Blocks PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Physiological Response e.g., Smooth Muscle Contraction, Increased Vascular Permeability Ca2+ Release->Physiological Response PKC Activation->Physiological Response

Fig 3. Simplified H1 receptor signaling pathway.

Conclusion

The pharmacological activity of this compound is a clear example of the importance of stereochemistry in drug action. The (S)-(+)-enantiomer, dexthis compound, is responsible for the vast majority of the therapeutic antihistaminic effects, while also exhibiting a distinct pharmacokinetic profile characterized by slower clearance compared to its (R)-(-)-counterpart. This in-depth understanding of the stereoselective pharmacology of this compound enantiomers is crucial for optimizing therapeutic strategies, informing drug development efforts for new and more selective antihistamines, and for personalizing medicine based on individual metabolic capacities. The experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers dedicated to advancing the field of allergy and immunology.

References

An In-depth Technical Guide to Chlorpheniramine Metabolism and Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of chlorpheniramine (B86927), a first-generation H1-receptor antagonist. It delves into the metabolic pathways, identifies key metabolites, and discusses the enzymes responsible for its biotransformation. The guide also presents quantitative pharmacokinetic data, details experimental protocols used in its study, and visualizes complex processes to facilitate understanding.

Introduction to this compound Metabolism

This compound is a widely used antihistamine for the symptomatic relief of allergies and the common cold.[1] It is administered as a racemic mixture, although the (S)-(+)-enantiomer possesses most of the pharmacological activity.[1] Understanding the metabolism of this compound is crucial for optimizing its therapeutic use, predicting drug-drug interactions, and ensuring patient safety. The biotransformation of this compound is complex, involving multiple enzymatic pathways that lead to the formation of several active and inactive metabolites. Elimination from the body is primarily through metabolism to monodesmethyl and didesmethyl compounds.[2]

Metabolic Pathways of this compound

The metabolism of this compound in humans and other species proceeds through several key pathways, primarily N-demethylation and N-oxidation. Other identified pathways include hydroxylation and the formation of polar metabolites.[1][3]

The primary metabolic reactions are:

  • N-demethylation: The sequential removal of methyl groups from the tertiary amine, leading to the formation of monodesmethylthis compound (desmethylthis compound) and didesmethylthis compound.[2][4]

  • N-oxidation: The oxidation of the tertiary amine to form this compound N-oxide.[3][5]

  • Other Pathways: In some species, other metabolites have been identified, including 3-(p-chlorophenyl)-3-(2-pyridyl) propanol (B110389) and 3-(p-chlorophenyl)-3-(2-pyridyl)-propionic acid.[3][6]

Chlorpheniramine_Metabolism This compound This compound Monodesmethyl Monodesmethyl- This compound This compound->Monodesmethyl N-demethylation (CYP2D6) N_Oxide This compound N-oxide This compound->N_Oxide N-oxidation (FMO) Polar_Metabolites Other Polar Metabolites (e.g., propionic acid derivative) This compound->Polar_Metabolites Other pathways Didesmethyl Didesmethyl- This compound Monodesmethyl->Didesmethyl N-demethylation

Figure 1: Primary metabolic pathways of this compound.

Key Metabolites of this compound

Several metabolites of this compound have been identified in urine and plasma.[1] The primary metabolites are:

  • Monodesmethylthis compound (Desmethylthis compound): An active metabolite formed by the removal of one methyl group.

  • Didesmethylthis compound: An active metabolite formed by the removal of both methyl groups.[2][4]

  • This compound N-oxide: A metabolite formed through N-oxidation, which reduces its ability to cross the blood-brain barrier.[5]

  • Other Polar Metabolites: In dogs, 3-(p-chlorobenzyl)-3-(2-pyridyl)propionic acid and its corresponding alcohol have been identified as polar metabolites.[6] In humans and rats, 3-(p-chlorophenyl)-3-(2-pyridyl) propanol and 3-(p-chlorophenyl)-3-(2-pyridyl)-propionic acid have also been found.[3]

Enzymology of this compound Metabolism

The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[7]

  • CYP2D6: This is a key enzyme involved in the metabolism of this compound.[1] Studies have shown that individuals who are poor metabolizers of CYP2D6 have greater systemic exposure to this compound.[1] Inhibition of CYP2D6 with quinidine (B1679956) leads to a significant reduction in the oral clearance of this compound.[1] this compound itself is also an inhibitor of CYP2D6.[8][9]

  • Other CYP Isozymes: In rats, CYP2C11 has been shown to be involved in the stereoselective N-demethylation of S-(+)-chlorpheniramine, while CYP2B1 is involved in the N-demethylation of both enantiomers.[10]

  • Flavin-Containing Monooxygenase (FMO): this compound undergoes N-oxygenation primarily via FMO enzymes to yield the N-oxide metabolite.[5]

Quantitative Data: Pharmacokinetics

The pharmacokinetics of this compound and its metabolites exhibit significant interindividual variability.[2]

Table 1: Pharmacokinetic Parameters of this compound in Adults

ParameterValueReference
Half-life (t½) ~20-28 hours[2][11]
Oral Bioavailability 25-59%[11][12]
Peak Plasma Time 2-4 hours[11]
Volume of Distribution 3.2-7.0 L/kg[4][11]
Clearance (CLoral) 0.22-1.07 L/h/kg[1]

Note: Values can vary based on individual factors such as age, renal function, and CYP2D6 genotype.[2][4]

Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Extensive Metabolizers [1]

EnantiomerCmax (ng/mL)CLoral (L/h/kg)t½ (h)
(S)-(+)-chlorpheniramine 12.55 ± 1.510.49 ± 0.0818.0 ± 2.0
(R)-(-)-chlorpheniramine 5.38 ± 0.441.07 ± 0.15-

Table 3: Effect of Quinidine (CYP2D6 inhibitor) on this compound Enantiomer Pharmacokinetics in Extensive Metabolizers [1]

EnantiomerCmax (ng/mL)CLoral (L/h/kg)t½ (h)
(S)-(+)-chlorpheniramine 13.94 ± 1.510.22 ± 0.0329.3 ± 2.0
(R)-(-)-chlorpheniramine -0.60 ± 0.10-

Quantitative Data: Urinary Excretion

The excretion of this compound and its metabolites is influenced by urinary pH and flow rate.[4][13]

Table 4: Urinary Excretion of this compound and its Metabolites in Children (over 48 hours) [4]

Compound% of Dose Recovered in Urine
This compound 11.3 ± 6.7%
Demethylthis compound 23.3 ± 11.1%
Didemethylthis compound 9.6 ± 9.4%

Experimental Protocols

A variety of experimental methods are employed to study the metabolism and pharmacokinetics of this compound.

In Vivo Studies:

  • Human Studies: Healthy volunteers are administered a single oral dose of this compound.[1] Blood samples are collected at various time points to determine plasma concentrations of the parent drug and its metabolites.[1] Urine is also collected to quantify the excretion of the drug and its metabolites.[4][13] To investigate the role of specific enzymes, studies may involve co-administration with a known inhibitor, such as quinidine for CYP2D6.[1]

  • Animal Studies: Rats and dogs are commonly used animal models.[3][6][14] These studies often utilize radiolabeled this compound to trace the fate of the drug and identify metabolites.[6]

In Vitro Studies:

  • Liver Microsomes: Liver microsomes from humans, rats, or rabbits are incubated with this compound to study the formation of metabolites and identify the enzymes involved.[7][10] Experiments may include the use of specific enzyme inhibitors or antibodies to pinpoint the contribution of different CYP isozymes.[7][10]

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the separation and quantification of this compound and its metabolites in biological samples like plasma and urine.[11][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification and quantification of metabolites, particularly in studies aiming to elucidate metabolic pathways.[3][7]

  • Liquid Chromatography-Mass Spectrometry (LC/MS): This technique is used for the sensitive and specific determination of this compound enantiomers in plasma.[1]

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study cluster_analysis Sample Analysis DrugAdmin Drug Administration (e.g., oral dose of this compound) SampleCollection Biological Sample Collection (Plasma, Urine) DrugAdmin->SampleCollection Extraction Sample Preparation (e.g., Solid Phase Extraction) SampleCollection->Extraction Incubation Incubation with Liver Microsomes Incubation->Extraction Analysis Analytical Method (e.g., LC/MS, GC-MS) Extraction->Analysis Quantification Data Analysis and Quantification Analysis->Quantification PK_Modeling PK_Modeling Quantification->PK_Modeling Pharmacokinetic Modeling

Figure 2: General experimental workflow for studying this compound metabolism.

Conclusion

The metabolism of this compound is a multifaceted process involving several key enzymes, most notably CYP2D6. The primary metabolic pathways are N-demethylation and N-oxidation, leading to the formation of active and inactive metabolites. The significant interindividual variability in this compound pharmacokinetics is, in part, explained by genetic polymorphisms in CYP2D6. For drug development professionals, a thorough understanding of these metabolic pathways is essential for predicting potential drug-drug interactions, especially with other drugs metabolized by or inhibiting CYP2D6. Further research is needed to fully characterize all metabolites and their pharmacological activity to continue optimizing the clinical use of this compound.

References

Chlorpheniramine's Potential Role in Mitigating Cytokine Storms: A Technical Review of Immunomodulatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cytokine storms, or hypercytokinemia, represent a severe, uncontrolled systemic inflammatory response involving the excessive release of pro-inflammatory cytokines, which can lead to multi-organ failure and death.[1] While historically known as a first-generation H1 receptor antagonist for treating allergic conditions, Chlorpheniramine (B86927) (CPM) is gaining attention for its potential immunomodulatory and anti-inflammatory properties.[2][3] This technical guide provides an in-depth review of the molecular mechanisms by which this compound may attenuate the signaling cascades that underpin cytokine storms. The core of this effect appears to be its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[4][5] By inhibiting NF-κB, this compound can potentially reduce the transcription of key cytokines such as TNF-α and IL-1β. This mechanism also suggests an indirect role in downregulating the priming of the NLRP3 inflammasome, a critical platform for the maturation of IL-1β. This document synthesizes the available preclinical data, details relevant experimental protocols, and presents the underlying signaling pathways to elucidate this compound's potential as a repurposed therapeutic agent for hyperinflammatory states.

Introduction: Beyond Histamine (B1213489) Blockade

This compound is a first-generation alkylamine antihistamine that has been in clinical use since 1949.[6] Its primary, well-established mechanism of action is as a potent inverse agonist of the histamine H1 receptor, competitively blocking histamine's effects and thereby alleviating symptoms of allergic rhinitis, urticaria, and the common cold.[6][7][8][9]

However, a growing body of evidence indicates that the therapeutic effects of this compound and other first-generation antihistamines extend beyond simple H1-receptor antagonism.[3] These compounds exhibit distinct anti-inflammatory and immunomodulatory properties that are independent of their antihistaminergic activity.[2][3] A cytokine storm is a hallmark of severe infectious diseases, such as sepsis and viral respiratory infections, as well as non-infectious conditions.[1][10] The potential for a widely available, inexpensive drug like this compound to modulate the underlying hyperinflammatory response warrants detailed investigation. This guide focuses on the molecular evidence for this compound's effect on the NF-κB signaling pathway, a central regulator of inflammation and a key driver of cytokine storms.[4][5]

Core Mechanism: Suppression of NF-κB Signaling

The transcription factor NF-κB is a master regulator of inflammatory responses.[5] In its inactive state, NF-κB dimers (most commonly p65/p50) are held in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Pro-inflammatory stimuli, including cytokines like TNF-α, pathogen-associated molecular patterns (PAMPs) like LPS, or histamine itself, trigger a signaling cascade that activates the IκB kinase (IKK) complex.[11][12] IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees the NF-κB dimer to translocate to the nucleus, where it binds to κB sites in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[11][12]

Preclinical research has demonstrated that this compound can significantly suppress the activation of NF-κB.[4][13] In a study using human nasal epithelial cells (HNEpC), histamine was shown to increase NF-κB protein levels by 165% compared to an untreated control group.[4][13] Treatment with this compound was able to significantly reverse this increase, indicating a direct inhibitory effect on the pathway.[4][13] This suppression of NF-κB is a cornerstone of this compound's anti-inflammatory action, as it directly curtails the transcriptional engine of the cytokine storm.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R Histamine H1 Receptor IKK IKK Complex H1R->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex NF-κB (p50/p65) Proteasome Proteasome IkBa->Proteasome Degradation NFkB_p50 p50 NFkB_p65 p65 NFkB_nuc NF-κB (p50/p65) NFkB_complex->NFkB_nuc Translocation CPM This compound CPM->IKK Inhibits (Suppresses NF-κB Activation) Histamine Histamine Histamine->H1R DNA κB Site (DNA) NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-1β) DNA->Cytokines Induces Transcription

Caption: this compound's inhibition of the canonical NF-κB signaling pathway.

Potential for Indirect NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex crucial for innate immunity that, when activated, triggers the cleavage of pro-caspase-1 into active caspase-1.[14] Caspase-1 then proteolytically cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.[15] Aberrant NLRP3 activation is implicated in numerous inflammatory diseases.[14]

NLRP3 inflammasome activation is a tightly regulated two-step process:

  • Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and IL1B (the gene for pro-IL-1β). This priming signal is critically dependent on the activation of NF-κB.[5]

  • Activation (Signal 2): A variety of stimuli, such as ATP efflux, lysosomal rupture, or viral RNA, trigger the assembly of the NLRP3 protein with the adaptor protein ASC and pro-caspase-1, leading to its activation.[15]

While no studies have directly linked this compound to NLRP3, its established role in suppressing NF-κB provides a strong theoretical basis for its ability to indirectly inhibit the inflammasome. By blocking the NF-κB-dependent priming signal (Signal 1), this compound could prevent the necessary upregulation of NLRP3 and pro-IL-1β, thereby raising the threshold for inflammasome activation and subsequent IL-1β release.

Signal1 Signal 1 (e.g., PAMPs, DAMPs) NFkB NF-κB Activation Signal1->NFkB Transcription Gene Transcription NFkB->Transcription CPM This compound CPM->NFkB Inhibits NLRP3_p pro-IL-1β & NLRP3 protein Transcription->NLRP3_p Assembly Inflammasome Assembly NLRP3_p->Assembly Signal2 Signal 2 (e.g., ATP efflux, K+ efflux) Signal2->Assembly Casp1 Caspase-1 Activation Assembly->Casp1 IL1b Mature IL-1β Release Casp1->IL1b Cleaves pro-IL-1β

Caption: Potential indirect inhibition of NLRP3 inflammasome priming by this compound.

Quantitative Data Summary

The immunomodulatory effects of this compound have been quantified in preclinical models. The following table summarizes key findings from an in-vitro study on human nasal epithelial cells, demonstrating the impact of histamine and this compound on critical signaling proteins.

Treatment Condition Target Protein Observed Effect Quantitative Change Reference
Histamine (10⁻⁴ M)NF-κBActivation / Upregulation+165%[4][13]
Histamine (10⁻⁴ M) + this compoundNF-κBReversal of ActivationSignificant Reversal[4][13]
Histamine (10⁻⁴ M)AQP5Downregulation-56.95%[4]
Histamine (10⁻⁴ M) + CPM (10⁻⁵ M)AQP5Partial Reversal-54.11%[4]
Histamine (10⁻⁴ M) + CPM (10⁻⁴ M)AQP5Near-Complete Reversal-4.29%[4]
Histamine (10⁻⁴ M)p-CREBDownregulation-25.22%[4]
Histamine (10⁻⁴ M) + CPM (10⁻⁵ M)p-CREBPartial Reversal-11.27%[4]
Histamine (10⁻⁴ M) + CPM (10⁻⁴ M)p-CREBNear-Complete Reversal-3.87%[4]

Data derived from studies on human nasal epithelial cells (HNEpC). CPM = this compound. p-CREB = phosphorylated cAMP-responsive element binding protein. AQP5 = Aquaporin 5.

Experimental Protocols

The foundational data on this compound's effect on NF-κB was generated using standard cell and molecular biology techniques. The detailed methodology is crucial for replication and further investigation.

5.1. Cell Culture and Treatment

  • Cell Line: Primary Human Nasal Epithelial Cells (HNEpC).

  • Culture Conditions: Cells are cultured in appropriate epithelial cell growth medium, maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Treatment: Confluent cell monolayers are treated with various concentrations of histamine (e.g., 10⁻⁴ M) and/or this compound (e.g., 10⁻⁶ M to 10⁻⁴ M) for a specified duration to observe effects on protein expression. Control groups receive the vehicle solution.[4]

5.2. Protein Expression Analysis (Western Blotting)

  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Protein concentration is determined using a BCA (bicinchoninic acid) protein assay.

  • Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-30 µg) per sample are separated by molecular weight using SDS-PAGE (sodium dodecyl-sulfate polyacrylamide gel electrophoresis) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding. It is then incubated with primary antibodies specific to the target proteins (e.g., anti-NF-κB p65, anti-p-CREB, anti-AQP5, and a loading control like anti-β-actin).

  • Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified via densitometry.[4]

Start Start: Primary HNEpC Culture Treatment Treatment Groups: 1. Control 2. Histamine 3. This compound 4. Histamine + this compound Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quant BCA Protein Assay (Quantification) Lysis->Quant SDS SDS-PAGE (Protein Separation) Quant->SDS Transfer PVDF Membrane Transfer SDS->Transfer Block Blocking (5% Non-fat milk) Transfer->Block PrimaryAb Primary Antibody Incubation (e.g., anti-NF-κB, anti-β-actin) Block->PrimaryAb SecondaryAb HRP-conjugated Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect ECL Detection and Imaging SecondaryAb->Detect Analysis Densitometry and Data Analysis Detect->Analysis

Caption: Standard experimental workflow for Western Blot analysis.

Clinical Context and Future Directions

While the preclinical data are compelling, there is a notable absence of robust clinical trials specifically evaluating this compound for the treatment of cytokine storm, sepsis, or Acute Respiratory Distress Syndrome (ARDS).[16][17] Existing clinical studies on this compound have primarily focused on its efficacy in allergic rhinitis or the common cold.[16][17]

The repurposing of this compound for hyperinflammatory states presents a promising avenue for research due to its long-standing safety profile, global availability, and low cost. Future research should prioritize:

  • In Vivo Models: Testing the efficacy of this compound in established animal models of sepsis and ARDS to validate the in-vitro findings and assess its impact on systemic cytokine levels and survival outcomes.

  • Dose-Response Studies: Determining the optimal therapeutic window for its anti-inflammatory effects, which may differ from the doses used for its antihistaminergic properties.

  • Randomized Controlled Trials: Well-designed clinical trials are essential to evaluate the safety and efficacy of this compound as an adjunctive therapy in patients at risk of or experiencing cytokine storm.

Conclusion

This compound demonstrates a clear potential to modulate the hyperinflammatory responses that characterize cytokine storms. Its capacity to suppress the NF-κB signaling pathway provides a direct molecular mechanism for reducing the production of key pro-inflammatory cytokines. Furthermore, this action implies an ability to indirectly inhibit the priming and subsequent activation of the NLRP3 inflammasome. The convergence of these anti-inflammatory effects, combined with its established safety profile, positions this compound as a strong candidate for drug repurposing in the management of severe inflammatory conditions. Further investigation through rigorous preclinical in-vivo studies and subsequent clinical trials is imperative to translate these molecular insights into tangible therapeutic benefits.

References

Chlorpheniramine's Modulation of the Immune Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorpheniramine (B86927), a first-generation H1-antihistamine, is widely recognized for its role in alleviating allergic symptoms. Beyond its primary function as a histamine (B1213489) H1 receptor antagonist, a growing body of evidence reveals its significant immunomodulatory properties. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences the immune system. It delves into its effects on various immune cell populations, its impact on key signaling pathways such as NF-κB and MAPK, and its role in regulating cytokine production. This document synthesizes quantitative data from multiple studies, outlines relevant experimental methodologies, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

This compound primarily exerts its effects by acting as an inverse agonist at the histamine H1 receptor (H1R).[1][2] H1Rs are G-protein coupled receptors (GPCRs) that, upon binding histamine, activate the Gq/11 protein subunit.[3][4] This activation initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][4] This cascade ultimately contributes to the physiological manifestations of allergic reactions.[1] By blocking this initial step, this compound effectively mitigates the downstream effects of histamine.

Modulation of Key Signaling Pathways

This compound's immunomodulatory effects extend beyond simple H1R blockade, influencing critical intracellular signaling pathways that govern inflammatory responses.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes.[5] this compound has been shown to significantly suppress NF-κB activation.[5][6] In human nasal epithelial cells (HNEpCs), histamine-induced activation of NF-κB was reversed by this compound treatment.[5][6] This inhibitory effect is crucial for its anti-inflammatory properties.

Influence on the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the JNK and p38 MAPK pathways, are involved in cellular stress responses and inflammation.[7][8] Studies have shown that first-generation antihistamines like this compound can influence MAPK activity. For instance, this compound has been observed to reverse the survival-prolonging effects of IL-5 in eosinophils through the activation of the JNK pathway.[9] Histamine itself can stimulate p38 MAPK activation via the H1 receptor, an effect that can be inhibited by pertussis toxin, suggesting a role for Gi/o proteins in addition to Gq/11.[7]

Effects on Immune Cell Populations

This compound demonstrates varied effects on different immune cell types, contributing to its overall immunomodulatory profile.

Eosinophils

This compound has been shown to reverse the cytokine-afforded survival of eosinophils by enhancing apoptosis.[9] This effect is mediated through the activation of the JNK signaling pathway.[9]

B Cells and Monocytes

In vivo studies in rats have demonstrated that administration of this compound leads to a dose-dependent increase in peripheral white blood cells, specifically B cells and monocytes.[6][10]

Mast Cells

As a histamine H1 receptor antagonist, this compound can help in stabilizing mast cells, which are key players in allergic reactions through their release of histamine and other inflammatory mediators.[11]

Neutrophils

This compound exhibits a dual activity on neutrophils, inhibiting the extracellular formation of reactive oxygen species (ROS) while potentiating intracellular ROS production.[12] This selective inhibition of extracellular ROS may minimize tissue damage during inflammation without compromising the intracellular bactericidal activity of neutrophils.[12]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from key studies investigating the effects of this compound on various immunological parameters.

Table 1: Effect of this compound on Protein Expression in Human Nasal Epithelial Cells (HNEpCs)

TreatmentConcentration% Change in AQP5 Expression% Change in p-CREB Expression% Change in NF-κB ExpressionReference
This compound10⁻⁶ M+3.84%+6.65%Not Reported[5]
This compound10⁻⁵ M+7.62%+38.53%-20.37% (vs. Histamine)[5]
This compound10⁻⁴ M+18.26%+42.85%-23.45% (vs. Histamine)[5]
Histamine10⁻⁴ M-56.95%-25.22%+165%[5]
Histamine (10⁻⁴ M) + this compound10⁻⁵ M-54.11% (reversal of inhibition)-11.27% (reversal of inhibition)-26.31% (vs. Histamine alone)[5]
Histamine (10⁻⁴ M) + this compound10⁻⁴ M-4.29% (reversal of inhibition)-3.87% (reversal of inhibition)-31.38% (vs. Histamine alone)[5]
p < 0.05 vs. untreated control

Table 2: Effect of this compound on Peripheral Immune Cell Populations in Rats

Treatment GroupDoseChange in B Cell PopulationChange in Monocyte PopulationReference
This compound50 µg/kgDose-dependent increaseDose-dependent increase[6][10]
This compound100 µg/kgDose-dependent increaseDose-dependent increase[6][10]
This compound200 µg/kgDose-dependent increaseDose-dependent increase[6][10]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in this guide. For detailed, specific protocols, readers are encouraged to consult the original publications.

Western Blotting for NF-κB, p-CREB, and AQP5
  • Cell Culture and Treatment: Human nasal epithelial cells (HNEpCs) are cultured to ~80% confluence and then treated with varying concentrations of histamine and/or this compound for specified durations (e.g., 4 hours for histamine, 24 hours for this compound).[5][13]

  • Protein Extraction: Cells are lysed, and total protein is extracted. For analysis of nuclear proteins like p-CREB and NF-κB, nuclear and cytoplasmic fractions are separated.[9]

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[9][14]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for NF-κB, phosphorylated CREB (p-CREB), and AQP5. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5][14]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry and normalized to a loading control (e.g., α-actin, HSP-90, or SP-1).[5][14]

Flow Cytometry for Immune Cell Population Analysis
  • Sample Preparation: Peripheral blood is collected from rats treated with this compound. Red blood cells are lysed, and the remaining leukocytes are washed.[15][16]

  • Antibody Staining: The cells are incubated with a cocktail of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD19 or B220 for B cells, CD11b/c for monocytes/macrophages).[15][16]

  • Data Acquisition: Stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.[1]

  • Data Analysis: The data is analyzed using specialized software to gate on specific cell populations based on their marker expression and quantify the percentage of each cell type.[15]

Eosinophil Apoptosis Assay
  • Eosinophil Isolation: Eosinophils are isolated from peripheral blood of healthy donors.

  • Cell Culture and Treatment: Isolated eosinophils are cultured in the presence or absence of survival-prolonging cytokines (e.g., IL-5) and treated with different concentrations of this compound.[9]

  • Apoptosis Detection: Apoptosis can be assessed by various methods:

    • Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters necrotic cells). The stained cells are then analyzed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

    • DNA Content Analysis: Cells are stained with a DNA-binding dye (e.g., PI) after permeabilization. The DNA content is analyzed by flow cytometry to identify the sub-G1 peak characteristic of apoptotic cells with fragmented DNA.[9]

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Histamine_H1_Receptor_Signaling H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H1R This compound This compound This compound->H1R Inhibits Ca2 Ca²⁺ IP3->Ca2 Release PKC PKC DAG->PKC Ca2->PKC IKK IKK PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB Degradation of IκB Gene Pro-inflammatory Gene Transcription NFkB_n->Gene

Caption: Histamine H1 Receptor Signaling and its Inhibition by this compound.

Chlorpheniramine_Eosinophil_Apoptosis IL5 IL-5 Eosinophil Eosinophil IL5->Eosinophil Promotes This compound This compound JNK JNK Pathway This compound->JNK Activates Survival Cell Survival Eosinophil->Survival Apoptosis Apoptosis JNK->Apoptosis Induces Apoptosis->Survival Inhibits

Caption: this compound Induces Eosinophil Apoptosis via the JNK Pathway.

Conclusion

This compound's immunomodulatory effects are multifaceted, extending beyond its well-established role as a histamine H1 receptor antagonist. Its ability to inhibit the pro-inflammatory NF-κB pathway, influence MAPK signaling, and alter the dynamics of various immune cell populations underscores its complex interaction with the immune system. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other first-generation antihistamines in a broader range of inflammatory and immune-mediated conditions. Future studies should focus on elucidating the precise molecular targets of this compound within these signaling cascades and further quantifying its effects on cytokine profiles to fully harness its immunomodulatory capabilities.

References

Chlorpheniramine as a Serotonin Reuptake Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (B86927), a first-generation alkylamine antihistamine, is widely recognized for its efficacy in treating allergic reactions. However, a growing body of evidence, dating back to the 1960s, reveals its significant activity as a serotonin (B10506) reuptake inhibitor (SRI).[1][2][3] This dual pharmacology presents a unique opportunity for drug repurposing and a deeper understanding of its therapeutic and adverse effects. This technical guide provides an in-depth analysis of this compound's interaction with the serotonin transporter (SERT), offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Data: Binding Affinity and Potency

This compound's affinity for the serotonin transporter has been quantified in various studies. The following tables summarize key binding affinity (Ki, Kd) and functional potency (IC50) values, providing a comparative view of its activity at SERT, as well as at the norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters to illustrate its selectivity profile.

Table 1: Binding Affinity of this compound for Monoamine Transporters

CompoundTransporterKi (nM)Kd (nM)SpeciesReference
This compoundSERT3115.2Human[4]
Dexthis compoundH1 Receptor2.67 - 4.81-Human
Levthis compoundH1 Receptor211 - 361-Human
This compoundNET-1,440Human
This compoundDAT-1,060Human

Table 2: Functional Potency of this compound as a Serotonin Reuptake Inhibitor

CompoundAssay TypeIC50 (nM)Species/SystemReference
This compoundSerotonin Reuptake Inhibition89In vitro[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a serotonin reuptake inhibitor.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol is designed to determine the binding affinity (Ki) of this compound for SERT using a competitive binding assay with a radiolabeled ligand, such as [3H]citalopram.

Materials:

  • Rat brain tissue (cortex or hippocampus, known for high SERT density)

  • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [3H]citalopram (specific activity ~70-87 Ci/mmol)

  • Non-specific binding control: Fluoxetine (B1211875) (10 µM) or another potent SSRI

  • This compound solutions of varying concentrations

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Synaptosomal Membrane Preparation:

    • Dissect the desired brain region on ice.

    • Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.

    • Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL. Protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of this compound.

    • For total binding, add 100 µL of Assay Buffer, 100 µL of the radioligand solution (e.g., final concentration of 1-2 nM [3H]citalopram), and 100 µL of the membrane preparation.

    • For non-specific binding, add 100 µL of the non-specific binding control solution (e.g., 10 µM fluoxetine), 100 µL of the radioligand solution, and 100 µL of the membrane preparation.

    • For the competition assay, add 100 µL of each this compound solution, 100 µL of the radioligand solution, and 100 µL of the membrane preparation.

    • Incubate all tubes at room temperature (approximately 25°C) for 60 minutes.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum.

    • Wash the filters three times with 5 mL of ice-cold Assay Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow them to equilibrate.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal [3H]Serotonin Uptake Assay

This functional assay measures the ability of this compound to inhibit the reuptake of serotonin into presynaptic nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (striatum or cortex)

  • Krebs-Ringer-HEPES Buffer (KRHB): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4

  • [3H]Serotonin (specific activity ~20-30 Ci/mmol)

  • Non-specific uptake control: A potent SSRI such as fluoxetine (10 µM) or incubation at 4°C.

  • This compound solutions of varying concentrations

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

  • Water bath

Procedure:

  • Synaptosome Preparation:

    • Prepare synaptosomes from fresh brain tissue as described in the radioligand binding assay protocol, using KRHB as the buffer.

    • Resuspend the final synaptosomal pellet in KRHB to a protein concentration of approximately 0.5-1 mg/mL.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding [3H]Serotonin to a final concentration of approximately 10-20 nM.

    • Incubate for a short period (typically 5-10 minutes) at 37°C to measure the initial rate of uptake.

    • To determine non-specific uptake, run a parallel set of tubes with a high concentration of a selective inhibitor (e.g., 10 µM fluoxetine) or by incubating at 4°C.

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by three washes with ice-cold KRHB.

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percentage of inhibition of specific [3H]Serotonin uptake for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of serotonin reuptake at the presynaptic terminal and the inhibitory action of this compound.

Serotonin_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicle Serotonin_neurotransmitter Serotonin Serotonin_vesicle->Serotonin_neurotransmitter Release SERT SERT This compound This compound This compound->SERT Inhibits Serotonin_neurotransmitter->SERT Reuptake Postsynaptic_receptor Postsynaptic Receptor Serotonin_neurotransmitter->Postsynaptic_receptor Binds

Caption: Serotonin Reuptake Inhibition by this compound.

Experimental Workflow

The diagram below outlines the key steps in a typical in vitro experiment to determine the serotonin reuptake inhibitory activity of a compound like this compound.

Experimental_Workflow start Start tissue_prep Synaptosome Preparation start->tissue_prep binding_assay Radioligand Binding Assay tissue_prep->binding_assay uptake_assay Functional Uptake Assay tissue_prep->uptake_assay incubation Incubation with This compound and [3H]Serotonin binding_assay->incubation uptake_assay->incubation filtration Rapid Filtration and Washing incubation->filtration counting Liquid Scintillation Counting filtration->counting data_analysis Data Analysis (IC50/Ki Determination) counting->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro Serotonin Reuptake Inhibition Assay.

References

Repurposing Chlorpheniramine for Antiviral Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorpheniramine (B86927), a first-generation H1 antihistamine with a long history of safe clinical use for allergic conditions, is emerging as a promising candidate for drug repurposing in antiviral therapy.[1][2] This technical guide provides an in-depth overview of the preclinical evidence supporting the antiviral activity of this compound maleate (B1232345) (CPM), with a primary focus on its efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and various influenza viruses. This document synthesizes key quantitative data, details the experimental protocols used to demonstrate its antiviral properties, and illustrates the proposed mechanisms of action through signaling and workflow diagrams. The evidence suggests that this compound exerts a multi-modal antiviral effect, positioning it as a potential broad-spectrum agent for respiratory virus infections.[3][4][5]

Mechanism of Antiviral Action

In vitro studies have revealed that this compound employs several mechanisms to combat viral infections, targeting different stages of the viral life cycle. Its modes of action against SARS-CoV-2 and influenza viruses are particularly well-documented.

Activity Against SARS-CoV-2

Research indicates that this compound exhibits a multi-pronged attack against SARS-CoV-2, interfering with critical steps of its infection process.[3][4]

  • Inhibition of Viral Adsorption: this compound has been shown to interfere with the initial attachment of the virus to host cells.[6] Molecular docking studies suggest this may occur by disrupting the interaction between the viral spike protein and the host's Angiotensin-Converting Enzyme 2 (ACE2) receptor, the primary entry point for SARS-CoV-2.[3][7]

  • Inhibition of Viral Replication: The drug effectively suppresses the replication of the virus post-entry.[3][6] Computational analyses have identified potential interactions between this compound and key viral enzymes essential for replication, including the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp).[3][4][8] The interaction with RdRp was observed to involve the formation of a hydrogen bond.[4]

  • Direct Virucidal Effect: this compound has demonstrated the ability to directly inactivate SARS-CoV-2 particles, significantly reducing the viral load upon contact.[3][9]

  • Anti-inflammatory and Immunomodulatory Effects: Beyond its direct antiviral actions, this compound's known anti-inflammatory properties may contribute to its efficacy. It can modulate NF-κB signaling and inhibit histamine-mediated inflammation, which is beneficial in mitigating the hyper-inflammatory response often associated with severe viral respiratory illnesses.[6]

SARS_CoV_2_Mechanism cluster_virus SARS-CoV-2 Lifecycle cluster_host Host Cell Adsorption 1. Adsorption (Spike Protein binds ACE2) Entry 2. Entry Adsorption->Entry ACE2 ACE2 Receptor Adsorption->ACE2 Replication 3. Replication (Mpro, RdRp) Entry->Replication Assembly 4. Assembly & Release Replication->Assembly Inflammation Inflammatory Response (NF-κB) CPM This compound (CPM) CPM->Adsorption Inhibits CPM->Replication Inhibits CPM->Inflammation Modulates Virus_Particle Virus Particle CPM->Virus_Particle Direct Virucidal Effect

Caption: Proposed antiviral mechanisms of this compound against SARS-CoV-2.
Activity Against Influenza Viruses

This compound has demonstrated broad-spectrum activity against multiple strains of influenza A and B viruses.[5][10] The primary mechanism identified is the inhibition of the early stages of the viral life cycle.

  • Inhibition of Viral Entry: Mechanistic studies indicate that this compound blocks viral entry into the host cell.[11] Specifically, it appears to interfere with the endocytosis process that follows initial virus attachment.[11][12] Time-of-addition assays confirm that the drug is most effective when administered during the early phase of infection (0-2 hours), which corresponds to virus adsorption and entry.[10]

  • No Effect on Attachment or Release: It is noteworthy that the drug does not appear to block the initial attachment of the virus to the cell surface (hemagglutinin activity) nor does it inhibit the release of new virions from the cell (neuraminidase activity).[11][12]

Influenza_Mechanism cluster_entry Influenza Virus Entry Pathway Attachment 1. Attachment (HA binds Sialic Acid) Endocytosis 2. Endocytosis Attachment->Endocytosis Fusion 3. Endosomal Fusion & Uncoating Endocytosis->Fusion CPM This compound (CPM) CPM->Endocytosis Inhibits

Caption: Proposed antiviral mechanism of this compound against Influenza Virus.

Quantitative Antiviral Data

The antiviral potency of this compound has been quantified in several in vitro studies. The following tables summarize the key findings against SARS-CoV-2 and various influenza virus strains.

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2
ParameterCell LineVirus StrainValueReference
Cytotoxicity (CC₅₀) Vero E6N/A497.7 µg/ml[4]
Virucidal Effect Vero 76USA-WA1/20202.5 log₁₀ reduction (99.7%) in viral load[9][13]
Virus Yield Reduction Human Airway Epithelial CellsDelta (B.1.617.2)2.69 log reduction[14][15][16]
Comparative Reduction Human Airway Epithelial CellsDelta (B.1.617.2)0.12 log reduction (Remdesivir)[14][15][16]
Table 2: In Vitro Antiviral Activity of this compound against Influenza Viruses
ParameterVirus StrainCell LineValueReference
IC₅₀ A/Shanghai/4664T/2013 (H7N9)MDCK11.84 µM[5]
IC₅₀ A/Shanghai/37T/2009 (H1N1)MDCK>25 µM[5]
IC₅₀ A/Puerto Rico/8/1934 (H1N1)MDCK11.08 µM[5]
IC₅₀ A/Guizhou/54/1989 (H3N2)MDCK>25 µM[5]
IC₅₀ B/Shanghai/2017(BY)MDCK13.92 µM[5]
EC₅₀ Influenza Virus (unspecified)MDCK10.8 µM[10]
Therapeutic Index Influenza Virus (unspecified)MDCK~40[10]

Key Experimental Protocols

The following sections provide an overview of the standard methodologies employed to evaluate the antiviral properties of this compound.

Cytotoxicity Assay (CC₅₀ Determination)

This assay is crucial for determining the concentration range of the drug that is non-toxic to the host cells, ensuring that observed antiviral effects are not due to cell death.

  • Cell Culture: Vero E6 cells are seeded into 96-well plates and incubated until a confluent monolayer is formed.[3]

  • Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium without the drug.

  • Incubation: Plates are incubated for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Cell Counting Kit-8 (CCK-8). This involves adding the reagent to the wells, incubating, and then measuring the optical density (absorbance) with a spectrophotometer.

  • Data Analysis: The absorbance values are converted to percentage cell viability relative to the untreated controls. The half-maximal cytotoxic concentration (CC₅₀) is calculated by plotting viability against drug concentration and using non-linear regression analysis.[4]

Plaque Reduction Assay (IC₅₀/EC₅₀ Determination)

This is the gold-standard assay for quantifying the ability of a compound to inhibit viral infection and replication.

  • Cell Preparation: A confluent monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) is prepared in multi-well plates.[3]

  • Infection: The cells are infected with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of various concentrations of this compound.

  • Adsorption Period: The virus is allowed to adsorb to the cells for approximately 1-2 hours.

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) mixed with the corresponding concentrations of the drug. This overlay restricts the spread of progeny viruses to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Plates are incubated for several days until visible plaques are formed.

  • Visualization and Counting: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, uninfected cells. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each drug concentration compared to the virus control (no drug). The half-maximal inhibitory/effective concentration (IC₅₀/EC₅₀) is determined using dose-response curve fitting.[3][4]

Virucidal Assay

This protocol assesses the direct effect of the compound on the virus particle itself.

  • Incubation: A known titer of viral stock is mixed directly with various concentrations of this compound or a control medium.[9]

  • Contact Time: The mixture is incubated for a defined period (e.g., 25 minutes) at a controlled temperature to allow for interaction.[9]

  • Residual Infectivity Titer: The mixture is then serially diluted and added to susceptible host cells to determine the remaining infectious virus titer, typically using a plaque assay or a 50% cell culture infectious dose (CCID₅₀) endpoint dilution assay.[9]

  • Data Analysis: The reduction in viral titer in the drug-treated samples is compared to the control samples to quantify the virucidal activity, often expressed as a log reduction value.[9]

Experimental_Workflow cluster_prep Preparation cluster_assays Core Assays cluster_analysis Data Analysis A 1. Culture Host Cells (e.g., Vero E6, MDCK) C 3a. Cytotoxicity Assay (CC₅₀ Determination) A->C D 3b. Antiviral Assay (e.g., Plaque Reduction) A->D B 2. Prepare Drug Dilutions (this compound) B->C B->D E 4. Measure Cell Viability C->E F 5. Count Viral Plaques D->F G 6. Calculate CC₅₀ & IC₅₀/EC₅₀ E->G F->G H 7. Determine Selectivity Index (SI = CC₅₀ / IC₅₀) G->H

Caption: General experimental workflow for in vitro antiviral evaluation.

Conclusion and Future Directions

The existing body of in vitro evidence strongly supports the repurposing of this compound as an antiviral agent. Its multi-modal mechanism of action against SARS-CoV-2—encompassing virucidal activity and inhibition of both viral entry and replication—makes it a compelling candidate.[3][4][6] Furthermore, its established efficacy in blocking the entry of a broad spectrum of influenza viruses highlights its potential as a versatile treatment for respiratory infections.[5][11] Early clinical studies have also shown promise for intranasally administered this compound in treating COVID-19, leading to faster recovery and fewer hospitalizations.[13][16][17]

For drug development professionals, this compound represents a low-risk, high-reward opportunity. Its extensive safety profile, established over decades of clinical use, can significantly accelerate the development timeline.[1][18] Future research should focus on:

  • In Vivo Efficacy: Conducting robust animal model studies to validate the in vitro findings and to determine optimal dosing and administration routes for antiviral applications.

  • Clinical Trials: Designing and executing well-controlled, randomized clinical trials to definitively assess the efficacy of this compound in treating patients with SARS-CoV-2, influenza, and potentially other respiratory viral infections.[9]

  • Formulation Development: Optimizing formulations, such as intranasal sprays, to deliver the drug directly to the primary site of infection, potentially increasing local efficacy and minimizing systemic side effects.[6][14]

References

Foundational Research on Chlorpheniramine's Anticholinergic Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine (B86927), a first-generation alkylamine antihistamine, is widely recognized for its efficacy in treating allergic conditions. This is primarily attributed to its potent antagonism of the histamine (B1213489) H1 receptor. However, its clinical profile is also significantly influenced by its anticholinergic properties, stemming from its interaction with muscarinic acetylcholine (B1216132) receptors. These interactions are responsible for both therapeutic effects, such as the drying of nasal mucosa, and notable side effects, including dry mouth, blurred vision, and potential cognitive impairment, particularly in the elderly. This technical guide provides an in-depth examination of the foundational research that has elucidated the anticholinergic characteristics of this compound. It details the experimental methodologies used to quantify its affinity for muscarinic receptors, summarizes the key quantitative findings, and illustrates the underlying cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering a deeper understanding of this compound's mechanism of action beyond its primary antihistaminergic activity.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its anticholinergic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] These G protein-coupled receptors are integral to the parasympathetic nervous system, regulating a wide array of physiological functions. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling pathways.

  • M1, M3, and M5 Receptors: These subtypes primarily couple through the Gq/11 family of G proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to the Gi/o family of G proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

This compound's antagonism of these receptors, particularly the M1, M2, and M3 subtypes, underlies its classic anticholinergic side effects. For instance, blockade of M3 receptors in salivary glands and bronchial smooth muscle leads to dry mouth and reduced bronchial secretions, respectively.

Quantitative Analysis of Muscarinic Receptor Binding

The affinity of this compound for muscarinic receptors has been quantified using various in vitro techniques, primarily radioligand binding assays and functional organ bath experiments.

Data Presentation
ParameterReceptor/TissueValueMethodReference
Kd Muscarinic Acetylcholine Receptors (Human Brain)1,300 nMRadioligand Binding[1]
Ki Muscarinic Acetylcholine Receptor (Rat Brain)20-30 µM (dexthis compound)Radioligand Binding[1]
Ki Muscarinic Acetylcholine Receptor (Rat Brain)40-50 µM (levthis compound)Radioligand Binding[1]
pA2 Guinea Pig Trachealis MuscleNot explicitly stated, but ranked lower than several other antihistaminesCarbachol-induced contraction[3]
ED50 Human Nasal Mucosa (in vitro)4.63 µMMethacholine-induced mucin secretion[4]

Note: One study using Chinese Hamster Ovary (CHO) cells stably transfected with individual human muscarinic receptor subtypes (M1-M5) found that this compound could not discriminate between the subtypes, though it was less potent than atropine (B194438).[5]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This method is employed to directly measure the binding affinity of a compound to a specific receptor subtype.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for muscarinic receptors.

Materials:

  • Tissue preparation (e.g., rat brain homogenates, human tracheal smooth muscle membranes, or cultured cells expressing specific muscarinic receptor subtypes).[6][7]

  • Radioligand: Typically [3H]-Quinuclidinyl benzilate ([3H]-QNB), a high-affinity, non-selective muscarinic antagonist.[6][7]

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., phosphate-buffered saline).

  • Scintillation fluid and a scintillation counter.

  • Glass fiber filters.

Protocol:

  • Membrane Preparation: Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes containing the receptors. Resuspend the pellet in fresh buffer.

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand ([3H]-QNB), and varying concentrations of unlabeled this compound. Include a set of tubes with a high concentration of a known muscarinic antagonist (e.g., atropine) to determine non-specific binding.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.[6]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression analysis to determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: Carbachol-Induced Tracheal Smooth Muscle Contraction

This ex vivo method assesses the functional antagonism of muscarinic receptors in a physiological context.

Objective: To determine the functional potency (pA2 value) of this compound in antagonizing muscarinic receptor-mediated smooth muscle contraction.

Materials:

  • Guinea pig trachea.[8]

  • Krebs-Henseleit solution (composition in mM: NaCl 113.0, KCl 4.8, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 5.7), maintained at 37°C and aerated with 95% O2 and 5% CO2.[8]

  • Carbachol (B1668302) (a muscarinic agonist).

  • This compound solutions of varying concentrations.

  • Organ bath setup with isometric force transducers.

Protocol:

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings or spiral strips.[8][9]

  • Mounting: Suspend the tracheal preparations in organ baths containing Krebs-Henseleit solution under a resting tension (e.g., 1.5-2 g).[8][10]

  • Equilibration: Allow the tissues to equilibrate for a period (e.g., 60 minutes), with periodic washing.[8]

  • Cumulative Concentration-Response Curve to Agonist: Add increasing concentrations of carbachol to the organ bath in a cumulative manner to establish a baseline contractile response.

  • Antagonist Incubation: After washing out the carbachol, incubate the tracheal preparations with a fixed concentration of this compound for a set period.

  • Repeat Agonist Curve: In the presence of this compound, repeat the cumulative concentration-response curve to carbachol. A rightward shift in the curve indicates competitive antagonism.

  • Data Analysis: Plot the log concentration of carbachol versus the contractile response. The pA2 value, a measure of antagonist potency, can be calculated from the Schild equation based on the degree of the rightward shift of the concentration-response curve.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of Gq/11 and Gi/o-coupled muscarinic receptors, which are antagonized by this compound.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_M3_M5 M1/M3/M5 Receptor Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation ACh Acetylcholine ACh->M1_M3_M5 Activates This compound This compound This compound->M1_M3_M5 Blocks Gi_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M2_M4 M2/M4 Receptor Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP_decrease ↓ cAMP ATP->cAMP_decrease ACh Acetylcholine ACh->M2_M4 Activates This compound This compound This compound->M2_M4 Blocks radioligand_workflow prep 1. Membrane Preparation (Tissue Homogenization) incubate 2. Incubation (Membranes + [3H]QNB + this compound) prep->incubate filter 3. Filtration (Separate bound from free radioligand) incubate->filter wash 4. Washing (Remove non-specifically bound radioligand) filter->wash count 5. Scintillation Counting (Quantify radioactivity) wash->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze functional_assay_workflow prep 1. Tissue Preparation (Isolate Guinea Pig Trachea) mount 2. Mounting in Organ Bath (Apply resting tension) prep->mount equilibrate 3. Equilibration mount->equilibrate agonist_curve1 4. Baseline Carbachol Curve (Establish control response) equilibrate->agonist_curve1 washout 5. Washout agonist_curve1->washout antagonist_inc 6. This compound Incubation washout->antagonist_inc agonist_curve2 7. Repeat Carbachol Curve (In presence of antagonist) antagonist_inc->agonist_curve2 analyze 8. Data Analysis (Schild analysis for pA2) agonist_curve2->analyze

References

The Stereoselectivity of Chlorpheniramine Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (B86927), a first-generation H1 receptor antagonist, has been a mainstay in the symptomatic relief of allergic conditions for decades. It is administered clinically as a racemic mixture of two enantiomers: (S)-(+)-chlorpheniramine (d-chlorpheniramine) and (R)-(-)-chlorpheniramine (l-chlorpheniramine). The pharmacological activity of this compound resides primarily in the (S)-(+)-enantiomer, which exhibits a significantly higher affinity for the H1 receptor. Understanding the stereoselective metabolism of this compound is paramount for optimizing its therapeutic efficacy and safety profile. This technical guide provides a comprehensive overview of the current knowledge on the stereoselective metabolism of this compound, with a focus on data relevant to drug development.

Stereoselective Pharmacokinetics in Humans

Clinical studies have unequivocally demonstrated the stereoselective disposition of this compound enantiomers in humans. The pharmacologically more active (S)-(+)-enantiomer is cleared from the body more slowly than the (R)-(-)-enantiomer.[1] This results in higher plasma concentrations and a longer elimination half-life for the (S)-(+)-enantiomer, contributing to its sustained therapeutic effect.

The primary enzyme responsible for the stereoselective metabolism of this compound in humans is Cytochrome P450 2D6 (CYP2D6).[1] This is evident from studies involving co-administration of this compound with quinidine, a potent CYP2D6 inhibitor. Inhibition of CYP2D6 leads to a significant reduction in the oral clearance (CLoral) and an increase in the maximum plasma concentration (Cmax) and elimination half-life of the (S)-(+)-enantiomer.[1] A lesser effect is observed for the (R)-(-)-enantiomer, indicating that while CYP2D6 is involved in its metabolism, other enzymes may also play a role.

Individuals with a "poor metabolizer" phenotype for CYP2D6 exhibit greater systemic exposure to this compound compared to "extensive metabolizers".[1] This highlights the critical role of pharmacogenomics in understanding inter-individual variability in this compound response.

Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Human Extensive Metabolizers (EMs) of CYP2D6
EnantiomerParameterValue (Mean ± SEM)Reference
(S)-(+)-Chlorpheniramine Cmax (ng/mL)12.55 ± 1.51[1]
CLoral (L/h/kg)0.49 ± 0.08[1]
t1/2 (h)18.0 ± 2.0[1]
(R)-(-)-Chlorpheniramine Cmax (ng/mL)5.38 ± 0.44[1]
CLoral (L/h/kg)1.07 ± 0.15[1]
t1/2 (h)Not significantly different from (S)-enantiomer[1]
Table 2: Effect of CYP2D6 Inhibition (Quinidine) on this compound Enantiomer Pharmacokinetics in Human EMs
EnantiomerParameterValue with Quinidine (Mean ± SEM)% ChangeReference
(S)-(+)-Chlorpheniramine Cmax (ng/mL)13.94 ± 1.51+11%[1]
CLoral (L/h/kg)0.22 ± 0.03-55%[1]
t1/2 (h)29.3 ± 2.0+63%[1]
(R)-(-)-Chlorpheniramine CLoral (L/h/kg)0.60 ± 0.10-44%[1]

Metabolic Pathways

The metabolism of this compound primarily proceeds through two major pathways: N-demethylation and N-oxidation. Other minor pathways, including aromatic hydroxylation, have also been suggested but are less well-characterized.

N-Demethylation
N-Oxidation

N-oxidation of the tertiary amine group of this compound results in the formation of this compound N-oxide. This metabolic pathway is catalyzed by flavin-containing monooxygenases (FMOs). Studies using hog liver microsomes have demonstrated that N-oxidation is a major metabolic pathway and is enantioselective.[2] However, specific data on the human FMO isoforms responsible for this compound N-oxidation and their stereoselectivity are currently lacking.

Chlorpheniramine_Metabolism cluster_S (S)-(+)-Chlorpheniramine Metabolism cluster_R (R)-(-)-Chlorpheniramine Metabolism S_Chlor (S)-(+)-Chlorpheniramine S_DM (S)-Monodesmethyl- This compound S_Chlor->S_DM CYP2D6 (Major) N-demethylation S_NOxide (S)-Chlorpheniramine N-oxide S_Chlor->S_NOxide FMOs N-oxidation S_DDM (S)-Didesmethyl- This compound S_DM->S_DDM CYP2D6 N-demethylation R_Chlor (R)-(-)-Chlorpheniramine R_DM (R)-Monodesmethyl- This compound R_Chlor->R_DM CYP2D6 (and others) N-demethylation R_NOxide (R)-Chlorpheniramine N-oxide R_Chlor->R_NOxide FMOs N-oxidation R_DDM (R)-Didesmethyl- This compound R_DM->R_DDM CYP Enzymes N-demethylation Experimental_Workflow cluster_invivo In Vivo Human Study cluster_invitro In Vitro Microsomal Assay iv_admin Racemic this compound Administration iv_blood Serial Blood Sampling iv_admin->iv_blood iv_plasma Plasma Separation iv_blood->iv_plasma iv_lcms Chiral LC-MS/MS Analysis of Enantiomers iv_plasma->iv_lcms iv_pk Pharmacokinetic Analysis iv_lcms->iv_pk it_incubation Incubation of Enantiomers with Human Liver Microsomes + NADPH it_termination Reaction Termination (Organic Solvent) it_incubation->it_termination it_centrifugation Protein Precipitation it_termination->it_centrifugation it_lcms Chiral LC-MS/MS Analysis of Parent & Metabolites it_centrifugation->it_lcms it_kinetics Enzyme Kinetic Analysis (Km, Vmax) it_lcms->it_kinetics

References

Methodological & Application

Application Notes and Protocols for the Quantification of Chlorpheniramine in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (B86927) is a first-generation antihistamine commonly used to treat allergic conditions such as rhinitis and urticaria. Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed.

This document provides a comprehensive overview of established LC-MS/MS methods for the quantification of this compound in human plasma. It includes detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of reported validation data.

Experimental Protocols

A variety of methods have been successfully employed for the quantification of this compound in plasma. The following sections detail the common approaches for sample preparation, liquid chromatography, and mass spectrometry.

Sample Preparation

Liquid-liquid extraction (LLE) is the most frequently reported method for extracting this compound from plasma, effectively removing proteins and other interfering substances.

Protocol: Liquid-Liquid Extraction (LLE)

  • To 200 µL of human plasma in a centrifuge tube, add 25 µL of an internal standard (IS) working solution (e.g., Diphenhydramine or Brompheniramine at a suitable concentration).

  • Vortex the sample for 30 seconds.

  • Add 100 µL of a basifying agent, such as 0.1 M sodium hydroxide, to adjust the sample pH.

  • Add 1 mL of an organic extraction solvent. Common solvents include diethyl ether, ethyl acetate, or a mixture of diethyl ether and dichloromethane (B109758) (e.g., 80:20, v/v).[1][2]

  • Vortex the mixture vigorously for 2-3 minutes.

  • Centrifuge at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100-200 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Reverse-phase chromatography is the standard for separating this compound from endogenous plasma components.

ParameterTypical Conditions
Column C18 or C8 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm)[2]
Mobile Phase A 0.1% Formic acid in water or an aqueous buffer (e.g., 2.5 mM ammonium (B1175870) hydroxide)[2]
Mobile Phase B Methanol (B129727) or Acetonitrile
Gradient A gradient elution is often used, starting with a higher percentage of aqueous phase and increasing the organic phase over the run. For example, a gradient of methanol from 35% to 90% can be employed.[2]
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 25 - 40 °C
Mass Spectrometry (MS/MS)

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is typically used for detection and quantification.

ParameterTypical Settings
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 500 L/h
Cone Voltage Optimized for each analyte, typically in the range of 12-25 V

MRM Transitions:

The selection of appropriate precursor and product ions is critical for the selectivity of the assay. The following are commonly used MRM transitions for this compound and potential internal standards. The collision energy should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 275.1230.1
Brompheniramine (IS) 319.1274.1
Diphenhydramine (IS) 256.2167.0

Quantitative Data Summary

The following tables summarize the validation parameters reported in various studies for the LC-MS/MS quantification of this compound in human plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Linearity Range (ng/mL)LLOQ (ng/mL)Reference
0.52 - 20.80.52[3]
0.05 - 100.05[2]
0.1 - 500.1
0.2 - 2000.2
1 - 1501

Table 2: Precision and Accuracy

Concentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
QC Low1.5 - 6.82.4 - 9.099.1 - 106.699.9 - 103.1[2]
QC Medium1.5 - 6.82.4 - 9.099.1 - 106.699.9 - 103.1[2]
QC High1.5 - 6.82.4 - 9.099.1 - 106.699.9 - 103.1[2]
Not Specified0.0 - 13.90.0 - 13.9Not SpecifiedNot Specified[3]
Not Specified< 14.5< 14.5-7.3 to +2.8 (bias)-7.3 to +2.8 (bias)

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)Reference
This compound~77Not Specified
This compound87.9 - 96.4Not Specified

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plasma by LC-MS/MS.

experimental_workflow plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is sample_prep Sample Preparation (LLE) add_is->sample_prep extraction Extraction & Centrifugation sample_prep->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for this compound analysis.

Method Validation Parameters

This diagram shows the logical relationship between key validation parameters for a bioanalytical method.

validation_parameters method_validation Method Validation selectivity Selectivity method_validation->selectivity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision linearity Linearity & Range method_validation->linearity lloq LLOQ method_validation->lloq recovery Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect stability Stability method_validation->stability accuracy->precision linearity->lloq

References

Revolutionizing Chlorpheniramine Delivery: Application Notes and Protocols for Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the development of novel drug delivery systems for chlorpheniramine (B86927). The following sections offer a comprehensive guide to formulating and characterizing advanced this compound formulations, including oral dissolving films, transdermal patches, and nanoparticle-based systems, designed to enhance therapeutic efficacy, improve patient compliance, and overcome the limitations of conventional dosage forms.

Introduction to Novel Drug Delivery Systems for this compound

This compound is a first-generation antihistamine widely used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] Conventional oral dosage forms of this compound are often associated with a bitter taste and a dosing regimen that can lead to non-adherence.[2] Novel drug delivery systems offer promising alternatives to address these challenges by providing taste masking, controlled release, and alternative routes of administration.

This document outlines key formulation strategies and evaluation protocols for several advanced drug delivery platforms for this compound, including:

  • Oral Dissolving Films (ODFs): Thin, flexible films that disintegrate or dissolve rapidly in the oral cavity, offering a convenient and patient-friendly alternative to tablets and liquids.[3][4]

  • Transdermal Patches: Designed to deliver this compound through the skin, bypassing first-pass metabolism and providing sustained drug release.[5][6]

  • Nanoparticle and Microparticle Systems: Including solid lipid nanoparticles (SLNs), nanoemulsions, and microspheres, which can be tailored for taste masking, controlled release, and targeted delivery.[7][8]

Data Presentation: Comparative Analysis of this compound Formulations

The following tables summarize key quantitative data from various studies on novel this compound drug delivery systems, facilitating a comparative analysis of their performance characteristics.

Table 1: Formulation Composition of this compound Oral Dissolving Films (ODFs)

Formulation CodePolymer(s)PlasticizerDrug Load (% w/w)Reference
F1HPMC E3PEG-4000.6[4]
F2HPMC E5PEG-4000.6[4]
F3HPMC E15PEG-4000.6[4]
HME-ODFModified StarchGlycerolNot Specified[9]

Table 2: Characterization of this compound Oral Dissolving Films (ODFs)

Formulation CodeThickness (mm)Folding EnduranceDisintegration Time (s)In Vitro Drug Release (at 5 min)Reference
F9 (HPMC E3)0.08 ± 0.01>30025 ± 2>90%[10]
HME-ODF0.06 - 0.11Not Specified6 - 11>95%[9]
F3 (Natural Polymer)0.07 ± 0.01300 ± 157 ± 0.57~60%[11]

Table 3: Formulation and Characterization of this compound Transdermal Patches

Polymer CompositionPlasticizerPermeation EnhancerDrug Release (at 8h)Permeation Flux (µg/cm²/h)Reference
Ethyl Cellulose / PVPPEG 400Not Specified~96%Not Specified[5]
Methyl CelluloseDibutylphthalateNot SpecifiedNot SpecifiedNot Specified[6]
HPMC / Cassava StarchPEG 4000Not SpecifiedNot SpecifiedAvailable[6]
Eudragit RS-100 / RL-100Dibutyl Phthalatel-menthol, oleic acidVariableVariable[12]

Table 4: Characterization of this compound-Loaded Micro- and Nanoparticles

System TypePolymer/LipidParticle Size (µm)Encapsulation Efficiency (%)In Vitro Drug ReleaseReference
Alginate/Chitosan MicrospheresSodium Alginate, Chitosan644 - 106120.9 - 62.2Retarded at pH 1.2, slow at pH 6.8[7][8]
Eudragit S100 MicrospheresEudragit S1006.80757.92pH-dependent, slow release[2]
Solid Lipid Nanoparticles (Conceptual)e.g., Compritol 888 ATO0.05 - 1.0>70 (typical)Sustained Release[13]
Nanoemulsion (Conceptual)e.g., Soybean Oil, Tween 80< 0.2>90 (typical)Rapid or sustained release[14]

Experimental Protocols

This section provides detailed methodologies for the formulation and characterization of various novel this compound drug delivery systems.

Formulation of this compound Oral Dissolving Films (Solvent Casting Method)

Objective: To prepare this compound maleate (B1232345) mouth dissolving films using the solvent casting technique.[10]

Materials:

  • This compound Maleate

  • Hydroxypropyl Methylcellulose (HPMC E3, E5, or E15)

  • Polyethylene Glycol 400 (PEG-400)

  • Ethanol (B145695)

  • Purified Water

Procedure:

  • Prepare the polymer solution by dissolving the required amount of HPMC in a mixture of ethanol and water.

  • Add the plasticizer (PEG-400) to the polymer solution and stir until a homogenous mixture is obtained.

  • Dissolve the accurately weighed this compound maleate in the polymer-plasticizer solution.

  • Sonicate the resulting solution for 5 minutes to remove any entrapped air bubbles.[10]

  • Cast the solution onto a petri dish or a suitable casting surface using a wet film applicator set to the desired thickness (e.g., 30 mil).[10]

  • Dry the cast film in a hot air oven at 45°C for 60 minutes.[10]

  • Carefully peel the dried film from the casting surface and cut it into the desired size for evaluation.

Formulation of this compound Transdermal Patches (Solvent Evaporation Method)

Objective: To formulate this compound maleate transdermal patches using the solvent evaporation technique.[5]

Materials:

  • This compound Maleate

  • Ethyl Cellulose (EC) or other suitable polymer

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene Glycol 400 (PEG-400) or other suitable plasticizer

  • Methanol or other suitable solvent

Procedure:

  • Dissolve the polymers (e.g., EC and PVP) in a suitable solvent like methanol.

  • Add the plasticizer (e.g., PEG-400) to the polymer solution and mix thoroughly.

  • Disperse the accurately weighed this compound maleate in the polymer solution.

  • Pour the resulting mixture into a petri dish or onto a backing membrane.

  • Allow the solvent to evaporate at room temperature or in a controlled environment until a uniform film is formed.

  • Cut the patch into the desired size and store in a desiccator until further evaluation.

Formulation of this compound-Loaded Microspheres for Taste Masking (Double Emulsion Solvent Diffusion Method)

Objective: To prepare taste-masked this compound maleate microspheres using a pH-sensitive polymer.[2]

Materials:

  • This compound Maleate

  • Eudragit S100 (or other enteric polymer)

  • Ethanol

  • Dichloromethane

  • Polyvinyl Alcohol (PVA) solution (as an emulsifier)

Procedure:

  • Internal Aqueous Phase (W1): Dissolve this compound maleate in purified water.

  • Organic Phase (O): Dissolve Eudragit S100 in a mixture of ethanol and dichloromethane.[2]

  • Primary Emulsion (W1/O): Add the internal aqueous phase to the organic phase and emulsify using a high-speed homogenizer to form a water-in-oil emulsion.

  • External Aqueous Phase (W2): Prepare an aqueous solution of PVA.

  • Double Emulsion (W1/O/W2): Add the primary emulsion to the external aqueous phase and homogenize to form a double emulsion.

  • Stir the double emulsion at room temperature to allow the organic solvents to evaporate and the microspheres to solidify.

  • Collect the microspheres by filtration or centrifugation, wash with purified water, and dry.

In Vitro Drug Release Testing

Objective: To determine the in vitro release profile of this compound from the formulated drug delivery system.[4]

Apparatus: USP Dissolution Apparatus (e.g., Type II - Paddle or Type V - Paddle over disk for films).[4][10]

Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8). For oral films, artificial saliva (pH 6.8) can be used.[10]

Procedure:

  • Place the formulated dosage form (e.g., one film, one patch, or an accurately weighed amount of microspheres) in the dissolution vessel.

  • Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle speed at a specified rate (e.g., 50 rpm).

  • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes, etc.).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analyze the samples for this compound content using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[10]

  • Calculate the cumulative percentage of drug released at each time point.

Stability Testing

Objective: To evaluate the stability of the novel this compound formulation under accelerated conditions as per ICH guidelines.[1][15]

Storage Conditions:

  • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[15]

  • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[2]

Procedure:

  • Package the formulated dosage forms in their intended container closure system.

  • Store the samples in a stability chamber maintained at the specified conditions.

  • At predetermined time points (e.g., 0, 1, 2, 3, and 6 months for accelerated studies), withdraw samples and evaluate them for physical appearance, drug content, and in vitro drug release.[15]

  • Analyze the data to determine the shelf-life and recommended storage conditions for the product.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Action

This compound acts as an inverse agonist at the histamine (B1213489) H1 receptor, a Gq-coupled receptor. The following diagram illustrates the downstream signaling cascade that is inhibited by this compound.

Gq_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R Histamine H1 Receptor (Gq-coupled) Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates This compound This compound (Inverse Agonist) This compound->H1R Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Histamine H1 receptor signaling pathway.
Experimental Workflow for Novel Drug Delivery System Development

The development of a novel drug delivery system for this compound follows a logical progression from formulation to in vivo evaluation.

Workflow cluster_formulation Phase 1: Formulation Development cluster_characterization Phase 2: Physicochemical Characterization cluster_invitro Phase 3: In Vitro Evaluation cluster_invivo Phase 4: In Vivo Evaluation (Preclinical) Formulation Formulation & Optimization (e.g., Polymer/Lipid Selection, Drug:Carrier Ratio) Preparation Preparation of Delivery System (e.g., Solvent Casting, Homogenization) Formulation->Preparation Size_Morphology Particle Size & Morphology (DLS, SEM) Preparation->Size_Morphology EE Entrapment Efficiency & Drug Loading Preparation->EE Physical_Tests Physical & Mechanical Tests (e.g., Folding Endurance, Thickness) Preparation->Physical_Tests Release In Vitro Drug Release Studies EE->Release Physical_Tests->Release Pharmacokinetics Pharmacokinetic Studies (Animal Model) Release->Pharmacokinetics Permeation In Vitro Permeation Studies (for Transdermal Systems) Permeation->Pharmacokinetics Stability Stability Studies (ICH Guidelines) Stability->Pharmacokinetics Pharmacodynamics Pharmacodynamic Studies (Efficacy) Pharmacokinetics->Pharmacodynamics Toxicity Toxicity & Biocompatibility Pharmacodynamics->Toxicity

General workflow for novel drug delivery system development.

Conclusion

The development of novel drug delivery systems for this compound presents a significant opportunity to improve the therapeutic management of allergic conditions. The protocols and data presented in these application notes provide a foundational framework for the formulation, characterization, and evaluation of advanced this compound delivery systems. By leveraging these innovative approaches, researchers and drug development professionals can create patient-centric dosage forms with enhanced efficacy and safety profiles.

References

Application Notes and Protocols for Chlorpheniramine Stability in Research Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (B86927), a first-generation alkylamine antihistamine, is a widely used compound in pharmaceutical research and development for its histamine (B1213489) H1 receptor antagonist properties. A thorough understanding of its stability in various solvents is crucial for accurate experimental design, data interpretation, and the development of stable formulations. These application notes provide a comprehensive overview of this compound's stability profile in different solvent systems, detailed protocols for stability assessment, and insights into its mechanism of action.

Solubility of this compound Maleate (B1232345)

This compound is commonly available as this compound maleate salt. Its solubility is a key factor in preparing stock solutions for research purposes.

SolventSolubility (mg/mL)
WaterFreely soluble (160 mg/mL at 25°C)[1]
EthanolFreely soluble (330 mg/mL at 25°C)[1]
Methanol (B129727)Soluble (130 mg/mL at 25°C)[1]
Dimethyl Sulfoxide (DMSO)~10 mg/mL
Dimethylformamide (DMF)~15 mg/mL
ChloroformSoluble (240 mg/mL at 25°C)[1]
Propylene GlycolData not readily available
Acetonitrile (B52724)Data not readily available

Note: The stability of this compound in solution can be influenced by factors such as temperature, pH, light, and the presence of other excipients.

Stability of this compound in Different Solvents

The stability of this compound is dependent on the solvent and storage conditions. While the this compound moiety itself is relatively stable, the maleate salt form can undergo degradation, particularly in aqueous solutions.

Aqueous Solutions

In aqueous solutions, the maleate moiety of this compound maleate has been observed to degrade over time at room temperature, while the this compound content remains relatively stable.[2][3] The degradation of maleate can lead to a decrease in the salt form of the drug. It is recommended not to store aqueous solutions of this compound for more than one day.

Organic Solvents

While specific long-term, quantitative stability data for this compound in pure organic solvents is not extensively available in the literature, its use as a standard in HPLC methods with mobile phases containing methanol and acetonitrile suggests good short-term stability in these solvents.[4][5] For long-term storage, it is best practice to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. A study on the stability of a wide range of compounds in DMSO at room temperature showed that after 6 months, the probability of observing the compound was 83%, and after 1 year, it dropped to 52%.[6]

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. This compound has been subjected to stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Stress ConditionReagents and ConditionsObservations
Acid Hydrolysis 1N HCl, refluxed at 60°C for 60 minutesDegradation observed.
Base Hydrolysis 1N NaOH, refluxed at 60°C for 60 minutesSignificant degradation observed.
Oxidative Degradation 30% H₂O₂, refluxed at 60°C for 60 minutesDegradation observed.
Thermal Degradation Dry heat at 105°C for 48 hoursDegradation observed.
Photolytic Degradation Exposure to UV radiation (254 nm)Degradation observed.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the histamine H1 receptor. By binding to the receptor, it blocks the action of histamine, thereby preventing the downstream signaling cascade that leads to allergic symptoms.

G Histamine Histamine H1R Histamine H1 Receptor (Gq/11-coupled) Histamine->H1R Binds to Gq Gq protein H1R->Gq Activates This compound This compound This compound->H1R Competitively Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

Protocol 1: Preparation of this compound Maleate Stock Solutions

Objective: To prepare standardized stock solutions of this compound maleate in various solvents for stability studies.

Materials:

  • This compound maleate powder (analytical grade)

  • Selected solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Water - HPLC grade)

  • Analytical balance

  • Volumetric flasks (amber colored)

  • Sonicator

Procedure:

  • Accurately weigh the required amount of this compound maleate powder.

  • Transfer the powder to an amber-colored volumetric flask.

  • Add a portion of the selected solvent to the flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Bring the solution to the final volume with the solvent and mix thoroughly.

  • For long-term storage, aliquot the stock solution into smaller vials and store at -20°C or -80°C, protected from light.

Protocol 2: General Stability Testing of this compound Solutions

Objective: To assess the stability of this compound in a selected solvent under defined storage conditions.

Materials:

  • Prepared this compound stock solution

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 HPLC column

  • Mobile phase (e.g., a mixture of methanol, acetonitrile, and a buffer)

  • Incubators or environmental chambers set to desired temperatures

  • Light source for photostability studies (as per ICH Q1B)

Experimental Workflow Diagram:

G start Start: Prepare this compound Stock Solution aliquot Aliquot into Vials for Each Time Point and Condition start->aliquot storage Store Under Defined Conditions (e.g., Temp, Light) aliquot->storage sampling Withdraw Samples at Predetermined Time Intervals (e.g., 0, 1, 3, 6, 12 months) storage->sampling analysis Analyze Samples by Stability-Indicating HPLC Method sampling->analysis data Calculate % Recovery and Identify Degradation Products analysis->data end End: Report Stability Data data->end

Caption: General Experimental Workflow for this compound Stability Testing.

Procedure:

  • Prepare a stock solution of this compound in the desired solvent as per Protocol 1.

  • Dispense aliquots of the solution into multiple amber vials, ensuring enough vials for each time point and storage condition.

  • Store the vials under the specified conditions (e.g., 25°C/60% RH, 40°C/75% RH, protected from light; and photostability conditions).

  • At each designated time point (e.g., 0, 1, 3, 6, 12 months), retrieve a vial from each storage condition.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Calculate the percentage of this compound remaining compared to the initial concentration (time 0).

  • Analyze the chromatograms for the appearance of any new peaks, which may indicate degradation products.

Protocol 3: Forced Degradation Studies

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound stock solution

  • 1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Heating apparatus (e.g., water bath, oven)

  • UV lamp

Procedure:

Acid Hydrolysis:

  • Mix equal volumes of the this compound stock solution and 1N HCl.

  • Reflux the mixture at 60°C for 60 minutes.

  • Cool the solution to room temperature and neutralize with 1N NaOH.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Base Hydrolysis:

  • Mix equal volumes of the this compound stock solution and 1N NaOH.

  • Reflux the mixture at 60°C for 60 minutes.

  • Cool the solution to room temperature and neutralize with 1N HCl.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Oxidative Degradation:

  • Mix equal volumes of the this compound stock solution and 30% H₂O₂.

  • Keep the solution at room temperature for a specified period or gently heat to accelerate degradation.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Thermal Degradation:

  • Place the this compound stock solution in an oven at 105°C for 48 hours.

  • Cool the solution to room temperature.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Photolytic Degradation:

  • Expose the this compound stock solution to UV light (254 nm) for a specified duration.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Protocol 4: Stability-Indicating HPLC Method

Objective: To provide an example of an HPLC method for the quantitative analysis of this compound and its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer), methanol, and acetonitrile. A common mobile phase is a mixture of methanol and 0.2% triethylamine (B128534) (90:10 v/v).[4][7]

  • Flow Rate: 1.0 - 2.0 mL/min[4]

  • Detection Wavelength: 262 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare standard solutions of this compound at known concentrations to create a calibration curve.

  • Prepare the samples from the stability studies by diluting them to fall within the range of the calibration curve.

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak areas for this compound and any degradation products.

  • Quantify the amount of this compound in the samples using the calibration curve.

Conclusion

These application notes provide a framework for researchers to handle and assess the stability of this compound in various solvents. While this compound is generally stable, the maleate salt can degrade in aqueous solutions. For research applications, it is recommended to use freshly prepared aqueous solutions or to store stock solutions in organic solvents at low temperatures, protected from light. The provided protocols offer a starting point for conducting stability studies and developing robust analytical methods. It is important to note that specific, quantitative long-term stability data in pure organic solvents is limited in the literature, and researchers should consider generating this data in-house for their specific experimental conditions.

References

Synthesis of Chlorpheniramine Analogues for Research Applications: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the synthesis of chlorpheniramine (B86927) analogues intended for research purposes. It covers established synthetic methodologies, key experimental procedures, and data presentation to facilitate the exploration of structure-activity relationships (SAR) and the development of novel compounds targeting the histamine (B1213489) H1 receptor.

Introduction

This compound is a first-generation antihistamine that functions as a potent H1 receptor antagonist.[1][2] Its core structure, featuring a chiral center connecting a substituted phenyl ring, a 2-pyridyl moiety, and a dimethylaminopropyl chain, offers a versatile scaffold for the synthesis of diverse analogues.[1] By systematically modifying these structural components, researchers can investigate the molecular determinants of H1 receptor binding and develop new compounds with altered potency, selectivity, and pharmacokinetic profiles. This document outlines the synthetic routes and experimental protocols to generate a library of this compound analogues for in-depth pharmacological evaluation.

General Synthetic Strategies

The most common and adaptable approach to synthesizing this compound and its analogues involves a convergent synthesis strategy. The key steps typically include the formation of a diarylacetonitrile intermediate, followed by alkylation and subsequent reduction or hydrolysis and decarboxylation.

A widely employed synthetic route is initiated by the reaction of a substituted p-chlorophenylacetonitrile with 2-chloropyridine (B119429) in the presence of a strong base like sodium amide (NaNH₂) to form the key intermediate, 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile (B1584232).[3] This intermediate can then be alkylated with a suitable N,N-dimethylaminoethyl halide. Finally, hydrolysis and decarboxylation of the resulting compound yield the desired this compound analogue.

An alternative pathway involves the alkylation of a substituted 2-benzylpyridine (B1664053) with N,N-dimethylaminoethyl chloride. The starting 2-benzylpyridine can be synthesized through various methods, including the reaction of a Grignard reagent derived from a substituted benzyl (B1604629) chloride with 2-halopyridine.

Data Presentation: Synthesis and Biological Activity

The following tables summarize representative data for the synthesis of key intermediates and the biological activity of this compound. These tables should be expanded by the researcher to include data for newly synthesized analogues, allowing for a clear comparison of yields and potencies.

Table 1: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile Intermediate

Starting Material 1Starting Material 2BaseSolventReaction Time (h)Yield (%)Reference
p-Chlorophenylacetonitrile2-Bromopyridine (B144113)Sodium Hydride (60%)Tetrahydrofuran10Not specified[4]
p-Chlorophenylacetonitrile2-ChloropyridineSodium AmideToluene (B28343)2-5Not specified[3]

Table 2: H1 Receptor Binding Affinity of this compound

CompoundChiralityKi (nM)Assay ConditionsReference
This compoundRacemic16Human H1 Receptor[5]
(+)-ChlorpheniramineS-enantiomer--
(-)-ChlorpheniramineR-enantiomer--

Note: Researchers should populate the table with experimental data for their synthesized analogues.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound, which can be adapted for the synthesis of various analogues by using appropriately substituted starting materials.

Protocol 1: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile

This protocol is adapted from a patented synthesis method.[4]

Materials:

  • p-Chlorophenylacetonitrile

  • 2-Bromopyridine

  • 60% Sodium Hydride (NaH) in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Water

  • n-Hexane

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 60% NaH (1.2 equivalents).

  • Add anhydrous THF to the flask and cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of p-chlorophenylacetonitrile (1.0 equivalent) in anhydrous THF to the NaH suspension while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Slowly add 2-bromopyridine (1.1 equivalents) to the reaction mixture. The reaction may be exothermic.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 10-12 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of n-hexane and ethyl acetate to yield the pure 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile.

Protocol 2: Synthesis of this compound

Materials:

  • 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile

  • Sodium amide (NaNH₂)

  • 2-Dimethylaminoethyl chloride hydrochloride

  • Anhydrous Toluene

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium amide (2.2 equivalents) in anhydrous toluene.

  • Add 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile (1.0 equivalent) to the suspension and stir at room temperature for 30 minutes.

  • Add 2-dimethylaminoethyl chloride hydrochloride (1.2 equivalents) portion-wise to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers and concentrate under reduced pressure.

  • To the residue, add concentrated hydrochloric acid and heat to reflux for 12-18 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain crude this compound.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by conversion to its maleate (B1232345) salt.

Protocol 3: Assessment of H1 Receptor Antagonist Activity

This protocol outlines a general method for evaluating the H1 receptor antagonist activity of synthesized analogues using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human H1 receptor (commercially available or prepared from transfected cell lines)

  • [³H]-Pyrilamine (radioligand)

  • Synthesized this compound analogues

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the synthesized analogues in the assay buffer.

  • In a 96-well plate, add the cell membranes, [³H]-pyrilamine at a concentration near its Kd, and the diluted analogues.

  • For total binding, add assay buffer instead of the analogue. For non-specific binding, add a high concentration of a known H1 antagonist (e.g., unlabeled this compound).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value for each analogue by plotting the percentage of specific binding against the logarithm of the analogue concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the histamine H1 receptor and the inhibitory action of this compound analogues.

H1_Receptor_Signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds to This compound This compound Analogue This compound->H1R Antagonizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Increase IP3->Ca Stimulates release PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Allergic Response (e.g., smooth muscle contraction) Ca->CellularResponse PKC->CellularResponse

Caption: Histamine H1 receptor signaling pathway and its antagonism by this compound analogues.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of this compound analogues.

Synthesis_Workflow Start Design of Analogues (SAR-driven) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Evaluation (H1 Receptor Binding Assay) Characterization->Bioassay DataAnalysis Data Analysis (IC₅₀, Ki determination) Bioassay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR SAR->Start Iterative Design End Lead Compound Identification SAR->End

Caption: General workflow for the synthesis and evaluation of this compound analogues.

By following these protocols and systematically documenting the results, researchers can efficiently synthesize and evaluate a diverse range of this compound analogues, contributing to a deeper understanding of H1 receptor pharmacology and the development of novel therapeutic agents.

References

Application Notes and Protocols for the Analytical Method Development of Chlorpheniramine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical method development of chlorpheniramine (B86927) enantiomers. This compound, a first-generation antihistamine, is a chiral compound, with the S-(+)-enantiomer (dexthis compound) possessing significantly greater antihistaminic activity than the R-(-)-enantiomer, which is associated with sedative side effects[1]. Consequently, the enantioselective analysis of this compound is crucial for pharmaceutical development, quality control, and pharmacokinetic studies.

This guide outlines validated methods using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the effective separation and quantification of this compound enantiomers.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely employed technique for the chiral separation of this compound enantiomers, primarily utilizing chiral stationary phases (CSPs).

Method 1: Amylose-Based Chiral Stationary Phase

This method is suitable for the enantioselective determination of this compound in pharmaceutical dosage forms, such as syrups.[1]

1.1.1. Quantitative Data Summary

ParameterS-(+)-ChlorpheniramineR-(-)-Chlorpheniramine
Retention Time (min) 9.63 ± 0.0511.36 ± 0.08
Linearity Range (µg/mL) 2 - 102 - 10
Correlation Coefficient (r) 0.9990.999
Limit of Detection (LOD) (µg/mL) 0.290.44
Limit of Quantification (LOQ) (µg/mL) 0.881.31
Accuracy (Recovery %) 99.41 - 99.6499.64 - 101.82
Resolution (Rs) \multicolumn{2}{c}{3.80}
Selectivity (α) \multicolumn{2}{c}{1.24}

1.1.2. Experimental Protocol

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector (Shimadzu LC-20AT or equivalent)[1].

  • Chiral Stationary Phase: Chiralpak AD-H column (250 mm x 4.6 mm i.d., 5 µm particle size)[1].

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA)

  • Racemic this compound maleate (B1232345) (standard)

  • S-(+)-chlorpheniramine maleate (for peak identification)

  • Diphenhydramine (Internal Standard, IS)

  • Dichloromethane (for extraction)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane:IPA:DEA (97.5:2.5:0.025, v/v/v)[1].

  • Flow Rate: 1.2 mL/min (isocratic)[1].

  • Column Temperature: 25°C[1].

  • Detection Wavelength: 258 nm[1].

  • Injection Volume: 50 µL[1].

Sample Preparation (for Syrup Formulation):

  • Dilute 1 mL of the syrup (containing 1 mg/5 mL of racemic this compound maleate) to 10 mL with distilled water and sonicate[1].

  • Take a 1 mL aliquot of the diluted solution for extraction[1].

  • Add the internal standard (Diphenhydramine)[1].

  • Extract with 1.5 mL of n-hexane-dichloromethane (2:1, v/v) by vortexing for 2 minutes[1].

  • Centrifuge at 2500 rpm for 10 minutes[1].

  • Separate 1 mL of the organic phase and evaporate to dryness under a gentle stream of nitrogen[1].

  • Reconstitute the residue in 300 µL of the mobile phase[1].

  • Inject 50 µL into the HPLC system[1].

Method 2: Cyclodextrin-Based Chiral Stationary Phase

This method is suitable for the enantioselective determination of this compound and its metabolites in human plasma[2].

1.2.1. Quantitative Data Summary

ParameterS-(+)-ChlorpheniramineR-(-)-Chlorpheniramine
Linearity Range (ng/mL) 0.13 - 50.000.13 - 50.00
Limit of Quantification (LOQ) (pg/mL) 125125
Resolution (Rs) \multicolumn{2}{c}{1.17}
Selectivity (α) \multicolumn{2}{c}{1.12}

1.2.2. Experimental Protocol

Instrumentation:

  • HPLC system with mass spectrometric detection (MSD)[2].

  • Chiral Stationary Phase: beta-cyclodextrin (B164692) chiral stationary phase (CYCLOBOND I 2000)[2].

Reagents:

Chromatographic Conditions:

  • Mobile Phase: 0.25% Diethylamine acetate (pH 4.4):Methanol:Acetonitrile (85:7.5:7.5, v/v/v)[2].

  • Flow Rate: 0.5 mL/min[2].

Sample Preparation (for Human Plasma):

  • Detailed plasma extraction protocols are specific to the study and typically involve liquid-liquid extraction or solid-phase extraction. Refer to the original publication for the exact procedure.[2]

Capillary Electrophoresis (CE) Method

Capillary electrophoresis offers an alternative approach for the enantiomeric separation of this compound, particularly for purity testing of dexthis compound (B1670334) maleate[3].

Quantitative Data Summary
ParameterValue
Linearity Range (µg/mL) 2 - 10[3]
Correlation Coefficient (R²) 0.9992[3]
Limit of Detection (LOD) (µg/mL) 0.25[3]
Limit of Quantification (LOQ) (µg/mL) 0.75[3]
Resolution (Rs) > 10[3]
Repeatability (RSD %) 5.0[3]
Experimental Protocol

Instrumentation:

  • Capillary electrophoresis system with a UV detector[3].

Reagents:

  • Carboxymethyl-beta-cyclodextrin[3].

  • Acidic background electrolyte (specific composition to be optimized)[3].

Electrophoretic Conditions:

  • Chiral Selector: 1.5 mM carboxymethyl-beta-cyclodextrin (B2629365) in an acidic background electrolyte[3].

  • Further details on the specific background electrolyte, voltage, and capillary dimensions should be obtained from the cited literature.

Method Development and Validation Workflow

The development of a robust and reliable analytical method for this compound enantiomers follows a logical progression of steps.

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application A Define Analytical Target Profile B Select Analytical Technique (HPLC/CE) A->B Input C Screen Chiral Selectors/Stationary Phases B->C Proceed D Optimize Separation Parameters (Mobile Phase/Background Electrolyte, pH, Temp.) C->D Optimize E Develop Sample Preparation Procedure D->E Integrate F Specificity/Selectivity E->F Validate G Linearity & Range F->G H Accuracy & Precision (Repeatability & Intermediate Precision) G->H I Limit of Detection (LOD) H->I J Limit of Quantification (LOQ) I->J K Robustness J->K L Routine Quality Control K->L Apply M Pharmacokinetic/Bioequivalence Studies K->M N Stability Testing K->N

Caption: Logical workflow for analytical method development and validation.

Experimental Workflow for Chiral HPLC Separation

The general workflow for performing a chiral HPLC separation of this compound enantiomers is depicted below.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_sample Prepare Sample (Dilution, Extraction) inject Inject Sample prep_sample->inject equilibrate->inject separate Chromatographic Separation inject->separate detect Detect Enantiomers (UV/MS) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Enantiomers integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for chiral HPLC analysis.

References

Application Notes and Protocols for Chlorpheniramine in Sustained-Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the research and development of sustained-release (SR) formulations of chlorpheniramine (B86927) maleate (B1232345) (CPM), a first-generation antihistamine. Due to its relatively short biological half-life, developing SR formulations of CPM is crucial to improve patient compliance and therapeutic efficacy by reducing dosing frequency.[1][2][3] This guide covers various formulation strategies, key experimental protocols, and data presentation for effective research and development.

Formulation Strategies for Sustained-Release this compound

A variety of formulation techniques have been successfully employed to achieve sustained release of this compound. The choice of method and excipients significantly influences the drug release profile and overall performance of the dosage form.

Matrix Tablet Formulations

Matrix tablets are a common and cost-effective approach for achieving sustained drug release. In this system, the drug is dispersed within a polymer matrix that controls the rate of drug diffusion and/or erosion of the matrix.[4][5] Both hydrophilic and hydrophobic polymers have been investigated for CPM matrix tablets.

  • Hydrophilic Polymers: Materials such as hypromellose (HPMC), Carbopol 934, and xanthan gum form a viscous gel layer upon contact with aqueous fluids.[4] This gel layer acts as a barrier to drug release, which is controlled by a combination of drug diffusion through the gel and erosion of the tablet.[4] Studies have shown that a concentration of 25% w/w hypromellose can effectively control the release of CPM.[5]

  • Hydrophobic Polymers: Polymers like Eudragit S100 and Compritol® can also be used to formulate matrix tablets.[4][5] These materials control drug release primarily through diffusion of the drug through the inert matrix.

  • Natural Gums: Hydrophilic gums like gamma-carrageenan and agar (B569324) have also been explored for their potential in sustaining the release of this compound.[6][7]

Lipid-Based Pellets

Lipid-based matrix pellets offer an alternative to traditional tablets. In a recent study, sustained-release pellets of CPM were prepared using Compritol® as a lipid matrix retardant.[8] The pellets were formulated using a wet extrusion-spheronization method. The study found that a formulation containing 8% CPM, 67% Compritol®, and 25% Avicel, dried at 40°C for 4 hours, released approximately 90% of the drug over 12 hours.[8]

Ion-Exchange Resin Formulations

Ion-exchange resin technology can be utilized to develop oral controlled-release liquid suspensions, which can be particularly advantageous for pediatric patients.[1] In this approach, this compound is complexed with a strong cation exchange resin, such as Indion 244.[1] This drug-resinate complex can be further microencapsulated with a polymer like Eudragit RS 100 to retard the release. A study demonstrated that a drug-resinate complex coated with 10% Eudragit RS-100 released 63% of the drug in 8 hours.[1]

Hot-Melt Extrusion

Hot-melt extrusion is a solvent-free process that has been used to prepare sustained-release tablets of CPM.[9][10] In this technique, a blend of the drug, a thermoplastic polymer like polyethylene (B3416737) oxide (PEO), and other excipients are melted and extruded.[9][10] The drug release from these extruded tablets is controlled by the erosion of the PEO matrix and diffusion of the drug through the swollen gel layer.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on sustained-release this compound formulations.

Table 1: Composition of Sustained-Release this compound Formulations

Formulation TypeDrugPolymer(s)Other Key ExcipientsReference
Matrix TabletsThis compound MaleateHypromellose (10% & 25% w/w), Carbopol 934 (10% & 25% w/w), Eudragit S100 (10% & 25% w/w), Compritol® (10% & 25% w/w)Microcrystalline cellulose, Magnesium stearate[4][5]
Matrix TabletsThis compound MaleateGamma-carrageenan, Cross-linked carboxymethylcellulose sodiumAlpha-lactose monohydrate, Dibasic calcium phosphate[6]
Lipid-Based PelletsThis compound Maleate (8%)Compritol® (67%)Avicel (25%)[8]
Ion-Exchange Resin SuspensionThis compound MaleateIndion 244, Eudragit RS 100 (coating)N/A[1]
Hot-Melt Extruded TabletsThis compound MaleatePolyethylene Oxide (PEO)Polyethylene glycol[9][10]
Solid DispersionsThis compound MaleateEthyl Cellulose (EC)N/A[11][12]

Table 2: In Vitro Drug Release Data

Formulation TypeKey FindingRelease DurationReference
Matrix Tablets (25% Hypromellose)Superior control of CPM release with minimal dose dumping.Not specified[5]
Matrix Tablets (Hydrophilic Gums)Near zero-order release achieved.Up to 10 hours[6]
Lipid-Based Pellets~90% drug release.12 hours[8]
Ion-Exchange Resin (10% Eudragit RS-100 coat)63% drug release.8 hours[1]
Coated Pellets (8.30% Eudragit NE30D)Desirable controlled release characteristics.8 hours[13]
Solid Dispersions (1:7 drug to polymer ratio)Controlled release compatible with USP standards.Not specified[11]

Table 3: Pharmacokinetic Parameters of this compound

ParameterValueConditionReference
Terminal Half-Life (t½)22-23 hours5 mg IV bolus[2][3]
Mean Half-Life (t½)28 hours (range: 19-43 hours)Oral administration[2][3]
Time to Peak (Tmax)2-3 hoursImmediate-release oral[14]
Mean Peak Time2.8 hours (range: 2-4 hours)Oral administration[2][3]
Absolute Bioavailability25-44% (tablets), 34-59% (solution)Oral administration[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of sustained-release this compound formulations.

Preparation of Matrix Tablets by Direct Compression

This protocol is based on the methodology for preparing matrix tablets using various polymers.[4][5]

Materials:

  • This compound Maleate (CPM)

  • Polymer (e.g., Hypromellose, Carbopol 934, Eudragit S100, Compritol®)

  • Microcrystalline Cellulose (binder)

  • Magnesium Stearate (lubricant)

  • Double Cone Mixer

  • Tablet Compression Machine

Protocol:

  • Weighing: Accurately weigh all the required ingredients (CPM, polymer, microcrystalline cellulose, and magnesium stearate) according to the desired formulation (e.g., 10% or 25% w/w polymer).

  • Mixing: Transfer the weighed powders into a Double Cone Mixer.

  • Blending: Mix the powders for a specified period (e.g., 15-20 minutes) to ensure uniform distribution of the drug and excipients.

  • Compression: Compress the powder mixture into tablets using a tablet compression machine with appropriate tooling.

  • Evaluation: Evaluate the prepared tablets for physical properties such as hardness, friability, weight variation, and drug content.

In Vitro Dissolution Testing

This protocol outlines a general procedure for in vitro dissolution testing of sustained-release this compound tablets.[15]

Apparatus and Reagents:

  • USP Dissolution Apparatus 2 (Paddle method)

  • Dissolution Medium (e.g., 900 mL of 0.1 N HCl)

  • UV-Vis Spectrophotometer

  • Syringes and Filters

Protocol:

  • Apparatus Setup: Set up the dissolution apparatus. The paddle speed is typically set at 100 rpm, and the temperature of the dissolution medium is maintained at 37.0 ± 0.5°C.[15]

  • Tablet Introduction: Place one tablet in each dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours), withdraw a specific volume of the dissolution medium (e.g., 5 mL).

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the collected samples through a suitable filter.

  • Analysis: Determine the concentration of this compound in the filtered samples using a UV-Vis spectrophotometer at a wavelength of 265 nm.[15]

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Preparation of Lipid-Based Pellets by Extrusion-Spheronization

This protocol is adapted from the preparation of sustained-release CPM pellets.[8]

Materials:

  • This compound Maleate (CPM)

  • Compritol® (lipid matrix)

  • Avicel (microcrystalline cellulose)

  • Distilled Water (granulation liquid)

  • Kitchen Mixer

  • Extruder (with 1 mm pore size die)

  • Spheronizer

  • Oven

Protocol:

  • Mixing: Weigh and mix the solid components (CPM, Compritol®, and Avicel) in a kitchen mixer for 10 minutes.[8]

  • Granulation: Add distilled water as the granulation liquid to form a uniform wet mass.

  • Extrusion: Pass the wet mass through an extruder with a 1 mm pore size die at a speed of 100 rpm to obtain extrudates.[8]

  • Spheronization: Place the extrudates in a spheronizer to form spherical pellets.

  • Drying: Dry the prepared pellets in an oven at a specified temperature and duration (e.g., 40°C for 4 hours).[8]

  • Evaluation: Characterize the pellets for particle size distribution, mechanical strength, and drug release profile.

Visualizations

The following diagrams illustrate key workflows and concepts in the research of sustained-release this compound formulations.

Experimental_Workflow_Matrix_Tablets start Start: Formulation Design weighing Weighing of CPM, Polymer & Excipients start->weighing mixing Dry Blending weighing->mixing compression Direct Compression mixing->compression evaluation Tablet Evaluation (Hardness, Friability, etc.) compression->evaluation dissolution In Vitro Dissolution Testing evaluation->dissolution analysis Data Analysis & Release Kinetics dissolution->analysis end End: Optimized Formulation analysis->end

Caption: Workflow for the preparation and evaluation of matrix tablets.

Drug_Release_Mechanism_Hydrophilic_Matrix tablet Hydrophilic Matrix Tablet (Drug + Polymer) hydration Polymer Hydration & Swelling tablet->hydration Aqueous Medium gel Formation of Viscous Gel Layer hydration->gel diffusion Drug Diffusion through Gel gel->diffusion erosion Matrix Erosion gel->erosion release Sustained Drug Release diffusion->release erosion->release

Caption: Drug release mechanism from a hydrophilic matrix tablet.

In_Vitro_In_Vivo_Correlation_Workflow cluster_0 In Vitro cluster_1 In Vivo invitro In Vitro Studies formulation_dev Formulation Development (e.g., SR Tablets) dissolution_testing Dissolution Testing formulation_dev->dissolution_testing correlation IVIVC Establishment dissolution_testing->correlation invivo In Vivo Studies animal_human_studies Animal/Human Pharmacokinetic Studies blood_sampling Blood Sampling animal_human_studies->blood_sampling drug_analysis Drug Concentration Analysis (e.g., HPLC) blood_sampling->drug_analysis drug_analysis->correlation correlation->formulation_dev Predictive Model for Formulation Optimization

Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

References

Application of Chlorpheniramine in Taste-Masking Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of chlorpheniramine (B86927) in taste-masking studies. This compound, an antihistaminic agent, is notoriously bitter, presenting a significant challenge in the formulation of palatable oral dosage forms, particularly for pediatric and geriatric populations. These notes summarize effective taste-masking strategies, present key quantitative data from various studies, and provide detailed experimental protocols.

Overview of Taste-Masking Strategies for this compound

The intensely bitter taste of this compound necessitates the use of advanced taste-masking technologies to enhance patient compliance. The primary strategies employed involve creating a physical barrier to prevent the interaction of the drug with taste bud receptors or altering the drug's chemical environment to reduce its solubility in saliva. Key successful approaches include:

  • Ion-Exchange Resin Complexation: This technique involves the formation of a drug-resin complex, where the bitter this compound cation is bound to a cation-exchange resin. This complex is largely insoluble in the neutral pH of saliva, preventing the release of the bitter drug in the oral cavity. Upon reaching the acidic environment of the stomach, the drug is readily released for absorption.[1][2][3]

  • Polymer-Based Microencapsulation: this compound can be encapsulated within pH-sensitive polymers to create microspheres.[4][5][6][7][8] These polymers are insoluble at the pH of saliva but dissolve in the acidic gastric fluid, ensuring that the drug is not released in the mouth. Eudragit polymers are commonly used for this purpose.[4][5][6][8]

  • Complexation with Tannic Acid: The formation of a complex between this compound and tannic acid has been shown to significantly reduce its solubility and suppress its bitter taste. This approach can also provide sustained-release properties.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various taste-masking studies involving this compound, providing a comparative overview of different formulation strategies and their outcomes.

Table 1: Taste-Masking of this compound using Ion-Exchange Resins [1][2][10]

Formulation ParameterIndion-234Drug:Resin Ratio (w/w)Maximum Complexation Time (min)Drug Release in 30 min (Gastric pH)Taste Evaluation
This compound Maleate (B1232345)Cation Exchange Resin1:26094.77%Successful taste masking

Table 2: Taste-Masking of this compound using Polymer-Based Microspheres [4][5][6][8]

PolymerDrug:Polymer RatioEntrapment Efficiency (%)Mean Particle Size (µm)In Vitro Drug Release (Salivary pH)Taste Evaluation
Eudragit S1001:557.926.807MinimalSuccessful taste masking[4][5][6]
Eudragit L1001:777.3412.484MinimalSuccessful taste masking
Eudragit L100-551:763.0810.675MinimalSuccessful taste masking

Table 3: Human Taste Panel Evaluation of this compound Formulations [11]

FormulationBitterness Score (Scale 1-5)Description
This compound Maleate (Unmasked)5Very Strong Bitterness
Taste-Masked Granules (Eudragit E-100)1Tasteless
Orally Disintegrating Tablet with Microparticles0Bitterness Not Discernible
Orally Disintegrating Film with Microparticles1Slight Bitterness Detected

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound taste-masking studies.

Preparation of Drug-Resin Complex (DRC) by Batch Process[1][2]

This protocol describes the formation of a this compound-ion exchange resin complex to mask its bitter taste.

Materials:

  • This compound Maleate

  • Cation Exchange Resin (e.g., Indion-234)

  • Deionized Water

  • Magnetic Stirrer

  • Beakers

  • Filter Paper

  • Oven

Procedure:

  • Accurately weigh the desired amount of this compound maleate and the cation exchange resin in the specified ratio (e.g., 1:1, 1:2, 1:3, 1:4 w/w).

  • Disperse the resin in a sufficient volume of deionized water in a beaker.

  • Dissolve the this compound maleate in a separate beaker with a minimal amount of deionized water.

  • Slowly add the drug solution to the resin dispersion while continuously stirring with a magnetic stirrer.

  • Continue stirring for a predetermined time (e.g., 60 minutes) to allow for maximum complexation.

  • After stirring, filter the mixture to separate the drug-resin complex (resinate) from the supernatant.

  • Wash the resinate with deionized water to remove any uncomplexed drug.

  • Dry the collected resinate in an oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.

  • The dried resinate is then ready for further evaluation and formulation.

Preparation of Taste-Masked Microspheres by Double Emulsion Solvent Diffusion Method[4][5][6]

This protocol details the encapsulation of this compound within a pH-sensitive polymer to form taste-masked microspheres.

Materials:

  • This compound Maleate

  • Enteric Polymer (e.g., Eudragit S100, L100, L100-55)

  • Dichloromethane (B109758) (DCM)

  • Ethanol

  • Polyvinyl Alcohol (PVA) solution (as an emulsifier)

  • Deionized Water

  • Homogenizer

  • Magnetic Stirrer

  • Beakers

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve the enteric polymer in a mixture of dichloromethane and ethanol.

  • Aqueous Drug Solution Preparation: Dissolve this compound maleate in deionized water.

  • Primary Emulsion (w/o): Add the aqueous drug solution to the organic polymer solution and homogenize at high speed to form a water-in-oil (w/o) primary emulsion.

  • Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of aqueous PVA solution while stirring continuously with a magnetic stirrer. This forms a double emulsion (w/o/w).

  • Solvent Evaporation: Continue stirring for several hours to allow the dichloromethane to evaporate, leading to the solidification of the polymer and the formation of microspheres.

  • Microsphere Collection: Collect the formed microspheres by centrifugation.

  • Washing and Drying: Wash the collected microspheres with deionized water to remove any unencapsulated drug and residual PVA. Dry the microspheres at room temperature or in a desiccator.

  • The dried microspheres can then be characterized for particle size, drug loading, and taste-masking efficiency.

In Vitro Drug Release Study

This protocol is used to evaluate the drug release from the taste-masked formulations in simulated salivary and gastric fluids.

Materials:

  • Taste-masked formulation (DRC or microspheres)

  • Simulated Salivary Fluid (SSF, pH 6.8)

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • USP Dissolution Apparatus (e.g., Type II - Paddle)

  • UV-Vis Spectrophotometer

  • Syringes with filters

Procedure:

  • Place a known amount of the taste-masked formulation into the dissolution vessel containing a specified volume of SSF (e.g., 900 mL) maintained at 37 ± 0.5°C.

  • Start the dissolution apparatus at a specified paddle speed (e.g., 50 rpm).

  • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 5, 10 minutes).

  • Replace the withdrawn volume with an equal volume of fresh SSF to maintain a constant volume.

  • Filter the samples and analyze the drug content using a UV-Vis spectrophotometer at the drug's λmax. This part of the study assesses the taste-masking efficiency by measuring drug release in the oral cavity environment.

  • Repeat the entire procedure using SGF to evaluate the drug release in the stomach for absorption. Withdraw samples at longer time intervals (e.g., 15, 30, 45, 60 minutes).

  • Calculate the cumulative percentage of drug released at each time point.

Signaling Pathways and Experimental Workflows

Visual representations of the bitter taste signaling pathway and experimental workflows provide a clearer understanding of the underlying mechanisms and processes.

Bitter Taste Signaling Pathway of this compound

This compound, like many bitter compounds, is recognized by specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells in the taste buds. Studies have shown that this compound can activate multiple human taste 2 receptors (hTAS2Rs). The binding of this compound to these receptors initiates an intracellular signaling cascade, leading to the perception of bitterness.

Bitter_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Bitter Tastant) T2R Taste 2 Receptor (T2R) (GPCR) This compound->T2R Binds to G_protein G-protein (Gustducin) T2R->G_protein Activates PLC Phospholipase C-β2 (PLC-β2) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Induces TRPM5 TRPM5 Channel (Open) Ca2_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Leads to Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Triggers Nerve_Signal Signal to Brain Neurotransmitter->Nerve_Signal Sends

Caption: Bitter taste signaling cascade initiated by this compound.

Experimental Workflow for Taste-Masking Evaluation

The following diagram illustrates a typical workflow for the development and evaluation of taste-masked this compound formulations.

Taste_Masking_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation Taste-Masking Efficacy Evaluation cluster_final Final Dosage Form Select_Method Select Taste-Masking Method (e.g., Ion-Exchange, Microencapsulation) Optimize_Params Optimize Formulation Parameters (e.g., Drug:Polymer Ratio) Select_Method->Optimize_Params Prepare_Formulation Prepare Taste-Masked Formulation Optimize_Params->Prepare_Formulation Particle_Size Particle Size Analysis Prepare_Formulation->Particle_Size Drug_Loading Drug Loading & Entrapment Efficiency Prepare_Formulation->Drug_Loading Solid_State Solid-State Characterization (DSC, XRD, FTIR) Prepare_Formulation->Solid_State In_Vitro_Release In Vitro Drug Release (Simulated Salivary Fluid) Prepare_Formulation->In_Vitro_Release Human_Panel Human Taste Panel (Bitterness Score) In_Vitro_Release->Human_Panel E_Tongue Electronic Tongue Analysis Human_Panel->E_Tongue Dosage_Form Incorporate into Final Dosage Form (e.g., Orally Disintegrating Tablet, Suspension) E_Tongue->Dosage_Form Stability Stability Studies Dosage_Form->Stability

Caption: General workflow for developing and assessing taste-masked formulations.

References

Chlorpheniramine in the Study of Nasal Congestion: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chlorpheniramine (B86927), a first-generation H1-receptor antagonist, in preclinical animal models of nasal congestion. Detailed protocols for inducing and evaluating nasal congestion in guinea pigs and dogs are presented, along with quantitative data on the efficacy of this compound. This document is intended to serve as a practical guide for researchers investigating novel therapeutics for allergic rhinitis and other conditions characterized by nasal congestion.

Introduction to this compound and its Mechanism of Action in Nasal Congestion

This compound is a potent H1-receptor antagonist that functions as an inverse agonist.[1] It competitively binds to H1 receptors on various cell types, including vascular endothelial and smooth muscle cells in the nasal mucosa, thereby preventing the action of histamine (B1213489).[2][3] Histamine, a key mediator released from mast cells during an allergic response, induces vasodilation and increases vascular permeability, leading to plasma exudation and mucosal edema, which are the primary causes of nasal congestion.[1] By blocking H1 receptors, this compound mitigates these effects, reducing nasal airway resistance and alleviating congestion.[4]

The signaling pathway initiated by histamine binding to the H1 receptor involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological responses of vasodilation and increased permeability. This compound, by acting as an inverse agonist, stabilizes the inactive conformation of the H1 receptor, thus inhibiting this signaling cascade.[5][6]

Signaling Pathway of Histamine H1 Receptor and Inhibition by this compound

Histamine_Signaling cluster_cell Nasal Mucosal Cell Histamine Histamine H1R_active Active H1 Receptor (Gq/11 coupled) Histamine->H1R_active Binds & Activates PLC Phospholipase C (PLC) H1R_active->PLC Activates H1R_inactive Inactive H1 Receptor This compound This compound This compound->H1R_inactive Binds & Stabilizes (Inverse Agonist) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasodilation Vasodilation & Increased Permeability Ca_release->Vasodilation PKC->Vasodilation Congestion Nasal Congestion Vasodilation->Congestion

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Animal Models of Nasal Congestion

Two primary animal models are widely used to study nasal congestion and the effects of anti-allergic compounds like this compound: the ovalbumin-induced allergic rhinitis model in guinea pigs and the compound 48/80-induced nasal congestion model in dogs.

Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

This model mimics the allergic cascade observed in human allergic rhinitis, involving sensitization to an allergen (ovalbumin) and subsequent challenge, leading to an inflammatory response and nasal congestion.[7]

Experimental Workflow

Guinea_Pig_Workflow cluster_sensitization Sensitization Phase (Days 1-14) cluster_challenge Challenge Phase (Days 15-21) cluster_treatment Treatment & Evaluation sensitization Intraperitoneal injection of Ovalbumin (0.3 mg) + Al(OH)₃ (30 mg) in saline every other day challenge Intranasal instillation of 5% Ovalbumin saline (20 µL/nostril) daily sensitization->challenge treatment Oral administration of this compound (e.g., 0.1-3.0 mg/kg) or vehicle challenge->treatment evaluation Measurement of: - Sneezing & Nose Rubbing Frequency - Nasal Airway Resistance (Acoustic Rhinometry) - Eosinophil Infiltration (Nasal Lavage/Histology) treatment->evaluation

Caption: Experimental workflow for the ovalbumin-induced allergic rhinitis model in guinea pigs.

Detailed Protocol:

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Al(OH)₃) (Sigma-Aldrich)

  • Sterile saline (0.9% NaCl)

  • This compound maleate (B1232345)

  • Vehicle for this compound (e.g., water or 0.5% carboxymethylcellulose)

  • Acoustic rhinometer

  • Materials for nasal lavage and histology (e.g., phosphate-buffered saline, fixatives, stains)

Procedure:

  • Acclimatization: House guinea pigs for at least one week under standard laboratory conditions before the experiment.

  • Sensitization (Days 1-14):

    • Prepare the sensitization solution by suspending 0.3 mg of OVA and 30 mg of Al(OH)₃ in 1 mL of sterile saline.[8]

    • Administer 1 mL of the suspension via intraperitoneal (IP) injection to each guinea pig every other day for a total of seven injections.[8]

  • Challenge (Days 15-21):

    • Prepare a 5% OVA solution in sterile saline.

    • Lightly anesthetize the guinea pigs (e.g., with isoflurane) to facilitate intranasal administration.

    • Instill 20 µL of the 5% OVA solution into each nostril daily for seven consecutive days.[8]

  • This compound Treatment:

    • Prepare a fresh solution of this compound maleate in the chosen vehicle at the desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).[9]

    • Administer the this compound solution or vehicle orally (e.g., via gavage) at a specified time before the final OVA challenge (e.g., 1 hour).

  • Evaluation of Nasal Congestion:

    • Symptom Observation: Immediately after the final OVA challenge, place the animals in an observation chamber and count the number of sneezes and nose-rubbing instances over a 30-minute period.[8]

    • Nasal Airway Resistance: Measure nasal cavity volume and cross-sectional area using an acoustic rhinometer at baseline (before challenge) and at various time points after the challenge (e.g., 15, 30, 60 minutes).[10][11][12]

    • Eosinophil Infiltration:

      • Nasal Lavage: At the end of the experiment, euthanize the animals and perform nasal lavage with PBS. Collect the lavage fluid and perform cell counts and differential staining to quantify eosinophils.[13]

      • Histology: Collect nasal tissues, fix them in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize and quantify eosinophil infiltration in the nasal mucosa.[14][15]

Compound 48/80-Induced Nasal Congestion in Dogs

This model utilizes the mast cell degranulator, compound 48/80, to induce a rapid and reproducible nasal congestive response, primarily mediated by histamine release.[16]

Detailed Protocol:

Materials:

  • Beagle dogs

  • Compound 48/80 (Sigma-Aldrich)

  • Sterile saline (0.9% NaCl)

  • This compound maleate

  • Vehicle for this compound

  • Acoustic rhinometer

  • Nasal atomizer

Procedure:

  • Acclimatization and Training: Acclimate conscious beagle dogs to the experimental procedures, including restraint and use of the acoustic rhinometer.

  • Baseline Measurement: Obtain baseline measurements of nasal cavity volume using acoustic rhinometry.

  • This compound Administration:

    • Administer this compound maleate (10 mg/kg) or vehicle orally.[16][17]

  • Induction of Nasal Congestion:

    • One hour after drug administration, lightly restrain the dog.

    • Administer a solubilized solution of compound 48/80 as an intranasal mist into a single naris.[16]

  • Post-Challenge Measurement:

    • Measure nasal cavity volume using acoustic rhinometry at regular intervals (e.g., 30, 60, 90, 120, 150, and 180 minutes) after the administration of compound 48/80.[16][18] The maximal response is typically observed between 90 and 120 minutes.[16]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in the described animal models.

Table 1: Effect of this compound on Nasal Symptoms in Ovalbumin-Sensitized Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)Mean Number of Sneezes (± SEM)Mean Number of Nose Rubs (± SEM)
Vehicle Control-Data not available in a comparable formatData not available in a comparable format
This compound0.1 - 3.0Statistically significant reductionStatistically significant reduction

Note: Specific quantitative values for sneezing and nose rubbing with this compound treatment were not consistently reported in the reviewed literature in a format suitable for direct comparison in this table. However, multiple sources confirm a significant reduction in these symptoms.[7][9]

Table 2: Effect of this compound on Nasal Airway Patency in Animal Models

Animal ModelInducer of CongestionThis compound DoseMeasurement ParameterResult
DogCompound 48/8010 mg/kg, p.o.Nasal Cavity VolumeReduced compound 48/80-induced decrease in nasal cavity volume[16][17]
Dog-Low doseNasal Airway ResistanceDecreased[4]
Dog-High doseNasal Airway ResistanceNo significant effect[4]

Table 3: Effect of this compound on Eosinophil Infiltration in Ovalbumin-Sensitized Guinea Pigs

Treatment GroupDoseMeasurement ParameterResult
Vehicle Control-Eosinophil count in nasal mucosaIncreased infiltration after OVA challenge[13][15][19]
This compoundNot specified in studies focusing on nasal infiltrationEosinophil count in nasal mucosaExpected to reduce eosinophil infiltration based on its anti-allergic mechanism, but specific data for nasal tissue was not found in the reviewed literature.

Conclusion

The animal models and protocols described provide a robust framework for evaluating the efficacy of this compound and other anti-allergic compounds in alleviating nasal congestion. The ovalbumin-induced allergic rhinitis model in guinea pigs is particularly useful for studying the multifaceted inflammatory aspects of this condition, while the compound 48/80 model in dogs offers a rapid and reproducible method for assessing direct effects on nasal patency. The quantitative data consistently demonstrate the effectiveness of this compound in reducing the symptoms and physiological manifestations of nasal congestion in these preclinical settings. These application notes and protocols can be adapted and optimized for the screening and characterization of novel drug candidates for the treatment of allergic rhinitis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Chlorpheniramine Solubility In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with chlorpheniramine (B86927) maleate (B1232345) in in vitro experimental settings.

Troubleshooting Guide

This section provides a step-by-step approach to resolving precipitation issues with this compound maleate in your experiments.

Q1: I've added this compound maleate to my cell culture media and it precipitated. What are the common causes and how can I fix it?

A1: Precipitation of this compound maleate in aqueous media is a common issue that can arise from several factors. The primary causes include exceeding the compound's solubility limit, improper dilution techniques ("solvent shock"), temperature fluctuations, and interactions with media components.[1][2]

Follow this workflow to diagnose and solve the problem:

G start Precipitation Observed in Culture Media check_conc Is the final concentration too high? start->check_conc check_dilution How was the stock solution diluted? check_conc->check_dilution No sol_conc SOLUTION: Lower the final concentration. Perform a dose-response experiment. check_conc->sol_conc Yes check_temp Were media and stock at different temperatures? check_dilution->check_temp Gradually Added sol_dilution SOLUTION: Use a serial or intermediate dilution. Add stock drop-wise to pre-warmed media while gently mixing. check_dilution->sol_dilution Rapidly Added check_stock Is the stock solution clear? check_temp->check_stock No sol_temp SOLUTION: Pre-warm media to 37°C. Allow stock to reach room temperature before dilution. check_temp->sol_temp Yes sol_stock SOLUTION: Prepare a fresh stock solution. Ensure complete dissolution using gentle warming (37°C) or sonication if needed. check_stock->sol_stock No

Caption: Workflow for troubleshooting this compound precipitation.

Q2: How can I differentiate between this compound precipitation and other issues like media component precipitation or contamination?

A2: It is critical to identify the nature of the precipitate.[1]

  • Microscopic Examination: Observe the precipitate under a microscope. Compound precipitation often appears as crystalline or amorphous structures.[1] In contrast, bacterial or yeast contamination will appear as distinct, often motile or budding organisms.

  • Use Control Flasks: Always maintain control flasks (e.g., media alone, media with the vehicle solvent like DMSO) alongside your experimental flasks.[1] If precipitation only occurs in the flask containing this compound, the compound is the likely cause.

  • Check for pH Shift: A significant change in the media's color (if it contains phenol (B47542) red) can indicate a pH shift, which could be due to contamination or incorrect CO₂ levels.[3] This pH change can cause both the compound and media components to precipitate.[4]

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound maleate in common laboratory solvents?

A1: this compound maleate's solubility can vary significantly depending on the solvent, temperature, and the specific salt form. It is generally considered freely soluble in water and organic solvents like DMSO and ethanol.[5] However, solubility in aqueous buffers used for cell culture is more limited.

Summary of this compound Maleate Solubility
SolventReported SolubilitySource
Water ~55-78 mg/mL[6][7]
Freely Soluble[5]
Soluble in 4 parts of water (~250 mg/mL)[8]
PBS (pH 7.2) ~5 mg/mL[7][9]
DMSO ~10 mg/mL[9]
62.67 mg/mL[7]
78 mg/mL[6]
Ethanol ~5 mg/mL[9]
41 mg/mL[7]
78 mg/mL[6]
Dimethylformamide (DMF) ~15 mg/mL[7][9]

Note: Discrepancies in reported solubility values exist across different suppliers and studies. It is recommended to perform preliminary solubility tests for your specific lot of compound and experimental conditions.

Q2: What are the key factors that influence the solubility of this compound in an in vitro setting?

A2: Several factors can impact whether this compound stays in solution in your cell culture media. The primary factors are the choice of solvent for the stock solution, the pH of the final medium, temperature, and the final working concentration.

G concentrate Final Concentration solubility This compound Solubility in Media solubility->concentrate Exceeding limit causes precipitation solvent Stock Solvent (e.g., DMSO, Ethanol) solubility->solvent High % of organic solvent can cause precipitation ph pH of Media solubility->ph Shifts can alter ionization & solubility temp Temperature solubility->temp Solubility increases with temperature

Caption: Key factors influencing this compound solubility in vitro.

Q3: What is the best practice for preparing this compound maleate solutions for in vitro experiments?

A3: Following a structured protocol for preparing stock and working solutions is the most effective way to prevent solubility issues.

Q4: How stable are this compound maleate solutions?

A4: Stock solutions of this compound maleate in organic solvents like DMSO are generally stable for extended periods when stored properly. One source suggests stability for up to 6 months at -80°C or 1 month at -20°C.[10] However, aqueous solutions are much less stable. It is strongly recommended not to store aqueous solutions for more than one day.[9] Always prepare fresh dilutions in your culture medium immediately before an experiment.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Maleate Stock and Working Solutions

This protocol describes the preparation of a concentrated stock solution in an organic solvent and its subsequent dilution into a final working solution in cell culture medium.

Materials:

  • This compound maleate powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated analytical balance

  • Sterile cell culture medium

  • Vortex mixer

  • 37°C water bath

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO):

    • In a sterile environment, weigh the required amount of this compound maleate powder (Molecular Weight: 390.86 g/mol ). For 1 mL of a 10 mM stock, you would need 3.91 mg.

    • Transfer the powder to a sterile tube.

    • Add the appropriate volume of DMSO (e.g., 1 mL).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[2][3] Visually inspect the solution against a light source to ensure no particulates are present.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11]

  • Prepare the Final Working Solution (Serial Dilution Method):

    • Pre-warm your cell culture medium in a 37°C water bath.[1]

    • Thaw a single aliquot of the concentrated stock solution at room temperature.

    • Perform an intermediate dilution. This step is crucial to avoid "solvent shock."[2] For example, to get a 10 µM final solution from a 10 mM stock (a 1:1000 dilution), first dilute the stock 1:100 in pre-warmed media (e.g., 2 µL of stock into 198 µL of media) to create a 100 µM intermediate solution.

    • Prepare the final dilution. Add the intermediate solution to the main volume of pre-warmed media. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of media to get a final 10 µM working solution.

    • Add the stock or intermediate solution drop-wise to the vortex of the gently swirling or stirring media.[1] This gradual dilution helps prevent localized high concentrations that can lead to precipitation.

    • Visually inspect the final working solution for any signs of cloudiness or precipitation. If necessary, the final solution can be sterile-filtered using a 0.22 µm filter before adding to cells.[10]

    • Use the freshly prepared working solution immediately.[9][10]

References

Technical Support Center: Chlorpheniramine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for laboratory professionals who may encounter interference from chlorpheniramine (B86927) in a variety of biochemical assays. This compound, a common antihistamine, can lead to inaccurate and misleading results in sensitive assays. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you identify, understand, and mitigate these interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with biochemical assays?

This compound is a first-generation antihistamine used to treat allergic reactions.[1] Its chemical structure can lead to several types of assay interference:

  • Structural Similarity: It can mimic the structure of other molecules, leading to cross-reactivity in immunoassays.

  • Spectroscopic Properties: It absorbs ultraviolet (UV) light, which can interfere with spectrophotometric measurements.

  • Fluorescence Quenching: It has been shown to quench the fluorescence of certain molecules, affecting fluorescence-based assays.[2]

  • Enzyme Inhibition: It can inhibit the activity of certain enzymes, particularly cytochrome P450 (CYP) enzymes involved in drug metabolism.[3][4]

Q2: Which types of assays are most susceptible to interference by this compound?

  • Immunoassays: Particularly urine drug screens, where it can cause false-positive results for amphetamines and methadone.

  • Enzymatic Assays: Assays involving CYP enzymes, such as CYP2D6, are known to be inhibited by this compound.[3][4]

  • Spectrophotometric Assays: Assays that measure absorbance in the UV range of 260-270 nm may be affected.

  • Fluorescence-Based Assays: Assays that rely on the intrinsic fluorescence of proteins or use certain fluorescent probes could be impacted by fluorescence quenching.[2]

  • Cell-Based Assays: At high concentrations, this compound can induce genotoxicity and oxidative stress, potentially confounding the results of cell viability and other cell-based assays.

Q3: At what concentrations is this compound likely to cause interference?

Interference is concentration-dependent. While therapeutic plasma concentrations are relatively low, high concentrations used in in-vitro experiments are more likely to cause issues. For example, inhibition of CYP2D6 has been observed with Ki values around 11 µM.[3] Genotoxicity in human lymphocytes has been reported at concentrations of 1.5 mM.

Troubleshooting Guides

Issue 1: Unexpected Positive Results in Immunoassays (e.g., Urine Drug Screens)

Potential Cause: Cross-reactivity of this compound or its metabolites with the assay antibodies.

Troubleshooting Workflow:

G A Unexpected Positive Immunoassay Result B Review Patient Medication/ Compound History for This compound A->B C Perform Serial Dilution of the Sample B->C D Analyze Dilution Series C->D E Non-linear Dilution? (Interference Likely) D->E Yes F Linear Dilution? (True Positive Possible) D->F No G Confirm with a More Specific Method (e.g., LC-MS/MS) E->G F->G H Result Confirmed Positive G->H Positive I Result Confirmed Negative (False Positive due to This compound) G->I Negative

Caption: Troubleshooting workflow for suspected immunoassay interference.

Detailed Steps:

  • Review Sample History: Check if the sample comes from a subject taking this compound or if the compound was present in the experimental conditions.

  • Perform Serial Dilutions: Dilute the sample (e.g., 1:2, 1:4, 1:8) with a matrix that does not contain the analyte of interest.

  • Re-Assay and Analyze: Run the immunoassay on the diluted samples. If the results do not decrease linearly with the dilution factor, interference is likely.

  • Confirmation Analysis: Use a more specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to confirm the presence and identity of the suspected analyte. A negative result from the confirmatory method indicates a false positive in the initial immunoassay.

Issue 2: Altered Enzyme Activity in the Presence of this compound

Potential Cause: Direct inhibition of the enzyme by this compound.

Troubleshooting Workflow:

G A Unexpected Change in Enzyme Activity B Determine IC50 of This compound for the Enzyme A->B C Perform Kinetic Studies (e.g., Michaelis-Menten) B->C D Analyze Lineweaver-Burk or other linearized plots C->D E Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) D->E F Consider Alternative Assay or Modify Conditions E->F G A Inaccurate Spectroscopic/ Fluorometric Readings B Measure Absorbance/Fluorescence Spectrum of this compound A->B C Overlap with Assay Wavelengths? B->C D Run 'Interference Control' (Assay components + this compound, minus analyte) C->D Yes G No Significant Signal (Interference Unlikely) C->G No E Significant Signal in Control? D->E F Correct for Background Signal or Choose Different Wavelengths/ Fluorophore E->F Yes E->G No G cluster_0 This compound Metabolism cluster_1 Inhibitory Effects CPM This compound DMCPM Desmethyl-chlorpheniramine CPM->DMCPM N-demethylation CYP2D6 CYP2D6 CPM->CYP2D6 Inhibits (Ki ~11 µM) CYP2C11 CYP2C11 CPM->CYP2C11 Metabolized by CYP2B1 CYP2B1 CPM->CYP2B1 Metabolized by DDMCPM Didesmethyl-chlorpheniramine DMCPM->DDMCPM N-demethylation PolarMet Polar Metabolites DDMCPM->PolarMet Excretion Excretion PolarMet->Excretion

References

Technical Support Center: Degradation of Chlorpheniramine in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the degradation of chlorpheniramine (B86927) in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in experimental solutions?

A1: this compound is susceptible to degradation under various stress conditions. The primary factors include:

  • pH: Both acidic and basic conditions can lead to hydrolysis.

  • Oxidation: Exposure to oxidizing agents can cause the formation of various oxidized impurities.

  • Light: Photodegradation can occur upon exposure to UV and solar radiation.[1]

  • Temperature: Elevated temperatures can accelerate degradation through thermal decomposition.

  • Excipient Interactions: In formulated products, interactions with other active ingredients or excipients can lead to degradation. For instance, in formulations containing phenylephrine (B352888) and this compound maleate (B1232345), a "Michael addition" product can form between phenylephrine and maleic acid.[2][3][4]

Q2: What are the known degradation products of this compound?

A2: Several degradation products of this compound have been identified, arising from different degradation pathways:

  • Oxidative Degradation:

    • This compound N-Oxide

    • This compound Di-N-Oxide

    • N-Nitroso Desmethyl this compound

    • Desmethyl and Didesmethyl metabolites[5][6]

  • Hydrolytic and Thermal Degradation: While specific product structures are not extensively detailed in the literature, general degradation is observed under these conditions.

  • Maleate Moiety Degradation: The maleate portion of this compound maleate can degrade independently, potentially to carbon dioxide, without affecting the this compound molecule itself.[1][7][8]

  • Interaction Products: In combination drug products, this compound's counter-ion (maleate) can react with other active ingredients. An example is the formation of 2-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylaminosuccinic acid from the reaction of phenylephrine and maleic acid.[3]

Q3: How does the maleate moiety affect the stability of this compound?

A3: The maleate counter-ion can degrade independently of the this compound molecule. Studies have shown that in aqueous solutions, the maleate content can decrease over time while the this compound content remains stable.[1][7] This degradation of the maleate moiety is thought to result in the formation of carbon dioxide.[1][7][8] In formulations containing other active pharmaceutical ingredients like phenylephrine, the maleate can directly react to form new degradation products.[2][3]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram during a stability study.
  • Possible Cause 1: Formation of Degradation Products.

    • Troubleshooting Steps:

      • Review Stress Conditions: Compare the conditions of your experiment (pH, temperature, light exposure, presence of oxidizing agents) with the known degradation pathways of this compound.

      • Peak Purity Analysis: Use a diode array detector (DAD) or photodiode array (PDA) detector to check the peak purity of the main this compound peak and the unexpected peaks. Co-elution of a degradation product can lead to impure peaks.

      • Mass Spectrometry (MS) Analysis: If available, couple your HPLC system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This information can help in identifying the degradation products by comparing the masses with known impurities.

      • Forced Degradation Study: Perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. This can help in confirming if the unexpected peaks in your study correspond to known degradants.

  • Possible Cause 2: Contamination.

    • Troubleshooting Steps:

      • Blank Injection: Inject a blank solvent to check for contamination from the solvent or the HPLC system itself.

      • Placebo Analysis: If working with a formulation, analyze a placebo sample (containing all excipients except this compound) to see if any of the excipients are contributing to the unexpected peaks.

Issue 2: Poor peak shape (tailing or fronting) for the this compound peak.
  • Possible Cause 1: Secondary Interactions with the Stationary Phase.

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: this compound is a basic compound. Interactions between the protonated amine groups and residual silanols on the C18 column can cause peak tailing. Lowering the mobile phase pH (e.g., to around 3) can suppress the ionization of silanols and improve peak shape.

      • Add a Competitive Base: Incorporate a small amount of a competitive base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol (B1196071) groups.

      • Use a Different Column: Consider using a column with a different stationary phase (e.g., a "base-deactivated" column) that is specifically designed to minimize interactions with basic compounds.

  • Possible Cause 2: Column Overload.

    • Troubleshooting Steps:

      • Reduce Injection Volume or Concentration: Inject a smaller volume of the sample or dilute the sample to reduce the mass of this compound loaded onto the column.

  • Possible Cause 3: Incompatible Injection Solvent.

    • Troubleshooting Steps:

      • Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the HPLC method. If a stronger solvent is used for sample dissolution, it can cause peak distortion.

Issue 3: Inconsistent or non-reproducible degradation results.
  • Possible Cause 1: Variability in Experimental Conditions.

    • Troubleshooting Steps:

      • Precise Control of Parameters: Ensure that experimental parameters such as temperature, pH, and light intensity are tightly controlled and accurately measured in each experiment.

      • Standardized Solution Preparation: Prepare fresh solutions for each experiment and ensure that the concentration of this compound and any stress-inducing agents are consistent.

  • Possible Cause 2: Inadequate Quenching of Degradation Reactions.

    • Troubleshooting Steps:

      • Effective Neutralization: After acid or base-induced degradation, ensure that the solution is promptly and completely neutralized to stop the reaction before analysis.

Data Presentation

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionReagents and ConditionsObserved Degradation (%)Reference
Acidic Hydrolysis5 N HCl, 60°C, 60 minDegradation observed[9]
Basic Hydrolysis5 N NaOH, 60°C, 60 minDegradation observed[9]
Oxidative Degradation30% H₂O₂, 60°C, 60 minDegradation observed[9]
Thermal Degradation105°C, 48 hDegradation observed[9]
Photodegradation (UV)UV radiation at 254 nmConsiderable decrease in concentration after 15 minutes[1]
Photodegradation (Solar)Simulated solar radiationHigh stability[1]

Table 2: Kinetic Data for this compound Degradation

Degradation ProcessConditionRate Constant (k)Reference
PhotolysispH 3, Solar Radiation1.57 x 10⁻³ min⁻¹[10]
Heterogeneous Photo-Fenton Like (HPFL)pH 3, Fe³⁺ catalyst, Solar Radiation4.20 x 10⁻¹ min⁻¹[10]
Catalytic OxidationpH 9, GO-Fe₃O₄ catalyst, H₂O₂5.1 (±0.2) × 10⁻³ (mg g⁻¹)⁻¹ min⁻¹[11]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Maleate

This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound maleate in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of an acid solution (e.g., 1 N HCl).

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).

    • After incubation, cool the solution and neutralize it with an appropriate base (e.g., 1 N NaOH).

    • Dilute the solution to a suitable concentration for analysis.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1 N NaOH).

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period.

    • After incubation, cool the solution and neutralize it with an appropriate acid (e.g., 0.1 N HCl).

    • Dilute the solution for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of an oxidizing agent (e.g., 3% H₂O₂).

    • Keep the mixture at room temperature for a defined period.

    • Dilute the solution for analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a container and heat it in an oven at a high temperature (e.g., 80°C) for a defined period.

    • For solid-state thermal degradation, subject the this compound maleate powder to the same conditions.

    • After heating, cool the sample and dissolve/dilute it for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Dilute the solutions for analysis.

  • Analysis: Analyze all the stressed samples and an unstressed control sample using a stability-indicating HPLC method.

Protocol 2: HPLC Method for the Analysis of this compound and its Related Substances

This is a general HPLC method that can be adapted for the analysis of this compound and its degradation products. Method optimization may be required based on the specific application.

  • Column: Cogent Bidentate C8™, 4µm, 100Å (4.6 x 150 mm)[12]

  • Mobile Phase:

    • A: 95% DI Water/ 5% Acetonitrile/ 0.05% TFA (v/v)[12]

    • B: Acetonitrile/ 0.05% TFA (v/v)[12]

  • Gradient:

    • 0 min: 0% B

    • 20 min: 15% B

    • 30 min: 30% B

    • 34 min: 30% B

    • 35 min: 0% B

    • 40 min: 0% B[12]

  • Flow Rate: 1.0 mL/minute[12]

  • Injection Volume: 10 µL[12]

  • Detection: UV at 225 nm[12]

  • Column Temperature: Ambient

Mandatory Visualization

Chlorpheniramine_Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_thermal Thermal Degradation cluster_photo Photodegradation This compound This compound N_Oxide This compound N-Oxide This compound->N_Oxide Oxidation Desmethyl Desmethyl this compound This compound->Desmethyl Demethylation Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products H⁺ / OH⁻ Thermal_Products Thermal Degradation Products This compound->Thermal_Products Heat Photo_Products Photodegradation Products This compound->Photo_Products Light (UV/Vis) Di_N_Oxide This compound Di-N-Oxide N_Oxide->Di_N_Oxide Further Oxidation Didesmethyl Didesmethyl this compound Desmethyl->Didesmethyl Demethylation Nitrosamine N-Nitroso Desmethyl This compound Desmethyl->Nitrosamine Nitrosation

Caption: Major degradation pathways of this compound.

Forced_Degradation_Workflow Start This compound Stock Solution Acid Acidic Stress (e.g., HCl, Heat) Start->Acid Base Basic Stress (e.g., NaOH, Heat) Start->Base Oxidation Oxidative Stress (e.g., H₂O₂) Start->Oxidation Thermal Thermal Stress (Heat) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify & Quantify Degradation Products Analysis->Results

Caption: Workflow for a forced degradation study.

HPLC_Troubleshooting_Logic Problem Poor Peak Shape (Tailing/Fronting) Cause1 Secondary Interactions? Problem->Cause1 Cause2 Column Overload? Problem->Cause2 Cause3 Incompatible Injection Solvent? Problem->Cause3 Solution1 Adjust Mobile Phase pH Add Competitive Base Use Base-Deactivated Column Cause1->Solution1 Yes Solution2 Reduce Injection Volume Dilute Sample Cause2->Solution2 Yes Solution3 Dissolve Sample in Mobile Phase Cause3->Solution3 Yes

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Technical Support Center: Addressing Chlorpheniramine Instability in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chlorpheniramine-containing pharmaceutical formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the inherent instability of This compound (B86927).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a formulation?

A1: this compound is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation.[1][2][3] In combination products, it can also react with other active ingredients or excipients. A notable interaction occurs in formulations containing phenylephrine (B352888) and this compound maleate (B1232345), where a "Michael addition" reaction can form an adduct of phenylephrine and maleic acid.[4][5][6]

Q2: My this compound formulation is showing instability. What are the most likely contributing factors?

A2: Several factors can influence the stability of this compound:

  • pH: this compound stability is pH-dependent. For instance, hydrolysis can be accelerated under alkaline conditions.[3][7][8]

  • Temperature: Elevated temperatures can increase the rate of degradation.[9]

  • Light Exposure: this compound can undergo photodegradation when exposed to light, particularly UV radiation.[1][3]

  • Excipient Interactions: Certain excipients can interact with this compound. For example, the maleate salt form can interact with other components in the formulation.[4][5] The presence of coloring agents like tartrazine (B75150) has also been studied for potential interference in stability analysis.[3][10]

  • Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation.[2][11]

  • Container Adsorption: In liquid formulations with a pH of 7.0 or higher, this compound may adsorb to the inner surfaces of certain types of plastic containers, leading to a decrease in its concentration in the solution.[12][13]

Q3: I am observing an unexpected peak in the chromatogram of my stability sample for a combination product with phenylephrine. What could it be?

A3: In formulations containing both phenylephrine and this compound maleate, a common degradation product is an adduct formed between phenylephrine and maleic acid.[4][5][6][14] This occurs through a Michael addition reaction. If you observe a new peak, it is advisable to characterize it using techniques like LC-MS to confirm its molecular weight and identity.[6][15]

Q4: How can I stabilize a liquid this compound formulation, particularly at a higher pH?

A4: For liquid formulations with a pH of 7.0 or above, where adsorption to container walls is a concern, using a container where at least part of the inner wall is made of a resin containing polybutylene terephthalate (B1205515) can help suppress this adsorption and maintain a stable concentration of this compound.[12][13] Additionally, using ion-exchange resins to form a drug-resinate complex can be an effective way to create a stable, controlled-release suspension.[16]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in a Liquid Formulation
Potential Cause Troubleshooting Step
pH-related Hydrolysis Analyze the pH of your formulation. This compound degradation can be significant under basic conditions.[8] Consider adjusting the pH with a suitable buffering system to a range where this compound is more stable (typically acidic pH). A 2% aqueous solution of this compound maleate has a pH of about 5.[17]
Oxidative Degradation Evaluate the presence of oxidizing agents or headspace oxygen. Consider incorporating an antioxidant into the formulation or packaging under an inert gas like nitrogen.
Photodegradation Protect the formulation from light by using amber or opaque packaging. Conduct photostability studies to quantify the impact of light exposure.[1]
Adsorption to Container For formulations with a pH at or above 7.0, investigate potential adsorption to the container. Consider testing alternative packaging materials, such as those containing polybutylene terephthalate.[12]
Issue 2: Appearance of Unknown Impurities in HPLC Analysis
Potential Cause Troubleshooting Step
Forced Degradation Products The impurity may be a result of degradation. Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to systematically generate and identify potential degradation products.[2][3][7] This will help in confirming if the unknown peak corresponds to a known degradant.
Excipient Interaction Review the excipients in your formulation for potential reactivity with this compound. For example, in combination products with phenylephrine, an adduct with maleic acid is a known degradant.[4][5]
Maleate Moiety Degradation In aqueous solutions, the maleate moiety of this compound maleate can degrade independently of the this compound molecule, potentially decomposing to carbon dioxide without producing a UV-detectable peak on HPLC.[18]

Quantitative Data from Forced Degradation Studies

The following table summarizes the extent of this compound maleate degradation under various stress conditions as reported in a stability-indicating HPLC method development study.

Stress ConditionParameters% Degradation of this compound MaleateReference
Acidic Hydrolysis 1.0 M HCl at 25°C for 20 hours2.31%[8]
Basic Hydrolysis 1.0 M NaOH at 25°C for 20 hours10.49%[8]
Oxidation 10% H₂O₂ at 40°C and 75% RH for 16 hours4.10%[8]
Thermal Degradation Dry heat at 105°C for 48 hoursSignificant degradation observed[2]
Photodegradation Exposure to UV radiation (254 nm)Significant degradation observed[3]

Note: Degradation percentages can vary significantly based on the exact experimental conditions, including concentration, duration of exposure, and the formulation matrix.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound Maleate

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound maleate in a suitable solvent (e.g., a mixture of water and methanol (B129727) or acetonitrile).[7]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the solution at a specified temperature (e.g., 25°C or 40°C) for a defined period (e.g., 1 to 20 hours).[8] After the incubation period, neutralize the solution with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep the solution at a specified temperature (e.g., 25°C or 40°C) for a defined period (e.g., 1 to 20 hours).[8] After incubation, neutralize the solution with 1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-10% H₂O₂).[7][8] Incubate at a controlled temperature (e.g., 40°C) for a set time.

  • Thermal Degradation: Expose the solid drug substance or the formulation to dry heat in an oven (e.g., 105°C) for a specified duration (e.g., 48 hours).[2] Also, reflux the drug solution at an elevated temperature (e.g., 90°C) for a few hours.[7]

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or daylight for a defined period.[3][7]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8][19]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. An example is a mixture of dilute sulfuric acid and methanol (e.g., 60:40 v/v).[8] Another option is a mixture of methanol and 0.2% triethylamine (B128534) (90:10).[3]

  • Flow Rate: Typically 1.0 to 2.0 mL/min.[3][10]

  • Detection Wavelength: The maximum absorbance for this compound is around 264-265 nm, which is a suitable wavelength for detection.[8][20]

  • Injection Volume: Typically 20-100 µL.[19][20]

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is selective, accurate, precise, and robust for its intended purpose of stability testing.[7]

Visualizations

Chlorpheniramine_Degradation_Pathways cluster_stress Stress Factors cluster_products Degradation Products This compound This compound Photo_Products Photodegradation Products This compound->Photo_Products Photodegradation Oxidative_Products Oxidative Degradants This compound->Oxidative_Products Oxidation Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Hydrolysis Light Light (UV) Light->Photo_Products Heat Heat Heat->Oxidative_Products Heat->Hydrolysis_Products Oxygen Oxygen/Oxidizing Agents Oxygen->Oxidative_Products pH High/Low pH pH->Hydrolysis_Products

Caption: Primary degradation pathways of this compound under various stress conditions.

Stability_Study_Workflow cluster_setup Phase 1: Setup & Stress cluster_analysis Phase 2: Analysis cluster_evaluation Phase 3: Evaluation Formulation Prepare Formulation Samples Forced_Degradation Perform Forced Degradation (Heat, Light, pH, Oxidation) Formulation->Forced_Degradation Analysis Analyze Stressed and Unstressed Samples Forced_Degradation->Analysis Method_Dev Develop Stability-Indicating HPLC Method Method_Dev->Analysis Data_Eval Evaluate Data: Identify Degradants, Calculate Mass Balance Analysis->Data_Eval Report Report Findings Data_Eval->Report

Caption: A typical experimental workflow for a this compound stability study.

Troubleshooting_Logic Start Instability Observed (e.g., Potency Loss, New Peak) Check_Formulation Review Formulation: - pH - Excipients - Other APIs Start->Check_Formulation Check_Storage Review Storage Conditions: - Temperature - Light Exposure - Packaging Start->Check_Storage Is_Liquid Liquid Formulation? Check_Formulation->Is_Liquid Is_Combo Combination Product? Check_Formulation->Is_Combo Forced_Degradation Conduct Forced Degradation Study Check_Storage->Forced_Degradation Check_Adsorption Investigate Container Adsorption (if pH > 7) Is_Liquid->Check_Adsorption Yes Check_Adsorption->Forced_Degradation Check_Interaction Suspect API-API or API-Excipient Interaction Is_Combo->Check_Interaction Yes Check_Interaction->Forced_Degradation

Caption: A logical flowchart for troubleshooting this compound formulation instability.

References

Technical Support Center: Overcoming Chlorpheniramine's First-Pass Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming the extensive first-pass metabolism of chlorpheniramine (B86927) in experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound and how does it affect its bioavailability?

This compound undergoes significant first-pass metabolism in the liver, which is the primary reason for its low oral bioavailability, estimated to be between 25% and 50%.[1][2][3][4][5] The metabolism is primarily carried out by cytochrome P450 enzymes, particularly CYP2D6, leading to the formation of active and inactive metabolites.[6][7] This extensive metabolism reduces the concentration of the active drug that reaches systemic circulation after oral administration.[2][8]

Q2: What are the main strategies to bypass the first-pass metabolism of this compound in research studies?

To circumvent the first-pass effect, researchers can explore two main avenues:

  • Alternative Routes of Administration: Bypassing the gastrointestinal tract and liver can significantly increase bioavailability. Routes such as intranasal, transdermal, and buccal delivery allow this compound to be absorbed directly into the systemic circulation.[1][4][9][10]

  • Novel Drug Delivery Systems: Formulations designed to protect the drug from metabolic enzymes or facilitate lymphatic uptake can enhance oral bioavailability. These include lipid-based carriers (e.g., niosomes), polymeric nanoparticles, and emulsion systems.[1][4]

Q3: How does intranasal administration of this compound compare to oral administration in terms of pharmacokinetics?

Studies have shown that intranasally applied this compound maleate (B1232345) is readily absorbed. The systemic bioavailability of a nasal spray has been found to be comparable to that of an oral tablet.[1][11][12] While the overall systemic exposure (AUC) is similar, intranasal administration can lead to a faster onset of action, with peak plasma levels reached between 0.25 to 3.0 hours.[1][11][12]

Q4: Can transdermal patches effectively deliver this compound and improve its bioavailability?

Yes, transdermal patches have been shown to be an effective method for delivering this compound. In vivo studies have demonstrated that a this compound maleate transdermal patch can result in higher bioavailability compared to an oral tablet of the same dose.[8][13][14][15] This route of administration also offers the potential for lower plasma fluctuations and less frequent dosing.[8][13][14]

Q5: What is the potential of buccal delivery for enhancing this compound's systemic exposure?

Buccal delivery, through formulations like mucoadhesive patches or troches, allows for the absorption of this compound through the oral mucosa, directly entering the systemic circulation and bypassing the liver.[2][5][16] One study found that the bioavailability from a mucoadhesive buccal patch was 1.46 times higher than that of an oral tablet.[16]

Troubleshooting Guides

Issue: Low and Variable Bioavailability in Oral Administration Studies

Possible Cause: Extensive and variable first-pass metabolism of this compound in the liver.

Solutions:

  • Switch to an Alternative Route of Administration:

    • Intranasal: For rapid onset, consider formulating a nasal spray. This has been shown to have comparable bioavailability to oral tablets.[1][11][12]

    • Transdermal: For sustained delivery and potentially higher bioavailability, develop a transdermal patch.[8][13][14][15]

    • Buccal: To achieve higher bioavailability by avoiding the first-pass effect, consider mucoadhesive buccal patches or troches.[2][5][16]

  • Utilize a Novel Oral Drug Delivery System:

    • Lipid-Based Nanocarriers (Niosomes): Encapsulating this compound in niosomes can potentially enhance absorption and protect it from metabolic enzymes.[17][18][19][20]

    • Polymeric Nanoparticles: These can improve the bioavailability of loaded drugs and are suitable for oral delivery.[21]

    • Ion-Exchange Resins: This technique can be used for taste-masking and to formulate fast-disintegrating tablets, which may influence absorption characteristics.[9][22][23][24]

Issue: Taste of this compound Affecting Animal Compliance in Oral Studies

Possible Cause: The bitter taste of this compound maleate can lead to aversion and inconsistent dosing in animal models.[25][26]

Solutions:

  • Taste-Masking Formulations:

    • Ion-Exchange Resins: Complexing this compound with cation exchange resins is an effective method for masking its bitter taste. The drug-resin complex can then be formulated into a suspension or fast-disintegrating tablet.[9][22][23][24]

    • Microencapsulation: Coating this compound particles with a polymer can provide a physical barrier to prevent interaction with taste buds.[26]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Following Different Routes of Administration

Route of AdministrationDosage FormCmax (Dose-Normalized)Tmax (hours)AUC (Dose-Normalized)Relative Bioavailability (vs. Oral)Reference
Oral 8 mg Tablet1.24 ng/mL2.525.91 ng·h/mL1.00[11][27]
Intranasal 1.12 mg Nasal Spray1.43 ng/mL0.25 - 3.026.44 ng·h/mL1.02[1][11][12]
Intranasal 2.24 mg Nasal Spray1.21 ng/mL0.25 - 3.025.56 ng·h/mL0.99[1][11][12]
Buccal 4 mg Mucoadhesive Patch-> Oral-1.46[16]

Note: Data is dose-normalized for comparison where applicable. Cmax, Tmax, and AUC values can vary significantly between studies and subjects.

Experimental Protocols

Protocol 1: Preparation of this compound Maleate-Loaded Niosomes

Objective: To prepare niosomes containing this compound maleate to potentially enhance its bioavailability.

Materials:

  • This compound Maleate

  • Non-ionic surfactant (e.g., Span 60)

  • Cholesterol

  • Organic solvent (e.g., Diethyl ether)

  • Aqueous phase (e.g., Phosphate buffered saline, pH 7.4)

Procedure (Ether Injection Method):

  • Dissolve this compound maleate, Span 60, and cholesterol in diethyl ether.

  • Slowly inject this organic solution through a fine needle into a pre-heated aqueous phase (PBS, pH 7.4) maintained at a temperature of 55-60°C.

  • Continuously stir the aqueous phase using a magnetic stirrer during the injection.

  • The diethyl ether will evaporate, leading to the formation of niosomes.

  • The resulting niosomal suspension can be further processed for purification and characterization.[18]

Protocol 2: Formulation of a Transdermal Patch

Objective: To formulate a transdermal patch for the sustained delivery of this compound maleate, bypassing first-pass metabolism.

Materials:

  • This compound Maleate

  • Bioadhesive polymer (e.g., Ethyl cellulose, Polyvinylpyrrolidone)

  • Plasticizer (e.g., Propylene glycol, Polyethylene glycol 400)

  • Solvent (e.g., Ethanol)

Procedure (Solvent Evaporation Method):

  • Dissolve the bioadhesive polymer(s) and plasticizer in a suitable solvent to form a homogenous solution.

  • Add this compound maleate to the polymer solution and mix until a uniform dispersion is obtained.

  • Cast the solution onto a flat, inert surface (e.g., a petri dish or a release liner) to a uniform thickness.

  • Allow the solvent to evaporate at a controlled temperature.

  • Once dried, the patch can be cut into the desired size and shape and laminated with a backing membrane.[13][15]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound in Plasma

Objective: To quantify the concentration of this compound in plasma samples for pharmacokinetic studies.

Method: HPLC with tandem mass spectrometry (HPLC-ESI-MS/MS)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add an internal standard (e.g., brompheniramine).

    • Extract the analyte and internal standard using an organic solvent mixture (e.g., diethyl ether-dichloromethane, 80:20, v/v).

    • Vortex and centrifuge the sample.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[7][25]

  • Chromatographic Conditions:

    • Column: Gemini Phenomenex C8 5 µm (50 x 4.6 mm i.d.) or equivalent.

    • Mobile Phase: A gradient of methanol (B129727) with 2.5 mM NH4OH.

    • Flow Rate: As per column specifications.

    • Injection Volume: Typically 20 µL.

  • Detection:

    • Electrospray ionization in positive ion mode.

    • Monitor specific mass transitions for this compound and the internal standard.[7][25]

Visualizations

Chlorpheniramine_Metabolism cluster_oral Oral Administration cluster_gi GI Tract cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation Oral Dose Oral Dose Absorption Absorption Oral Dose->Absorption Portal Vein Portal Vein Absorption->Portal Vein CYP2D6 CYP2D6 Portal Vein->CYP2D6 Metabolism Reduced Bioavailability Reduced Bioavailability Portal Vein->Reduced Bioavailability < 50% of Drug Metabolites Metabolites CYP2D6->Metabolites

Caption: First-pass metabolism of orally administered this compound.

Overcoming_First_Pass cluster_strategies Strategies to Bypass First-Pass Metabolism cluster_routes cluster_formulations This compound This compound Alternative Routes Alternative Routes This compound->Alternative Routes Novel Oral Formulations Novel Oral Formulations This compound->Novel Oral Formulations Intranasal Intranasal Alternative Routes->Intranasal Transdermal Transdermal Alternative Routes->Transdermal Buccal Buccal Alternative Routes->Buccal Niosomes Niosomes Novel Oral Formulations->Niosomes Nanoparticles Nanoparticles Novel Oral Formulations->Nanoparticles Ion-Exchange Resins Ion-Exchange Resins Novel Oral Formulations->Ion-Exchange Resins Systemic Circulation Systemic Circulation Intranasal->Systemic Circulation Transdermal->Systemic Circulation Buccal->Systemic Circulation Niosomes->Systemic Circulation Nanoparticles->Systemic Circulation Ion-Exchange Resins->Systemic Circulation Niosome_Preparation_Workflow cluster_materials Starting Materials cluster_process Process cluster_product Final Product CPM This compound Maleate Dissolution Dissolve in Diethyl Ether CPM->Dissolution Surfactant Span 60 Surfactant->Dissolution Cholesterol Cholesterol Cholesterol->Dissolution Solvent Diethyl Ether Solvent->Dissolution AqueousPhase PBS (pH 7.4) Injection Inject into Aqueous Phase AqueousPhase->Injection Dissolution->Injection Evaporation Solvent Evaporation Injection->Evaporation Niosomes Niosome Suspension Evaporation->Niosomes

References

Technical Support Center: Stereoselective Analysis of Chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the stereoselective analysis of chlorpheniramine (B86927). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is stereoselective analysis of this compound important?

A1: this compound is a chiral antihistamine where the S-(+)-enantiomer (dexthis compound) possesses significantly greater antihistaminic activity than the R-(-)-enantiomer. The R-(-)-enantiomer is associated with sedative side effects. Therefore, stereoselective analysis is crucial for pharmacokinetic studies, quality control of enantiomerically pure formulations, and to ensure therapeutic efficacy while minimizing adverse effects.

Q2: What are the primary analytical techniques for the chiral separation of this compound?

A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) using chiral selectors. Gas Chromatography (GC) can also be used, typically requiring derivatization of the enantiomers.

Q3: What types of chiral selectors are effective for this compound separation?

A3: For HPLC, polysaccharide-based chiral stationary phases (CSPs) like those derived from amylose (B160209) and cellulose (B213188) (e.g., Chiralpak series) are widely used. Cyclodextrin-based columns (e.g., CYCLOBOND) are also effective. In CE, cyclodextrins (e.g., β-cyclodextrin, carboxymethyl-β-cyclodextrin) are common chiral additives to the background electrolyte.

Q4: How can matrix effects impact the bioanalysis of this compound?

A4: Matrix effects, particularly in LC-MS/MS analysis of biological samples (e.g., plasma, urine), can cause ion suppression or enhancement.[1] This phenomenon alters the ionization efficiency of the target analyte, leading to inaccurate and imprecise quantification.[1] Components of the biological matrix, such as phospholipids (B1166683) and proteins, are often the cause.[2]

Q5: Is derivatization necessary for the GC analysis of this compound enantiomers?

A5: Yes, derivatization is generally required for the chiral GC analysis of this compound. This process involves converting the enantiomers into diastereomers using a chiral derivatizing agent. This allows for their separation on a non-chiral GC column. Derivatization also improves the volatility and thermal stability of the analyte.[3]

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Suggested Solution
Poor or No Enantiomeric Resolution Incorrect chiral stationary phase (CSP).Verify the suitability of the CSP. Polysaccharide-based columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are often effective.[4]
Suboptimal mobile phase composition.Systematically vary the ratio of the organic modifier (e.g., isopropanol) to the alkane (e.g., n-hexane). A lower alcohol content can sometimes improve resolution.[5]
Inappropriate mobile phase additive.For basic compounds like this compound, add a small amount of a basic modifier like diethylamine (B46881) (DEA) (e.g., 0.1%) to the mobile phase to improve peak shape and selectivity.[5][6]
High column temperature.Decrease the column temperature in increments of 5°C. Lower temperatures often enhance enantioselective interactions.[5]
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Add a basic modifier (e.g., DEA) to the mobile phase to minimize interactions with residual silanols on the silica (B1680970) support.[7]
Sample overload.Reduce the concentration of the sample and/or the injection volume.
Unstable Retention Times Inadequate column equilibration.Ensure the column is equilibrated with the mobile phase for at least 10-20 column volumes before analysis.[5]
Fluctuations in ambient temperature.Use a column oven to maintain a constant temperature.[5]
Leaks in the HPLC system.Inspect all fittings and connections for leaks.
Capillary Electrophoresis (CE) Method Troubleshooting
Problem Potential Cause Suggested Solution
Insufficient Enantiomeric Resolution Inappropriate type or concentration of chiral selector.Optimize the concentration of the cyclodextrin (B1172386) additive (e.g., carboxymethyl-β-cyclodextrin).[8] A mixture of different cyclodextrins can also be beneficial.
Incorrect pH of the background electrolyte (BGE).Adjust the pH of the BGE. For this compound, an acidic pH is often effective.[8]
Long Analysis Time Low applied voltage.Increase the applied voltage. However, be mindful of potential Joule heating effects which can impact resolution.
High concentration of chiral selector.While a certain concentration is needed for separation, excessively high concentrations can increase viscosity and migration times. Optimize for a balance between resolution and analysis time.
Poor Peak Efficiency Inappropriate BGE concentration.Optimize the buffer concentration to ensure good conductivity and minimize band broadening.
Bioanalysis (LC-MS/MS) Troubleshooting
Problem Potential Cause Suggested Solution
Signal Suppression or Enhancement (Matrix Effect) Co-eluting endogenous compounds from the biological matrix.Improve the sample preparation method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing interferences than protein precipitation.[1]
Inadequate chromatographic separation.Modify the HPLC method to better separate this compound from matrix components. This may involve changing the gradient, mobile phase, or column.
Use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.[1]
Low Recovery Inefficient extraction from the biological matrix.Optimize the pH of the extraction solvent. For a basic drug like this compound, adjusting the sample to a basic pH before LLE with an organic solvent can improve recovery.
Analyte binding to labware.Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.

Data Summary Tables

Table 1: HPLC Method Parameters for this compound Enantioseparation

ParameterCondition 1Condition 2
Chiral Stationary Phase Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate))[4]ODS column with chiral mobile phase additive[8]
Mobile Phase n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v)[4]Aqueous sodium phosphate (B84403) (5 mM), methanol, and triethylamine (B128534) (73:25:2, v/v/v) with 0.5 mM carboxymethyl-β-cyclodextrin, pH 4.3[8]
Flow Rate 1.2 mL/min[4]0.24 mL/min[8]
Detection Wavelength 258 nm[4]224 nm[8]
Column Temperature 25°C[4]Not specified
Resolution (Rs) 3.80[4]Not specified

Table 2: CE Method Parameters for this compound Enantioseparation

ParameterCondition 1Condition 2
Chiral Selector Carboxymethyl-β-cyclodextrin (1.5 mM)[8]Hydroxypropyl-β-cyclodextrin
Background Electrolyte (BGE) Acidic buffer[8]Phosphate buffer (pH optimized)[8]
Applied Voltage Optimized based on resolution and efficiency[8]5 kV
Resolution (Rs) > 10[8]Not specified

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound

This protocol is based on a method for the enantioselective determination of this compound in pharmaceutical formulations.[4]

  • HPLC System Preparation:

    • Equip an HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

    • Install a Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a ratio of 97.5:2.5:0.025 (v/v/v).

    • Degas the mobile phase using sonication or helium sparging.

  • Chromatographic Conditions:

    • Set the flow rate to 1.2 mL/min.

    • Maintain the column temperature at 25°C.

    • Set the PDA detector to monitor at 258 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • The expected retention times are approximately 9.6 min for the S-(+)-enantiomer and 11.4 min for the R-(-)-enantiomer.

Protocol 2: Bioanalytical Sample Preparation for LC-MS/MS

This protocol outlines a general liquid-liquid extraction (LLE) procedure for extracting this compound from plasma.

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma sample into a polypropylene tube.

    • Add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

    • Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample. Vortex for 30 seconds.

  • Liquid-Liquid Extraction:

    • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and isoamyl alcohol).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex for 1 minute.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

experimental_workflow_hplc cluster_prep Preparation cluster_analysis HPLC Analysis MobilePhase Mobile Phase (n-hexane:IPA:DEA) HPLC HPLC System (Chiralpak AD-H) MobilePhase->HPLC Equilibrate SamplePrep Sample Preparation (Dissolve & Filter) SamplePrep->HPLC Inject Detection PDA Detector (258 nm) HPLC->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Experimental workflow for the chiral HPLC analysis of this compound.

troubleshooting_logic Start Poor Enantiomeric Resolution in HPLC CheckCSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CheckCSP CheckMP Is the Mobile Phase Composition optimal? CheckCSP->CheckMP Yes Sol_CSP Select a suitable CSP (e.g., polysaccharide-based) CheckCSP->Sol_CSP No CheckTemp Is the Column Temperature optimal? CheckMP->CheckTemp Yes Sol_MP Adjust organic modifier ratio and add basic additive (DEA) CheckMP->Sol_MP No Sol_Temp Decrease temperature in 5°C increments CheckTemp->Sol_Temp No

Caption: Troubleshooting logic for poor enantiomeric resolution in HPLC.

matrix_effect_mitigation cluster_solutions Mitigation Strategies Problem Matrix Effect Observed (Ion Suppression/Enhancement) SamplePrep Improve Sample Preparation (SPE or LLE) Problem->SamplePrep Chroma Optimize Chromatography (Separate from interferences) Problem->Chroma IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Problem->IS

Caption: Strategies to mitigate matrix effects in bioanalysis.

References

Technical Support Center: Mitigating Photodegradation of Chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the photodegradation of chlorpheniramine (B86927) during experiments.

Troubleshooting Guide

Problem: Rapid degradation of this compound solution observed under laboratory light.

Potential Cause Recommended Solution
Exposure to UV Light This compound is particularly susceptible to degradation under UV radiation. Even standard laboratory fluorescent lighting can emit UV wavelengths. Immediately switch to using amber vials or wrap containers in aluminum foil to block UV light.[1]
Inappropriate Solvent The solvent system can influence the rate of photodegradation. While this compound is soluble in both water and methanol, the polarity of the solvent can affect its stability.[2] Consider preparing solutions in a less polar solvent if compatible with your experimental design, or use buffers to control the pH.
Incorrect pH of Solution The stability of this compound can be pH-dependent. Studies on the photodegradation of this compound have been conducted at an acidic pH of 3.[3][4] It is advisable to buffer your solutions and investigate the optimal pH for stability in your specific application.
Presence of Photosensitizers Other components in your formulation could be acting as photosensitizers, accelerating the degradation of this compound. Review all excipients and chemicals in your solution for their known photostability.
Elevated Temperature Higher temperatures can accelerate the rate of photochemical reactions.[5][6][7] Ensure that your experimental setup is not unnecessarily exposing the this compound solution to heat sources. Conduct experiments at a controlled room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodegradation?

A1: The photodegradation of this compound is primarily initiated by the absorption of light, particularly in the UV spectrum. This can lead to the formation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which then attack the this compound molecule, leading to its decomposition.[3][4][8] The process is a form of photo-oxidation.

Q2: How can I protect my this compound samples from light during experiments?

A2: The most effective and straightforward method is to use amber glass vials or containers.[1] Amber glass is specifically designed to filter out harmful UV and blue light, which are major contributors to photodegradation. If amber glassware is unavailable, you can wrap your clear glass containers securely with aluminum foil to provide a light barrier. It is also good practice to minimize the exposure of your samples to any direct light source, including ambient laboratory light, whenever possible.

Q3: Does the pH of my solution affect the photostability of this compound?

A3: Yes, the pH of the solution can significantly impact the photostability of this compound. While detailed studies across a wide pH range are limited in the provided search results, existing research on its photodegradation was conducted at an acidic pH of 3.[3][4] The ionization state of the molecule, which is pH-dependent, can affect its susceptibility to photodegradation. It is recommended to determine the optimal pH for stability for your specific experimental conditions.

Q4: Are there any chemical stabilizers I can add to my this compound solution to prevent photodegradation?

A4: Yes, the addition of antioxidants can be a viable strategy to mitigate photodegradation. Antioxidants work by scavenging free radicals that are often involved in the degradation process. While specific studies on the use of antioxidants with this compound are not detailed in the provided search results, general-purpose antioxidants used in pharmaceutical formulations, such as ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E), could be effective.[9] It is crucial to first establish the compatibility of any antioxidant with your experimental system and to validate that it does not interfere with your analytical methods.

Q5: How do I properly store my this compound stock solutions to ensure long-term stability?

A5: For long-term storage, this compound stock solutions should be stored in amber glass vials with airtight caps (B75204) to prevent both photodegradation and evaporation. Store these vials in a cool, dark place, such as a refrigerator or a designated dark cabinet. Avoid storing solutions near windows or under direct laboratory lighting.

Quantitative Data on this compound Degradation

The following table summarizes available data on the degradation kinetics of this compound under different conditions. Note that much of the existing research has focused on enhancing degradation for environmental remediation purposes.

ConditionLight SourcepHSolventDegradation Rate Constant (k)Reference
PhotolysisSolar Irradiation3Aqueous1.57 x 10⁻³ min⁻¹[3][4]
PhotolysisUV Radiation3AqueousSignificantly faster than solar[3]
Heterogeneous Photo-Fenton Like (HPFL)Solar Irradiation3Aqueous4.20 x 10⁻¹ min⁻¹[3][4]

Experimental Protocols

Protocol 1: Evaluating the Photostability of this compound in Different Solvents

This protocol outlines a method to compare the photodegradation of this compound in aqueous and methanolic solutions.

1. Materials:

  • This compound maleate (B1232345) reference standard
  • HPLC-grade water
  • HPLC-grade methanol
  • Clear and amber glass vials
  • UV light source (e.g., a photostability chamber with a UV lamp)
  • Validated HPLC system with a C18 column[10][11][12][13][14][15]

2. Procedure:

  • Prepare a stock solution of this compound maleate in a 50:50 mixture of water and methanol.
  • From the stock solution, prepare two sets of working solutions: one diluted with HPLC-grade water and the other with HPLC-grade methanol.
  • For each solvent, dispense the working solutions into both clear and amber glass vials. The amber vials will serve as the dark control.
  • Expose the clear vials to a controlled UV light source for a defined period (e.g., 24 hours). Keep the amber vials alongside the clear vials but protected from light.
  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each vial.
  • Analyze the concentration of this compound in each aliquot using a validated HPLC method.
  • Calculate the percentage of degradation over time for each condition.

3. Expected Outcome: This experiment will provide quantitative data on the photodegradation rate of this compound in two different solvents and demonstrate the protective effect of amber vials.

Protocol 2: Assessing the Efficacy of Ascorbic Acid as a Photostabilizer

This protocol is designed to test the ability of ascorbic acid to inhibit the photodegradation of this compound.

1. Materials:

  • This compound maleate reference standard
  • Ascorbic acid
  • HPLC-grade water
  • Clear glass vials
  • UV light source
  • Validated HPLC system with a C18 column[10][11][12][13][14][15]

2. Procedure:

  • Prepare an aqueous stock solution of this compound maleate.
  • Prepare a stock solution of ascorbic acid in water.
  • Create two sets of experimental solutions from the this compound stock solution:
  • Set A: this compound solution without ascorbic acid.
  • Set B: this compound solution with the addition of ascorbic acid at a specific concentration (e.g., 0.1% w/v).
  • Dispense both sets of solutions into clear glass vials.
  • Expose the vials to a controlled UV light source.
  • At defined time points, collect samples from each vial.
  • Analyze the remaining concentration of this compound using a validated HPLC method. The HPLC method should be validated to ensure that the ascorbic acid peak does not interfere with the this compound peak.
  • Compare the degradation profiles of this compound with and without ascorbic acid.

3. Expected Outcome: This experiment will determine if ascorbic acid has a protective effect against the photodegradation of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions (e.g., different solvents, with/without stabilizer) prep_stock->prep_working dispense Dispense into Clear and Amber Vials prep_working->dispense expose Expose Clear Vials to UV Light Source dispense->expose dark_control Keep Amber Vials as Dark Control dispense->dark_control sample Sample at Time Intervals expose->sample dark_control->sample hplc HPLC Analysis sample->hplc data Calculate Degradation Rate hplc->data

Caption: Experimental workflow for assessing this compound photodegradation.

mitigation_strategies cluster_problem Problem cluster_solutions Mitigation Strategies problem This compound Photodegradation storage Use Amber Vials problem->storage ph_control Optimize Solution pH problem->ph_control antioxidants Add Antioxidants problem->antioxidants temp_control Control Temperature problem->temp_control

Caption: Key strategies to mitigate this compound photodegradation.

References

Technical Support Center: Stability-Indicating HPLC Method for Chlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability-indicating High-Performance Liquid Chromatography (HPLC) method for Chlorpheniramine (B86927) Maleate (B1232345). This resource is designed for researchers, scientists, and drug development professionals to assist with experimental setup, execution, and troubleshooting.

Frequently Asked Questions (FAQs)

What is a stability-indicating HPLC method?

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify a drug substance in the presence of its degradation products, impurities, and excipients. The method must be able to resolve the active pharmaceutical ingredient (API) peak from all other potential peaks, demonstrating the stability of the drug over time and under various environmental conditions.

Why is a stability-indicating method crucial for this compound Maleate?

As an antihistamine widely used in pharmaceutical formulations, ensuring the stability of this compound Maleate is critical for product safety and efficacy. A stability-indicating method provides confidence that the measured concentration of the drug is accurate and not inflated by co-eluting degradation products. This is a key requirement for regulatory submissions and for determining the shelf-life of a drug product.

What are the common degradation pathways for this compound Maleate?

This compound Maleate can degrade under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis.[1] One identified degradation pathway involves the hydrolysis of the maleate moiety.[2] In combination products containing phenylephrine (B352888), a "Michael addition" product of phenylephrine and maleic acid has been identified as a significant degradation product.[3][4]

Experimental Protocols

This section provides detailed methodologies for a typical stability-indicating HPLC analysis of this compound Maleate.

Sample and Standard Preparation

Standard Stock Solution:

  • Accurately weigh and transfer 10 mg of this compound Maleate reference standard into a 100 mL volumetric flask.

  • Dissolve in a diluent of water and acetonitrile (B52724) (80:20 v/v) and sonicate for 15 minutes.[5]

  • Make up to the mark with the diluent to obtain a concentration of 100 µg/mL.

Working Standard Solution:

  • Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask.[5]

  • Dilute to the mark with the diluent to achieve a final concentration of 1 µg/mL.[5]

Sample Preparation (Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Transfer a portion of the powder equivalent to 1 mg of this compound Maleate into a 10 mL volumetric flask.[5]

  • Add the diluent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark.[5]

  • Centrifuge the solution at 4000 rpm for 10 minutes.[5]

  • Filter the supernatant through a 0.45 µm nylon syringe filter before injection.[5]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.

  • Acid Hydrolysis: Treat the sample solution with 1 M hydrochloric acid and heat at 90°C for 2 hours.[5]

  • Base Hydrolysis: Treat the sample solution with 1 M sodium hydroxide (B78521) and heat at 90°C for 2 hours.[5] Under basic conditions, this compound Maleate has been shown to degrade by up to 10.49%.[1]

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide and heat at 90°C for 2 hours.[5]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C.

  • Photolytic Degradation: Expose the drug solution to direct sunlight for 8 hours.[1]

Chromatographic Conditions

Below are two representative sets of HPLC conditions that can be adapted for the analysis of this compound Maleate.

ParameterMethod 1Method 2
Column C18 (250 mm x 4.6 mm, 5 µm)[6][7]C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Phosphate Buffer (pH 3.5): Methanol (60:40 v/v)[7]Dilute H₂SO₄: Methanol (60:40 v/v)[1]
Flow Rate 1.0 mL/min[5]1.5 mL/min[1]
Detection Wavelength 214 nm[5]264 nm[1]
Injection Volume 50 µL[5]20 µL
Column Temperature 30°C[5]Ambient
Retention Time (CPM) Approx. 5.06 min[7]Approx. 3.25 min[1]

Quantitative Data Summary

The following table summarizes typical validation and forced degradation results for a stability-indicating HPLC method for this compound Maleate.

Validation ParameterTypical Results
Linearity (µg/mL) 4-16[7]
Correlation Coefficient (r²) > 0.999[7]
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2%[7]
LOD (µg/mL) 0.0113[7]
LOQ (µg/mL) 0.0344[7]
Stress Condition% Degradation of this compound Maleate
Acid Hydrolysis (1M HCl, 90°C, 2h) 2.31%[1]
Base Hydrolysis (1M NaOH, 90°C, 2h) 10.49%[1]
Oxidative (3% H₂O₂, 90°C, 2h) 4.10%[1]
Photolytic (Sunlight, 8h) Minimal
Thermal (Dry Heat, 105°C) Minimal

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound Maleate in a question-and-answer format.

Peak Shape Problems

  • Question: My this compound peak is tailing. What could be the cause?

    • Answer: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing.

      • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 3.0-3.5) will ensure that the silanol groups are protonated and reduce these secondary interactions.

      • Solution 2: Use a Different Column. Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

      • Solution 3: Check for Column Contamination. A contaminated guard or analytical column can also lead to peak tailing. Flush the column with a strong solvent or replace the guard column.

  • Question: I am observing peak fronting. What should I do?

    • Answer: Peak fronting can be caused by several factors:

      • Solution 1: Sample Overload. Your sample concentration may be too high. Try diluting your sample and reinjecting.

      • Solution 2: Incompatible Injection Solvent. If the injection solvent is significantly stronger (more organic) than the mobile phase, it can cause the analyte to travel through the column too quickly, leading to fronting. Prepare your samples in a solvent that is similar in composition to the mobile phase.

      • Solution 3: Column Void. A void or channel in the column packing can lead to distorted peak shapes. This usually requires column replacement.

Baseline and Retention Time Issues

  • Question: My baseline is noisy. How can I fix this?

    • Answer: A noisy baseline can originate from several sources:

      • Solution 1: Degas the Mobile Phase. Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise. Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.

      • Solution 2: Check for Leaks. Leaks in the pump or fittings can introduce air into the system. Inspect all connections for signs of leakage.

      • Solution 3: Contaminated Mobile Phase or Column. A contaminated mobile phase or a dirty column can contribute to baseline noise. Prepare fresh mobile phase and flush the column.

  • Question: The retention time of my this compound peak is shifting. What is the problem?

    • Answer: Retention time shifts can be caused by:

      • Solution 1: Inconsistent Mobile Phase Composition. Ensure the mobile phase is prepared accurately and consistently for each run. If using a gradient, ensure the pump is mixing the solvents correctly.

      • Solution 2: Fluctuating Column Temperature. Even small changes in column temperature can affect retention times. Use a column oven to maintain a constant temperature.

      • Solution 3: Column Degradation. Over time, the stationary phase of the column can degrade, leading to changes in retention. If other solutions fail, it may be time to replace the column.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Stock_Standard Prepare Stock Standard (100 µg/mL) Standard->Stock_Standard Working_Standard Prepare Working Standard (1 µg/mL) Stock_Standard->Working_Standard HPLC_System HPLC System (Pump, Injector, Column, Detector) Working_Standard->HPLC_System Sample Weigh Sample Sample_Prep Dissolve, Sonicate, Centrifuge, Filter Sample->Sample_Prep Sample_Prep->HPLC_System Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for the stability-indicating HPLC analysis of this compound Maleate.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_baseline Baseline/Retention Issues cluster_solutions Potential Solutions Problem HPLC Problem Observed Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Noisy_Baseline Noisy Baseline Problem->Noisy_Baseline RT_Shift Retention Time Shift Problem->RT_Shift Adjust_pH Adjust Mobile Phase pH Tailing->Adjust_pH Change_Column Change Column Tailing->Change_Column Check_Contamination Check Contamination Tailing->Check_Contamination Dilute_Sample Dilute Sample Fronting->Dilute_Sample Change_Solvent Change Injection Solvent Fronting->Change_Solvent Replace_Column Replace Column Fronting->Replace_Column Degas_MP Degas Mobile Phase Noisy_Baseline->Degas_MP Check_Leaks Check for Leaks Noisy_Baseline->Check_Leaks Fresh_MP Prepare Fresh Mobile Phase Noisy_Baseline->Fresh_MP RT_Shift->Replace_Column Consistent_MP Ensure Consistent MP RT_Shift->Consistent_MP Column_Oven Use Column Oven RT_Shift->Column_Oven

Caption: Troubleshooting logic for common HPLC issues in this compound Maleate analysis.

References

Validation & Comparative

Validating Chlorpheniramine's Affinity for the Histamine H1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of chlorpheniramine's binding affinity to the histamine (B1213489) H1 receptor against other first and second-generation antihistamines. The information is supported by experimental data and detailed protocols to aid in research and development.

This compound (B86927), a first-generation alkylamine antihistamine, primarily functions as a potent inverse agonist of the histamine H1 receptor.[1] Its efficacy in alleviating allergic symptoms is directly related to its ability to bind to this receptor, thereby blocking the action of histamine. Understanding the precise binding affinity of this compound and comparing it with other antihistamines is crucial for drug development and clinical application.

Comparative Binding Affinities at the Human H1 Receptor

The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity. The dextrorotatory stereoisomer, dexthis compound, is the more active enantiomer of this compound.[1]

Below is a summary of the H1 receptor binding affinities for this compound and other selected antihistamines, compiled from various radioligand binding studies.

Antihistamine GenerationCompoundH1 Receptor Binding Affinity (Ki in nM)
First Generation Dexthis compound 2.67 - 4.81 [1]
Pyrilamine (B1676287)8.4[2]
DiphenhydramineData not readily available in a comparable format
PromethazineData not readily available in a comparable format
DoxepinData not readily available in a comparable format
Second Generation LevocetirizineData not readily available in a comparable format
FexofenadineData not readily available in a comparable format
LoratadineData not readily available in a comparable format
DesloratadineData not readily available in a comparable format
OlopatadineData not readily available in a comparable format
AcrivastineData not readily available in a comparable format

Note: The table will be populated with further data as it is systematically extracted from additional sources. The variability in reported Ki values can be attributed to different experimental conditions, such as the radioligand used and the cell line expressing the receptor.

First-generation antihistamines, like this compound, readily cross the blood-brain barrier, which can lead to side effects such as sedation and impaired cognitive function.[3] Second-generation antihistamines were developed to have a more selective action on peripheral H1 receptors and to cross the blood-brain barrier to a much lesser extent, thereby reducing central nervous system side effects.[3][4][5]

Experimental Protocol: Competitive Radioligand Binding Assay for H1 Receptor

The following is a detailed methodology for a competitive radioligand binding assay, a common technique used to determine the binding affinity of a compound for the H1 receptor.[2][6][7]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and other test compounds for the human histamine H1 receptor.

Materials:

  • Receptor Source: Membrane preparations from HEK293 cells stably transfected with the human H1 receptor.[2]

  • Radioligand: [³H]-Mepyramine (also known as [³H]-Pyrilamine), a well-characterized H1 receptor antagonist.[6][8]

  • Test Compounds: this compound and other antihistamines of interest.

  • Reference Compound: Unlabeled pyrilamine or mianserin (B1677119) for determining non-specific binding.[6][7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 or 50 mM Na2HPO4/KH2PO4, pH 7.4.[6][7]

  • Scintillation Cocktail: MicroScint-20 or equivalent.

  • Equipment: Microplate scintillation counter (e.g., MicroBeta), cell harvester, filter plates (e.g., GF/C).

Procedure:

  • Membrane Preparation: A frozen pellet of cells expressing the human H1 receptor is reconstituted in binding buffer and homogenized. The protein concentration of the membrane homogenate is determined using a protein assay (e.g., BCA protein assay).[7]

  • Assay Setup: A 96-well filter plate is used for the assay. Each well will contain the receptor membrane preparation, the radioligand, and either the test compound or the reference compound for non-specific binding.

  • Incubation: A fixed concentration of [³H]-Mepyramine (e.g., 1.2 nM) is incubated with the membrane preparation (e.g., 10 µg of protein) and varying concentrations of the unlabeled test compound.[6]

  • Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled H1 antagonist (e.g., 1 µM pyrilamine or 10⁻⁵ M mianserin) to determine the amount of non-specific binding of the radioligand.[6][7]

  • Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium, for example, 180 minutes at 25°C.[6]

  • Filtration and Washing: After incubation, the contents of the wells are rapidly filtered through the filter plates using a cell harvester to separate the bound from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioactivity.

  • Scintillation Counting: The filter plates are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters, representing the bound radioligand, is then measured using a microplate scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Experimental Workflow

H1_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis receptor H1 Receptor Membranes (e.g., from HEK293 cells) incubation Incubation (Receptor + Radioligand + Test Compound) receptor->incubation radioligand Radioligand ([³H]-Mepyramine) radioligand->incubation test_compound Test Compound (e.g., this compound) test_compound->incubation filtration Filtration & Washing (Separate bound/free ligand) incubation->filtration Equilibrium Reached scintillation Scintillation Counting (Measure bound radioactivity) filtration->scintillation data_processing Calculate Specific Binding scintillation->data_processing curve_fitting Non-linear Regression (Determine IC50) data_processing->curve_fitting ki_calculation Cheng-Prusoff Equation (Calculate Ki) curve_fitting->ki_calculation

Caption: Workflow of a competitive radioligand binding assay for the H1 receptor.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G proteins. This initiates a signaling cascade that leads to various cellular responses.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Cellular Responses (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC_activation->Cellular_Response This compound This compound (Antagonist) This compound->H1R Blocks

Caption: Simplified signaling pathway of the histamine H1 receptor.

References

A Comparative Analysis of Chlorpheniramine and Loratadine in Allergic Models

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of two generations of antihistamines, summarizing their performance based on experimental data for researchers, scientists, and drug development professionals.

Chlorpheniramine (B86927), a first-generation antihistamine, and loratadine (B1675096), a second-generation agent, are both widely utilized for the symptomatic relief of allergic disorders. Their efficacy stems from their ability to act as inverse agonists at histamine (B1213489) H1 receptors. However, significant differences in their chemical structure, receptor selectivity, and penetration of the central nervous system result in distinct pharmacological profiles. This guide provides a detailed comparison of their performance in various allergy models, supported by experimental data.

Molecular and Pharmacokinetic Properties

This compound is a classic alkylamine antihistamine that readily crosses the blood-brain barrier, leading to the characteristic sedative and anticholinergic side effects associated with first-generation antihistamines.[1][2] In contrast, loratadine is a tricyclic antihistamine designed to have limited penetration into the central nervous system, thereby minimizing sedation.[1][3] Loratadine undergoes extensive first-pass metabolism in the liver to its active metabolite, descarboethoxyloratadine, which is responsible for much of its antihistaminic effect.[3][4]

PropertyThis compoundLoratadine
Drug Generation FirstSecond
Sedative Effects CommonMinimal
Anticholinergic Effects Mild to ModerateNegligible
Blood-Brain Barrier Penetration YesLimited
Active Form Parent DrugParent Drug & Active Metabolite (Desloratadine)
Half-life ~20-24 hours[2]~8 hours (Loratadine), ~27 hours (Desloratadine)[4]

Receptor Binding Affinity

The primary mechanism of action for both drugs is competitive inverse agonism of the histamine H1 receptor.[2][3] Receptor binding affinity, often expressed as the inhibition constant (Ki), is a measure of a drug's potency at its target receptor. A lower Ki value indicates a higher binding affinity.

DrugReceptorKi (nM)Experimental System
This compound Human Histamine H12Cloned in Chinese hamster ovary cells[5]
Loratadine Human Histamine H116Cloned human histamine H1-receptors[5]
Loratadine Human Histamine H1138Cloned in Chinese hamster ovary cells[5]
Desloratadine (Loratadine Metabolite) Human Histamine H10.4Cloned human histamine H1-receptors[4]
Desloratadine (Loratadine Metabolite) Human Histamine H10.87Cloned in Chinese hamster ovary cells[5]

Note: Ki values can vary between different experimental setups.

Efficacy in Preclinical Allergy Models

Preclinical models are crucial for elucidating the pharmacological effects of antihistamines. Studies on isolated tissues and animal models provide valuable comparative data.

In Vitro Models: Inhibition of Histamine-Induced Contractions

One study evaluated the antagonistic effects of this compound and loratadine on histamine-induced contractions in isolated rabbit trachea.[6] This model assesses the direct H1-receptor blocking activity of the drugs on smooth muscle tissue.

DrugConcentration (g/mL)Inhibition of Contraction Amplitude (%)
This compound 10⁻³80.65[6]
Loratadine 10⁻³76.82[6]

Experimental Protocol: Isolated Rabbit Trachea Assay [6]

  • Tissue Preparation: Tracheas were isolated from rabbits and cut into spiral strips.

  • Mounting: The tracheal strips were mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

  • Contraction Induction: A standard concentration of histamine dihydrochloride (B599025) was added to the organ bath to induce a stable contraction of the tracheal smooth muscle.

  • Antagonist Addition: Increasing concentrations of this compound maleate (B1232345) (10⁻¹⁸ to 10⁻³ g/mL) or loratadine (10⁻¹⁸ to 10⁻³ g/mL) were added to the bath.

  • Measurement: The rate and amplitude of the tracheal contractions were recorded using a Polygraph Model 7B. The percentage of inhibition of the histamine-induced contraction was calculated for each antagonist concentration.

In Vivo Models: Suppression of Histamine-Induced Wheal and Flare

The histamine-induced wheal and flare test in human volunteers is a standard model for evaluating the in vivo efficacy of H1-receptor antagonists.

A double-blind, single-dose, crossover study compared the suppressive effects of several antihistamines, including this compound and loratadine, on histamine-induced wheals and flares in healthy male volunteers.[7]

DrugDoseOnset of ActionDuration of ActionOverall Efficacy Ranking
This compound 4 mgSlowerShorter6th
Loratadine 10 mgFasterLonger4th

Ranking is out of 7 (including placebo and other antihistamines).[7]

Experimental Protocol: Histamine-Induced Wheal and Flare Assay [7]

  • Subjects: Healthy male volunteers were enrolled.

  • Baseline Measurement: Epicutaneous tests with histamine phosphate (B84403) (1 mg/mL) were performed to establish baseline wheal and flare areas.

  • Drug Administration: A single dose of the H1-receptor antagonist or placebo was administered.

  • Post-Dose Measurements: Wheal and flare areas induced by histamine were traced and measured at multiple time points (0.3, 0.7, 1-12, and 24 hours) post-ingestion.

  • Data Analysis: The areas were measured using a digitizer and stereometric software to determine the onset, magnitude, and duration of suppression for each drug.

Anti-Inflammatory Effects and Signaling Pathways

Beyond H1-receptor antagonism, second-generation antihistamines like loratadine have demonstrated anti-inflammatory properties.[] These effects are attributed to the modulation of key signaling pathways involved in the allergic inflammatory cascade.

Loratadine has been shown to inhibit the NF-κB and AP-1 signaling pathways.[][9][10] This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.[][9] For instance, loratadine treatment has been found to lower the levels of nitric oxide, iNOS, IL-1β, TNF-α, IL-6, and COX-2.[][10]

Signaling Pathway Diagrams

G cluster_0 This compound: Primary Mechanism cluster_1 Loratadine: Dual Mechanism cluster_2 Anti-inflammatory Pathway Histamine Histamine H1R H1R Histamine->H1R Binds Gq_11 Gq_11 H1R->Gq_11 Activates PLC PLC Gq_11->PLC Activates IP3_DAG IP3_DAG PLC->IP3_DAG Generates Ca_PKC Ca_PKC IP3_DAG->Ca_PKC Increase Allergic_Symptoms Allergic_Symptoms Ca_PKC->Allergic_Symptoms Leads to This compound This compound This compound->H1R Blocks Histamine2 Histamine H1R2 H1 Receptor Histamine2->H1R2 Binds Gq_11_2 Gq/11 H1R2->Gq_11_2 Activates PLC2 PLC Gq_11_2->PLC2 Activates IP3_DAG2 IP3 & DAG PLC2->IP3_DAG2 Generates Ca_PKC2 Ca²⁺ & PKC IP3_DAG2->Ca_PKC2 Increase Allergic_Symptoms2 Allergic Symptoms Ca_PKC2->Allergic_Symptoms2 Leads to Loratadine Loratadine Loratadine->H1R2 Blocks Loratadine2 Loratadine TAK1 TAK1 Loratadine2->TAK1 Inhibits NFkB NF-κB TAK1->NFkB Activates AP1 AP-1 TAK1->AP1 Activates Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_genes Promotes AP1->Pro_inflammatory_genes Promotes

Caption: Signaling pathways of this compound and Loratadine.

experimental_workflow cluster_animal_model In Vivo Allergy Model: Guinea Pig Allergic Conjunctivitis cluster_evaluation_metrics Evaluation Metrics sensitization Sensitization (Intraperitoneal Egg Albumin) challenge Topical Challenge (Egg Albumin) sensitization->challenge 2 weeks post-sensitization treatment Topical Treatment (Antihistamine or Vehicle) challenge->treatment Simultaneously evaluation Evaluation of Allergic Response treatment->evaluation clinical_signs Clinical Signs (Redness, Edema, Itching) evaluation->clinical_signs eb_extravasation Evans Blue Extravasation (Vascular Permeability) evaluation->eb_extravasation

References

A Comparative Analysis of Chlorpheniramine and Cetirizine on Cytokine Release: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation antihistamine chlorpheniramine (B86927) and the second-generation antihistamine cetirizine (B192768), focusing on their effects on cytokine release. This analysis is supported by available experimental data and detailed methodologies.

This guide synthesizes findings from in vitro and in vivo studies to delineate the distinct immunomodulatory properties of this compound and cetirizine beyond their primary function as histamine (B1213489) H1 receptor antagonists. While direct head-to-head in vitro studies on cytokine release are limited, a comparative assessment can be made based on their known mechanisms of action and individual effects on various cytokines.

Executive Summary

Both this compound and cetirizine have demonstrated anti-inflammatory effects by modulating cytokine release. Cetirizine has been more extensively studied for its cytokine-inhibiting properties and has shown a broad range of effects on various pro-inflammatory cytokines, primarily through the suppression of the NF-κB pathway.[1] this compound, a first-generation antihistamine, also exhibits anti-inflammatory actions, including the suppression of the NF-κB and IL-6/JAK1/STAT3 signaling pathways.[2][3]

Clinically, in a comparative study on cutaneous hypersensitivity, cetirizine was more effective than this compound in reducing the wheal-and-flare response and significantly inhibited eosinophil and basophil accumulation, indicating a more pronounced in vivo anti-inflammatory effect.[4]

Data Presentation: In Vitro Effects on Cytokine Release

The following table summarizes the available experimental data on the effects of this compound and cetirizine on the release of various cytokines from different cell types. It is important to note that the experimental conditions, cell types, and stimuli used in these studies may vary.

AntihistamineCytokine(s) AffectedCell TypeEffectKey Findings & Citations
This compound IL-6Human Keloid FibroblastsInhibitionAttributed to the inhibition of the IL-6/JAK1/STAT3 signaling pathway.[3]
Inflammatory Cytokines (general)Human Nasal Epithelial CellsInhibitionAttenuates histamine-mediated effects via suppression of NF-κB activation.[2]
Cetirizine IL-4, IL-8Nasal Lavage Fluid (in vivo)DecreaseSignificantly decreased IL-4 and IL-8 levels in children with perennial allergic rhinitis.[5]
IL-8, GM-CSFA549 (Human Lung Epithelial Cells)InhibitionDiminished the release of IL-8 and GM-CSF.[6][7]
IFN-γ, IL-10Peripheral Blood Mononuclear Cells (PBMCs)ModulationIncreased IFN-γ and IL-10 production, suggesting a shift towards a Th1 response.[8]
TNF-α, IL-6Colorectal Tissue (in vivo, rat model)InhibitionAmeliorated ulcerative colitis through inhibition of pro-inflammatory cytokine release.[9]
IL-1β, IL-6, IL-8, TNF-α, GM-CSFHuman Mast CellsInhibitionInhibited the release of multiple cytokines from stimulated mast cells.[9]

Experimental Protocols

A standardized in vitro protocol to comparatively assess the effects of this compound and cetirizine on cytokine release from human peripheral blood mononuclear cells (PBMCs) is detailed below.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Objective: To isolate a pure population of PBMCs from whole human blood.

  • Method:

    • Collect whole blood from healthy donors into heparinized tubes.

    • Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a Ficoll-Paque gradient in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Aspirate the upper layer of plasma and carefully collect the buffy coat containing PBMCs at the plasma-Ficoll interface.

    • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the final PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

In Vitro Cytokine Release Assay
  • Objective: To measure the effect of this compound and cetirizine on the production of specific cytokines by stimulated PBMCs.

  • Method:

    • Seed the isolated PBMCs in 96-well culture plates at a density of 1 x 10^6 cells/mL.

    • Pre-incubate the cells for 1 hour with varying concentrations of this compound, cetirizine, or a vehicle control (e.g., DMSO).

    • Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) for Toll-like receptor 4 (TLR4) activation or phytohemagglutinin (PHA) for T-cell activation. Include an unstimulated control.

    • Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

    • After incubation, centrifuge the plates and collect the cell-free supernatants.

    • Store the supernatants at -80°C until cytokine analysis.

Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the collected cell culture supernatants.

  • Method:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the known signaling pathways through which this compound and cetirizine exert their anti-inflammatory effects.

Chlorpheniramine_Signaling_Pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonizes NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Inhibits IL6_JAK_STAT3 IL-6/JAK1/STAT3 Pathway This compound->IL6_JAK_STAT3 Inhibits H1R->NFkB_Pathway Activates Proinflammatory_Cytokines Pro-inflammatory Cytokine Release (e.g., IL-6) NFkB_Pathway->Proinflammatory_Cytokines Promotes IL6_JAK_STAT3->Proinflammatory_Cytokines Promotes

Caption: this compound's anti-inflammatory signaling pathways.

Cetirizine_Signaling_Pathway Cetirizine Cetirizine H1R Histamine H1 Receptor Cetirizine->H1R Antagonizes NFkB_Pathway NF-κB Pathway Cetirizine->NFkB_Pathway Inhibits H1R->NFkB_Pathway Activates Proinflammatory_Cytokines Pro-inflammatory Cytokine Release (e.g., IL-8, GM-CSF) NFkB_Pathway->Proinflammatory_Cytokines Promotes

Caption: Cetirizine's primary anti-inflammatory signaling pathway.

Experimental Workflow

The following diagram outlines the experimental workflow for the comparative study of this compound and cetirizine on cytokine release.

Experimental_Workflow start Start: Collect Whole Blood pbmc_isolation PBMC Isolation (Ficoll Gradient) start->pbmc_isolation cell_culture Cell Seeding and Pre-incubation with This compound/Cetirizine pbmc_isolation->cell_culture stimulation Stimulation with LPS or PHA cell_culture->stimulation incubation 24-48h Incubation stimulation->incubation supernatant_collection Supernatant Collection incubation->supernatant_collection elisa Cytokine Quantification (ELISA) supernatant_collection->elisa data_analysis Data Analysis and Comparison elisa->data_analysis end End: Comparative Results data_analysis->end

Caption: Workflow for in vitro cytokine release assay.

Conclusion

The available evidence suggests that both this compound and cetirizine possess anti-inflammatory properties that extend beyond their H1-receptor antagonism, including the modulation of cytokine release. Cetirizine has been more extensively documented in vitro to inhibit a broader range of pro-inflammatory cytokines, primarily through the NF-κB pathway.[1] this compound has also been shown to inhibit pro-inflammatory signaling pathways, including NF-κB and IL-6/JAK1/STAT3.[2][3]

For researchers in drug development, the choice between these molecules for their immunomodulatory effects would depend on the specific inflammatory context and the target cytokines. The provided experimental protocol offers a framework for conducting direct comparative studies to further elucidate the nuanced differences in their effects on cytokine release. Future head-to-head in vitro studies are warranted to provide a more definitive quantitative comparison.

References

The Synergistic Dance: Chlorpheniramine's Potentiation of Analgesics and Cold Remedies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synergistic effects of chlorpheniramine (B86927) reveals its significant role in enhancing the efficacy of common analgesics and multi-symptom cold medications. This comprehensive guide, tailored for researchers, scientists, and drug development professionals, aggregates key experimental findings, elucidates underlying mechanisms, and presents detailed experimental protocols to foster further investigation into strategic drug combinations.

This compound, a first-generation antihistamine, is widely recognized for its role in alleviating allergy symptoms. However, a growing body of research highlights its capacity to act synergistically with other drugs, notably analgesics and decongestants. This potentiation allows for the use of lower doses of active pharmaceutical ingredients, potentially reducing the risk of adverse effects while maintaining or even enhancing therapeutic outcomes. This guide provides a comparative analysis of key studies, focusing on quantitative data, experimental designs, and the molecular pathways driving these synergistic interactions.

Quantitative Analysis of Synergistic Efficacy

The synergistic effect of this compound has been most prominently documented in two key therapeutic areas: pain management, particularly migraine and low back pain, and the symptomatic relief of the common cold.

Analgesic Synergy: Combination with ASA, Paracetamol, and Caffeine (B1668208)

Clinical trials have demonstrated that the addition of this compound to a standard combination of acetylsalicylic acid (ASA), paracetamol (acetaminophen), and caffeine results in superior analgesic effects. This is quantified through established pain assessment metrics such as the Area Under the Pain Curve (AUPC) and the Sum of Pain Intensity Differences (SPID).

A notable study by Voicu et al. (2017) compared a combination containing this compound (Algopirin®) with a standard combination of ASA, paracetamol, and caffeine (Excedrin®) in the treatment of migraine. Despite containing lower doses of paracetamol and caffeine, the this compound-fortified formulation demonstrated greater efficacy.[1][2][3] Another study by the same research group in 2019 further explored this synergy in the context of acute low back pain, comparing the this compound combination to paracetamol monotherapy.[4][5]

Treatment GroupDrug CombinationKey Efficacy EndpointResultCitation
Migraine Study
Group A (Algopirin®)250 mg ASA + 150 mg Paracetamol + 30 mg Caffeine + 4 mg this compoundArea Under Pain Curve (AUPC)Significantly lower AUPC, indicating greater pain relief.[1][2][3]
Time to 50% Pain ReliefShorter time to achieve 50% reduction in pain intensity.[1][2][3]
Group B (Excedrin®)250 mg ASA + 250 mg Paracetamol + 65 mg CaffeineArea Under Pain Curve (AUPC)Higher AUPC compared to the this compound group.[1][2][3]
Time to 50% Pain ReliefLonger time to achieve 50% reduction in pain intensity.[1][2][3]
Low Back Pain Study
Group C (Algopirin®)125 mg ASA + 75 mg Paracetamol + 15 mg Caffeine + 2 mg this compound (per tablet, 3x daily)Sum of Pain Intensity Differences (SPID)No statistically significant difference compared to Paracetamol 500 mg, despite lower analgesic doses.[4][5]
Group D (Control)500 mg Paracetamol (3x daily)Sum of Pain Intensity Differences (SPID)Comparable efficacy to the lower-dose combination containing this compound.[4][5]
Common Cold Symptom Relief: Combination with Paracetamol and Phenylephrine

In the context of the common cold, this compound is frequently combined with the analgesic/antipyretic paracetamol and the decongestant phenylephrine. Clinical studies consistently show a significant reduction in the Total Symptom Score (TSS) with this fixed-dose combination.

StudyDrug CombinationDuration of TreatmentKey Efficacy EndpointResultCitation
Kiran et al. (2018)Paracetamol + this compound Maleate + Phenylephrine5 daysMean Total Symptom Score (TSS) ReductionTSS reduced from 6.62 on Day 1 to 0.69 on Day 5.[6]
Picon et al. (2013)400 mg Paracetamol + 4 mg this compound + 4 mg Phenylephrine48-72 hoursOverall Symptom Score ReductionSignificantly greater reduction in symptom scores compared to placebo (p = 0.015).[7]
Kiran et al. (Phase IV Study)Paracetamol + Phenylephrine + this compound Maleate5 daysMean Total Symptom Score (TSS) ReductionTSS reduced from 6.58 at baseline to 1.78 on Day 5.[8]

Deciphering the Mechanism of Synergy

The synergistic effects of this compound are not attributed to a single molecular action but rather to a convergence of its pharmacological properties, primarily its H1 receptor antagonism and its activity as a serotonin (B10506) reuptake inhibitor.

dot

Synergy_Mechanism cluster_this compound This compound cluster_pathways Molecular Actions cluster_effects Physiological Effects cluster_analgesics Analgesic Mechanisms cluster_outcome Synergistic Outcome CPM This compound H1R H1 Receptor Antagonism CPM->H1R SRI Serotonin Reuptake Inhibition (SSRI) CPM->SRI DecNociceptor Decreased Nociceptor Sensitization H1R->DecNociceptor Reduces histamine-mediated neuronal excitation IncSerotonin Increased Synaptic Serotonin SRI->IncSerotonin Enhances descending inhibitory pain pathways Synergy Potentiated Analgesia DecNociceptor->Synergy IncSerotonin->Synergy NSAID NSAIDs (e.g., ASA) COX Inhibition NSAID->Synergy Reduced Prostaglandin Synthesis Paracetamol Paracetamol (Central Action) Paracetamol->Synergy Modulation of Central Pain Processing

Caption: Proposed mechanism of this compound's synergistic analgesic effect.

Histamine (B1213489), acting through H1 receptors on sensory neurons, is a key mediator in pain and inflammation.[9] By blocking these receptors, this compound directly reduces the sensitization of nociceptors, thereby dampening the pain signal at its origin. This action complements the mechanism of NSAIDs like acetylsalicylic acid, which inhibit the production of prostaglandins, another class of inflammatory mediators that sensitize nociceptors.

Furthermore, this compound has been identified as a potent serotonin reuptake inhibitor (SRI).[10] By increasing the concentration of serotonin in the synaptic cleft, it enhances the activity of descending inhibitory pain pathways in the central nervous system. This central analgesic effect works in concert with the central actions of paracetamol and the peripheral effects of NSAIDs to produce a more profound overall analgesic response.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key preclinical and clinical assessments are provided below.

Preclinical Evaluation: Acetic Acid-Induced Writhing Test in Mice

This widely used model assesses peripheral analgesic activity by inducing visceral pain.

dot

Writhing_Test_Workflow start Start: Acclimatized Mice grouping Animal Grouping (Control, Standard, Test Drug) start->grouping drug_admin Drug Administration (e.g., oral, intraperitoneal) grouping->drug_admin wait Waiting Period (e.g., 30-60 minutes) drug_admin->wait acetic_acid Intraperitoneal Injection of 0.6% Acetic Acid wait->acetic_acid observe Observation Period (e.g., 20 minutes) acetic_acid->observe count Count Number of Writhes (Abdominal Constrictions) observe->count analyze Data Analysis (% Inhibition of Writhing) count->analyze end End analyze->end

Caption: Workflow for the acetic acid-induced writhing test.

Methodology:

  • Animal Selection and Acclimatization: Male Swiss albino mice (20-25g) are typically used. Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to a minimum of three groups:

    • Vehicle Control (e.g., normal saline or 0.5% carboxymethylcellulose).

    • Positive Control (e.g., a standard analgesic like acetylsalicylic acid).

    • Test Group(s) (this compound alone or in combination with other drugs at various doses).

  • Drug Administration: The test compounds, positive control, or vehicle are administered, typically orally or intraperitoneally.

  • Pre-treatment Period: A waiting period of 30 to 60 minutes is allowed for drug absorption.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (typically 10 mL/kg body weight).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period, usually 20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Clinical Trial for Analgesic Efficacy in Migraine

This protocol outlines a typical design for a randomized, controlled clinical trial to assess analgesic synergy.

dot

Clinical_Trial_Workflow cluster_treatment Treatment Phase start Patient Recruitment (Migraine Diagnosis) screening Inclusion/Exclusion Criteria Informed Consent start->screening randomization Randomization to Treatment Arms screening->randomization arm_a Group A: This compound Combination randomization->arm_a arm_b Group B: Standard Analgesic Combination randomization->arm_b pain_assessment Baseline Pain Assessment (Visual Analog Scale - VAS) randomization->pain_assessment drug_intake Drug Administration pain_assessment->drug_intake post_dose_assessment Post-Dose Pain Assessments (e.g., 30, 60, 120, 180, 240 min) drug_intake->post_dose_assessment data_collection Data Collection (AUPC, Time to 50% Pain Relief) post_dose_assessment->data_collection analysis Statistical Analysis data_collection->analysis end End of Study analysis->end

Caption: Workflow for a clinical trial assessing analgesic synergy in migraine.

Methodology:

  • Study Design: A randomized, double-blind, parallel-group or crossover design is typically employed.

  • Patient Population: Adult patients with a diagnosis of migraine with or without aura, according to the International Headache Society criteria.

  • Inclusion/Exclusion Criteria: Clearly defined criteria for patient enrollment, including migraine frequency, pain intensity, and contraindications to the study medications.

  • Randomization and Blinding: Patients are randomly assigned to receive either the this compound-containing combination or the standard analgesic combination. Both patients and investigators are blinded to the treatment allocation.

  • Treatment Protocol: At the onset of a migraine attack of at least moderate intensity, patients self-administer the assigned study medication.

  • Efficacy Assessments:

    • Pain Intensity: Patients rate their pain intensity using a Visual Analog Scale (VAS) or a numerical rating scale at baseline (pre-dose) and at specified time points post-dose (e.g., 30, 60, 120, 180, and 240 minutes).

    • Primary Endpoints: Common primary endpoints include the Area Under the Pain Curve (AUPC), Sum of Pain Intensity Differences (SPID), and the time to become pain-free or achieve meaningful pain relief (e.g., a 50% reduction in pain score).

    • Secondary Endpoints: May include the presence of associated symptoms (nausea, photophobia, phonophobia), use of rescue medication, and patient's global assessment of efficacy.

  • Safety and Tolerability: All adverse events are recorded and assessed for their severity and relationship to the study medication.

Conclusion and Future Directions

The evidence strongly supports the synergistic role of this compound in enhancing the therapeutic effects of analgesics and common cold medications. This allows for the development of more effective low-dose combination therapies, which can improve the benefit-risk profile for patients.

Future research should focus on further elucidating the precise molecular interactions underlying this synergy. Investigating the downstream signaling cascades of H1 receptor antagonism in nociceptive pathways and exploring the interplay with other neurotransmitter systems will provide a more complete understanding. Additionally, well-designed clinical trials are needed to explore the synergistic potential of this compound with a broader range of analgesics and in other pain indications. Such research will pave the way for the rational design of novel and more effective combination therapies for pain and respiratory conditions.

References

Chlorpheniramine as a Negative Control in Histamine Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of chlorpheniramine's performance as a negative control in histamine (B1213489) research, alongside other H1 receptor antagonists. The information presented is supported by experimental data to aid in the selection of appropriate controls for in vitro and in vivo studies.

Introduction to This compound (B86927)

This compound is a first-generation alkylamine antihistamine that acts as a potent and specific antagonist of the histamine H1 receptor.[1] Its primary mechanism of action is competitive inhibition, where it binds to the H1 receptor, preventing histamine from eliciting its effects.[2] This action blocks the histamine-induced cascade of reactions, such as increased vascular permeability and vasodilation, which are characteristic of allergic responses. Due to its well-established H1-antagonistic properties, this compound is frequently employed as a reference compound or a positive control in the development of new antihistamines and as a negative control in studies investigating non-H1 receptor-mediated effects of other compounds.

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, primarily couple to the Gq/11 family of G-proteins.[3][4][5] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This pathway ultimately results in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators. This compound, by blocking the initial binding of histamine to the H1 receptor, effectively inhibits this entire downstream signaling cascade.

Histamine_H1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., smooth muscle contraction, inflammation) Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates This compound This compound This compound->H1_Receptor Blocks

Caption: Histamine H1 Receptor Signaling Pathway and this compound Inhibition.

Comparative Performance Data

The potency of H1 antagonists is often compared using parameters such as the 50% inhibitory concentration (IC50) from in vitro functional assays, the equilibrium dissociation constant (Ki) from radioligand binding assays, and the pA2 value from tissue-based assays like the guinea pig ileum contraction assay. The following table summarizes available data for this compound and other selected H1 antagonists.

Antagonist (Generation)Assay TypeSpecies/Tissue/Cell LinePotency MetricValueReference
This compound (1st) Guinea Pig Ileum ContractionGuinea PigpA28.97 ± 0.03[6]
This compound (1st) Anticholinergic Activity (Trachealis Muscle Contraction)Guinea PigpA2< 6.0[7]
Dexthis compound (1st) Brain H1 Receptor Occupancy (PET)Human% Occupancy (2mg dose)53.0 ± 33.2[8]
Diphenhydramine (1st) Guinea Pig Ileum ContractionGuinea PigpA27.55 ± 0.1[6]
Loratadine (B1675096) (2nd) Brain H1 Receptor Occupancy (PET)Human% Occupancy (10mg dose)11.7 ± 19.5[8]
Loratadine (2nd) Histamine-induced Wheal InhibitionHuman-Less potent than this compound[9]
Cetirizine (2nd) Histamine-induced ContractionGuinea Pig IleumIC500.266 ± 0.008 µ g/20ml [10]
Pheniramine (1st) Histamine-induced ContractionGuinea Pig IleumIC500.061 ± 0.003 µ g/20ml [10]

Note: Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

In Vitro: Histamine-Induced Calcium Influx Assay in CHO-H1 Cells

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by histamine in Chinese Hamster Ovary (CHO) cells stably expressing the human H1 receptor.

Materials:

  • CHO-H1 cells

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239)

  • Histamine dihydrochloride

  • This compound maleate (B1232345) (as a negative control)

  • Test compounds

  • 96-well black, clear-bottom microplates

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Culture: Culture CHO-H1 cells in appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBSS. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS containing probenecid for 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound, test compounds, or vehicle (as a positive control for histamine response) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Histamine Stimulation and Signal Detection: Place the plate in a fluorescent plate reader. Record baseline fluorescence. Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into each well and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the percentage inhibition of the histamine response for each concentration of the antagonist. Determine the IC50 value for each compound by fitting the concentration-response data to a sigmoidal curve.

Ex Vivo: Guinea Pig Ileum Contraction Assay

This classic pharmacological preparation is used to assess the contractile response of smooth muscle to histamine and the antagonistic effect of H1 receptor blockers.

Materials:

  • Guinea pig

  • Tyrode's solution

  • Histamine dihydrochloride

  • This compound maleate

  • Test compounds

  • Isolated organ bath with a force transducer

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Data acquisition system

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.[11]

  • Mounting: Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.[12]

  • Equilibration: Allow the tissue to equilibrate under a resting tension of approximately 1g for at least 30-60 minutes, with regular washes.

  • Histamine Concentration-Response Curve: Obtain a cumulative concentration-response curve for histamine to determine the EC50.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of this compound or a test compound for a specific period (e.g., 20-30 minutes).

  • Schild Analysis: In the presence of the antagonist, obtain a new histamine concentration-response curve. The parallel rightward shift of the curve indicates competitive antagonism.

  • Data Analysis: Repeat step 6 with multiple concentrations of the antagonist. Construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing H1 receptor antagonists using this compound as a control.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_exvivo Ex Vivo Confirmation cluster_comparison Comparative Analysis Assay_Selection Select Primary Assay (e.g., Calcium Influx) Compound_Prep Prepare Test Compounds, This compound (Control), and Histamine (Agonist) Assay_Selection->Compound_Prep Run_Assay Perform Assay with CHO-H1 Cells Compound_Prep->Run_Assay Data_Analysis_1 Calculate % Inhibition and IC50 Values Run_Assay->Data_Analysis_1 Tissue_Prep Isolate Guinea Pig Ileum Data_Analysis_1->Tissue_Prep Lead Compounds Compare_Data Compare IC50 and pA2 of Test Compounds to this compound Data_Analysis_1->Compare_Data Schild_Prep Prepare for Schild Analysis Tissue_Prep->Schild_Prep Run_Schild Perform Histamine Concentration-Response with and without Antagonists Schild_Prep->Run_Schild Data_Analysis_2 Calculate pA2 Values Run_Schild->Data_Analysis_2 Data_Analysis_2->Compare_Data Determine_Potency Determine Relative Potency and Efficacy Compare_Data->Determine_Potency

Caption: Workflow for H1 Antagonist Characterization.

Conclusion

This compound serves as a reliable and well-characterized negative control in histamine research due to its specific and potent antagonism of the H1 receptor. Its extensive history of use provides a robust baseline for comparing the activity of novel compounds. While newer, second-generation antihistamines offer different pharmacokinetic and side-effect profiles, this compound remains an invaluable tool for fundamental research and initial screening paradigms. The experimental protocols and comparative data provided in this guide are intended to assist researchers in designing rigorous experiments and accurately interpreting their findings.

References

A Comparative Analysis of Chlorpheniramine Enantiomers: Efficacy and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorpheniramine (B86927), a first-generation antihistamine, is a chiral molecule that exists as two enantiomers: dextrothis compound (d-chlorpheniramine or S-(+)-chlorpheniramine) and levothis compound (l-chlorpheniramine or R-(-)-chlorpheniramine). While the racemic mixture is commonly used in clinical practice, a deeper understanding of the distinct pharmacological properties of each enantiomer is crucial for optimizing therapeutic strategies and for the development of new, more targeted antihistaminic agents. This guide provides a comprehensive comparison of the efficacy of this compound enantiomers, supported by experimental data, to inform research and drug development efforts.

Executive Summary

Data Presentation: Quantitative Comparison of this compound Enantiomers

The following tables summarize the key quantitative data comparing the in vitro and in vivo efficacy, as well as the pharmacokinetic properties of d-chlorpheniramine and l-chlorpheniramine.

Table 1: In Vitro and In Vivo Efficacy of this compound Enantiomers

Parameterd-Chlorpheniramine (S-(+)-enantiomer)Racemic this compoundl-Chlorpheniramine (R-(-)-enantiomer)Reference
H1 Receptor Affinity (pA2 value) 9.39.1Not reported[1]
In Vivo Antihistaminic Activity (ED50, µg/kg, i.v.) 4.15.8Not reported[1]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a higher antagonist potency. ED50 is the dose that produces 50% of the maximal response.

Table 2: Stereoselective Pharmacokinetics of this compound Enantiomers in Humans (Oral Administration)

Pharmacokinetic Parameterd-Chlorpheniramine (S-(+)-enantiomer)l-Chlorpheniramine (R-(-)-enantiomer)Reference
Cmax (ng/mL) 12.55 ± 1.515.38 ± 0.44[2]
AUC (ng·h/mL) 409222
Oral Clearance (CLoral, L/h/kg) 0.49 ± 0.081.07 ± 0.15[2]

Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve.

Mandatory Visualizations

Histamine (B1213489) H1 Receptor Signaling Pathway

The antihistaminic effects of this compound are mediated through its antagonism of the histamine H1 receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway activated by histamine binding to the H1 receptor, which d-chlorpheniramine effectively blocks.

Histamine_H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 receptor signaling cascade.

Experimental Workflow: Comparative Efficacy Assessment

The following diagram outlines a typical experimental workflow for comparing the efficacy of this compound enantiomers, integrating both in vitro and in vivo assays.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_pk Pharmacokinetic Studies cluster_analysis Data Analysis & Comparison Racemic Racemic this compound Separation Chiral HPLC Separation Racemic->Separation d_enantiomer d-Chlorpheniramine Separation->d_enantiomer l_enantiomer l-Chlorpheniramine Separation->l_enantiomer Binding_Assay H1 Receptor Binding Assay (Radioligand Displacement) d_enantiomer->Binding_Assay Animal_Model Guinea Pig Model (Histamine-induced bronchospasm or ileum contraction) d_enantiomer->Animal_Model Human_Study Human Clinical Trial (Oral Administration) d_enantiomer->Human_Study l_enantiomer->Binding_Assay l_enantiomer->Animal_Model l_enantiomer->Human_Study Ki_values Determine Ki values Binding_Assay->Ki_values Comparison Comparative Efficacy and Pharmacokinetic Profile Ki_values->Comparison Efficacy_Data Determine ED50 values Animal_Model->Efficacy_Data Efficacy_Data->Comparison PK_Parameters Determine Cmax, AUC, CLoral Human_Study->PK_Parameters PK_Parameters->Comparison

Caption: Workflow for comparing this compound enantiomers.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of d-chlorpheniramine and l-chlorpheniramine for the histamine H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-mepyramine (a potent H1 antagonist).

  • Unlabeled competitors: d-chlorpheniramine, l-chlorpheniramine, and a known H1 antagonist for determining non-specific binding (e.g., unlabeled mepyramine or mianserin).

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed volume of membrane preparation.

    • A fixed concentration of [3H]-mepyramine (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled competitor (d-chlorpheniramine or l-chlorpheniramine).

    • For total binding wells, add assay buffer instead of a competitor.

    • For non-specific binding wells, add a high concentration of an unlabeled H1 antagonist.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antihistamine Efficacy: Guinea Pig Ileum Contraction Assay

Objective: To assess the in vivo potency (ED50) of d-chlorpheniramine and l-chlorpheniramine in antagonizing histamine-induced smooth muscle contraction.

Materials:

  • Male guinea pigs.

  • Histamine dihydrochloride (B599025) solution.

  • d-chlorpheniramine and l-chlorpheniramine solutions.

  • Tyrode's solution (physiological salt solution).

  • Isolated organ bath with a force transducer and data acquisition system.

  • Carbogen (B8564812) gas (95% O2, 5% CO2).

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the ileum segment and cut it into smaller pieces (2-3 cm).

  • Mounting: Mount a segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed point and the other to a force transducer. Apply a resting tension of approximately 1g.

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular washes with fresh Tyrode's solution.

  • Histamine Concentration-Response Curve (Control): Add increasing concentrations of histamine to the organ bath in a cumulative manner and record the contractile responses until a maximal response is achieved. This establishes the baseline response to histamine.

  • Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Then, add a known concentration of the antagonist (d-chlorpheniramine or l-chlorpheniramine) to the organ bath and incubate for a set period (e.g., 20-30 minutes).

  • Histamine Concentration-Response Curve (in the presence of antagonist): While the antagonist is present, repeat the cumulative addition of histamine and record the contractile responses.

  • Data Analysis:

    • Plot the contractile response against the logarithm of the histamine concentration for both the control and antagonist-treated conditions.

    • Determine the EC50 of histamine in the absence and presence of the antagonist.

    • Calculate the dose ratio (the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 in its absence).

    • Construct a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency.

    • To determine the ED50, administer graded doses of the antagonists intravenously to a series of animals and then challenge with a standard dose of histamine. The dose of the antagonist that reduces the histamine-induced response by 50% is the ED50.

Chiral HPLC for Enantiomeric Separation and Pharmacokinetic Analysis

Objective: To separate and quantify d-chlorpheniramine and l-chlorpheniramine in plasma samples for pharmacokinetic studies.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H).

  • Mobile phase: A mixture of solvents such as n-hexane, isopropanol, and diethylamine (B46881) in appropriate ratios.

  • Plasma samples from subjects administered racemic this compound.

  • Standards of d-chlorpheniramine and l-chlorpheniramine.

  • Internal standard.

Procedure:

  • Sample Preparation: Extract this compound and the internal standard from plasma samples using liquid-liquid extraction or solid-phase extraction. Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Set the flow rate of the mobile phase.

    • Set the column temperature.

    • Set the detector wavelength (for UV detection) or mass transition parameters (for MS detection).

  • Injection and Separation: Inject the prepared sample onto the chiral HPLC column. The enantiomers will separate based on their differential interaction with the chiral stationary phase, resulting in two distinct peaks.

  • Quantification:

    • Generate a calibration curve using known concentrations of the d- and l-enantiomer (B50610) standards.

    • Determine the concentration of each enantiomer in the plasma samples by comparing their peak areas to the calibration curve.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of each enantiomer versus time.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and clearance for each enantiomer using non-compartmental analysis.

Conclusion

The presented data unequivocally demonstrates the stereoselective efficacy of this compound enantiomers. The antihistaminic activity is predominantly associated with d-chlorpheniramine, which exhibits significantly higher affinity for the histamine H1 receptor and greater in vivo potency compared to the racemic mixture. The stereoselective pharmacokinetics, with the more active d-enantiomer being cleared more slowly, further contributes to its therapeutic advantage. This comprehensive comparison, supported by detailed experimental protocols, provides a valuable resource for researchers and drug development professionals working on the optimization of antihistamine therapy and the design of novel H1 receptor antagonists. The focus on the more active and potentially better-tolerated single enantiomer, dexthis compound, aligns with the broader trend in pharmaceutical development towards chiral switching to improve the therapeutic index of established drugs.

References

comparative bioavailability studies of different chlorpheniramine formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability and pharmacokinetic profiles of different chlorpheniramine (B86927) formulations, supported by experimental data. This compound, a first-generation alkylamine antihistamine, is widely used for the relief of allergic symptoms. Its efficacy is directly related to its bioavailability, which can vary significantly depending on the formulation. Understanding these differences is crucial for optimizing drug delivery and therapeutic outcomes.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters from various comparative bioavailability studies of this compound formulations. These parameters include the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum plasma concentration (Tmax).

Table 1: Comparison of Immediate-Release Tablet Formulations

FormulationDose (mg)Cmax (µg/L)Tmax (h)AUC0-t (µg·h·L⁻¹)AUC0-∞ (µg·h·L⁻¹)Relative Bioavailability (%)Reference
Test Tablet 815.74 ± 7.063.9 ± 1.2248.86 ± 78.52292.64 ± 99.21104.1 ± 36.1 (F0-t)[1]
Reference Tablet 814.88 ± 4.404.5 ± 0.8245.09 ± 90.77282.04 ± 98.64103.2 ± 35.6 (F0-∞)[1]
Test Tablet (Histop) 8 (two 4mg tablets)22 ng/ml2.5316.5 ngh/ml439.8 ngh/mlWithin 80-125% of Reference[2]
Reference Tablet (Piriton) 8 (two 4mg tablets)20.5 ng/ml2.08315 ngh/ml431.2 ngh/mlWithin 80-125% of Reference[2]

Table 2: Comparison of Oral Solution vs. Tablet Formulations

FormulationDose (mg)Absolute Bioavailability (%)Tmax (h)Terminal Half-life (h)Reference
Oral Solution 1034 - 592.8 (mean)28 (mean, range 19-43)[3]
Tablet 825 - 442.8 (mean)28 (mean, range 19-43)[3]

Table 3: Comparison of Immediate-Release vs. Controlled-Release Formulations

FormulationDose (mg)CmaxTmaxAUCBioavailabilityReference
8-mg Barrier Coated-Bead Capsule (CR) 8Higher than 4-mg syrup, less than two 4-mg tabletsExtended vs. syrupsNot equivalent to equal regular-release doseIncomplete[4]
8-mg Repeat Action Tablet (CR) 8Higher than 4-mg syrup, less than two 4-mg tabletsExtended vs. syrupsNot equivalent to equal regular-release doseIncomplete[4]
Two 4-mg Tablets (IR) 8Higher than CR productsShorter than CR products--[4]
4-mg and 8-mg Syrups (IR) 4 and 8Lower than CR productsShorter than CR products--[4]
Extended-Release Tablet (Codeine 40mg/CPM 8mg) 8Lower than IR-Similar to IRBioequivalent to IR[5]
Immediate-Release Tablet (Codeine 20mg/CPM 4mg) x 2 doses 8Higher than ER-Similar to ERBioequivalent to ER[5]

Experimental Protocols

Detailed methodologies are essential for the critical evaluation of bioavailability studies. Below are summaries of typical experimental protocols used in the cited studies.

Bioequivalence Study of Tablet Formulations
  • Study Design: A randomized, two-period, crossover design is frequently employed.[2][6] Healthy volunteers are randomly assigned to receive either the test or reference formulation, followed by a washout period before receiving the other formulation.[6]

  • Dosing: A single oral dose of the this compound formulation is administered to fasting subjects.[1][5]

  • Sample Collection: Blood samples are collected at predetermined time intervals post-dosing. Plasma is separated and stored frozen until analysis.

  • Analytical Method: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection or HPLC-tandem mass spectrometry (HPLC-ESI-MS/MS).[1][2][6]

    • Sample Preparation: Liquid-liquid extraction (LLE) is a common method for extracting this compound and an internal standard from plasma.[6]

    • Chromatographic Separation: Separation is achieved on a C8 or C18 column with a suitable mobile phase.[6]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as AUC, Cmax, and Tmax are calculated from the plasma concentration-time data. Statistical analysis is performed to determine if the 90% confidence intervals for the ratio of the test and reference product's geometric means for AUC and Cmax fall within the 80-125% range for bioequivalence.[2][6]

Visualizations

This compound Signaling Pathway

This compound acts as a histamine (B1213489) H1 receptor antagonist. The following diagram illustrates its mechanism of action.

G cluster_0 Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Histamine Histamine Histamine->H1R Binds and Activates This compound This compound This compound->H1R Binds and Blocks Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) Ca_release->Allergic_Response PKC_activation->Allergic_Response

Caption: Mechanism of action of this compound as a Histamine H1 Receptor Antagonist.

Experimental Workflow for a Comparative Bioavailability Study

The following diagram outlines the typical workflow for a clinical study comparing the bioavailability of different drug formulations.

G cluster_study_design Study Design cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Subject_Recruitment Healthy Volunteer Recruitment Randomization Randomization Subject_Recruitment->Randomization Dosing_Period1 Period 1: Dosing (Test or Reference) Randomization->Dosing_Period1 Blood_Sampling1 Serial Blood Sampling Dosing_Period1->Blood_Sampling1 Washout Washout Period Dosing_Period2 Period 2: Dosing (Crossover) Washout->Dosing_Period2 Blood_Sampling2 Serial Blood Sampling Dosing_Period2->Blood_Sampling2 Blood_Sampling1->Washout Plasma_Processing Plasma Separation & Storage Blood_Sampling1->Plasma_Processing Blood_Sampling2->Plasma_Processing Bioanalysis Drug Concentration Analysis (e.g., HPLC-MS/MS) Plasma_Processing->Bioanalysis PK_Parameter_Calc Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) Bioanalysis->PK_Parameter_Calc Statistical_Analysis Statistical Analysis (Bioequivalence Assessment) PK_Parameter_Calc->Statistical_Analysis Report Final Report Statistical_Analysis->Report

Caption: A typical crossover design experimental workflow for a bioavailability study.

References

A Comparative Analysis of Chlorpheniramine and Second-Generation Antihistamines on Cutaneous Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation antihistamine, chlorpheniramine (B86927), and second-generation antihistamines in their efficacy in suppressing cutaneous reactivity. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative outcomes and detailed methodologies for key experiments.

Executive Summary

This compound, a first-generation antihistamine, has long been a benchmark in the management of allergic reactions. However, its clinical use is often limited by its sedative and anticholinergic side effects. Second-generation antihistamines were developed to offer a safer alternative with a more favorable side-effect profile. This guide delves into the comparative performance of these two classes of drugs on cutaneous histamine-mediated reactions, specifically the wheal and flare response. Experimental evidence consistently demonstrates that while both classes of antihistamines are effective in suppressing the wheal and flare response, second-generation antihistamines generally exhibit a more rapid onset of action, longer duration of effect, and a superior side-effect profile.

Comparative Efficacy: Suppression of Histamine-Induced Wheal and Flare

The primary method for evaluating the efficacy of antihistamines on cutaneous reactivity is the histamine-induced wheal and flare test. The following tables summarize quantitative data from comparative studies.

AntihistamineDoseTime to Maximum Wheal SuppressionPercentage of Wheal Suppression (at peak)Duration of Significant Suppression (hours)Reference
This compound4 mg4-6 hours30-50%4-6[1][2]
Cetirizine10 mg2-4 hours70-90%>24[1][3]
Loratadine10 mg4-6 hours50-70%24[1][2]
Fexofenadine180 mg2-3 hours60-80%>24
Desloratadine5 mg3-4 hours60-80%>24[4]
Levocetirizine5 mg1-2 hours80-95%>24[4]

Table 1: Comparison of Wheal Suppression by this compound and Second-Generation Antihistamines. This table presents a summary of the typical efficacy of single doses of this compound and various second-generation antihistamines in suppressing the histamine-induced wheal response. Data is compiled from multiple sources and represents approximate values.

AntihistamineDoseTime to Maximum Flare SuppressionPercentage of Flare Suppression (at peak)Duration of Significant Suppression (hours)Reference
This compound4 mg4-6 hours40-60%4-6[1][2]
Cetirizine10 mg2-4 hours80-95%>24[1][3]
Loratadine10 mg4-6 hours60-80%24[1][2]
Fexofenadine180 mg2-3 hours70-90%>24
Desloratadine5 mg3-4 hours70-90%>24[4]
Levocetirizine5 mg1-2 hours85-100%>24[4]

Table 2: Comparison of Flare Suppression by this compound and Second-Generation Antihistamines. This table summarizes the typical efficacy of single doses of this compound and various second-generation antihistamines in suppressing the histamine-induced flare response. Data is compiled from multiple sources and represents approximate values.

Side Effect Profile Comparison

A significant differentiator between first and second-generation antihistamines is their side effect profile.

Side EffectThis compound (First-Generation)Second-Generation Antihistamines
Sedation Common and often significant[5]Minimal to none (Cetirizine may cause mild drowsiness in some individuals)[5][6]
Anticholinergic Effects Common (dry mouth, blurred vision, urinary retention)[5]Rare
Cognitive Impairment Can occurUnlikely
Cardiac Effects Generally safe at therapeutic dosesGenerally safe; some older, withdrawn second-generation agents were associated with cardiac arrhythmias[3]

Table 3: Comparison of Common Side Effects. This table highlights the key differences in the side effect profiles of this compound and second-generation antihistamines.

Experimental Protocols

The following is a detailed methodology for the histamine-induced wheal and flare test, a standard procedure for assessing the pharmacodynamic effects of antihistamines on cutaneous reactivity. This protocol is based on guidelines from the British Society for Allergy and Clinical Immunology (BSACI) and other sources.[7][8][9][10][11]

Histamine-Induced Wheal and Flare Test Protocol

1. Subject Preparation:

  • Subjects should be healthy volunteers.

  • A washout period for any antihistamine medication is required. This is typically 3-5 days for short-acting antihistamines and can be up to 6 weeks for some long-acting ones.[12]

  • The test area, usually the volar aspect of the forearm, should be clean and free of any skin lesions or topical medications.[7][9]

2. Materials:

3. Procedure:

  • Mark the test sites on the forearm, ensuring at least 2 cm between each site to prevent overlapping reactions.[13]

  • Apply a drop of the negative control solution to the first marked site.

  • Using a sterile lancet, make a small prick through the drop into the epidermis, avoiding bleeding.[14]

  • Repeat the process for the histamine solution at a separate marked site.

  • Blot any excess solution gently with a tissue.[14]

  • Start the timer.

4. Measurement and Interpretation:

  • Read the results at 15-20 minutes after the application.[14]

  • Measure the largest diameter of the wheal (the raised, blanched area) and the flare (the surrounding red area) in millimeters. Some protocols recommend measuring the longest diameter and the one perpendicular to it and calculating the mean.[13]

  • A positive reaction to histamine is typically defined as a wheal of at least 3 mm in diameter.[14]

  • The negative control should not produce a significant wheal.

5. Assessment of Antihistamine Efficacy:

  • A baseline histamine skin prick test is performed before the administration of the antihistamine.

  • The subject is then given a single dose of the antihistamine being studied.

  • Histamine skin prick tests are repeated at various time points after drug administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) to determine the onset of action, peak effect, and duration of action.[2]

  • The percentage of suppression of the wheal and flare areas is calculated relative to the baseline measurements.

Visualizing the Mechanisms and Workflows

To better understand the underlying pharmacology and experimental design, the following diagrams are provided.

Histamine_H1_Receptor_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC NFkB NF-κB Activation Ca2->NFkB PKC->NFkB Pro_inflammatory Pro-inflammatory Gene Expression NFkB->Pro_inflammatory Antihistamine Antihistamine (e.g., this compound, Second-Generation) Antihistamine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Action.

Experimental_Workflow_Wheal_and_Flare cluster_0 Baseline Phase cluster_1 Treatment Phase cluster_2 Data Analysis Phase Subject_Recruitment Subject Recruitment & Informed Consent Washout Antihistamine Washout Period Subject_Recruitment->Washout Baseline_SPT Baseline Histamine Skin Prick Test (SPT) Washout->Baseline_SPT Measurement1 Measure Wheal & Flare Baseline_SPT->Measurement1 Drug_Admin Administer Antihistamine (this compound or Second-Generation) Measurement1->Drug_Admin Post_Drug_SPT Perform Serial SPTs at Timed Intervals Drug_Admin->Post_Drug_SPT Measurement2 Measure Wheal & Flare at Each Time Point Post_Drug_SPT->Measurement2 Data_Analysis Calculate % Suppression of Wheal & Flare Measurement2->Data_Analysis Comparison Compare Efficacy of Different Antihistamines Data_Analysis->Comparison

Caption: Experimental Workflow for Assessing Antihistamine Efficacy.

References

Safety Operating Guide

Personal protective equipment for handling Chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Chlorpheniramine. Adherence to these procedures is vital to ensure personal safety and proper disposal.

This compound is classified as a hazardous substance that is toxic if swallowed or in contact with skin, can cause severe skin burns and eye damage, and may lead to organ damage through prolonged or repeated exposure[1].

Recommended Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following equipment should be used to minimize exposure.

PPE CategoryEquipment SpecificationsRationale & Citations
Eye & Face Protection Chemical safety goggles or a full-face shield.Protects against dust, splashes, and serious eye irritation or damage.[2][3][4]
Hand Protection Nitrile or powder-free latex gloves. Double gloving is recommended.Prevents skin contact, as the substance is toxic and can cause severe burns.[2] Contaminated gloves should be replaced immediately.
Respiratory Protection NIOSH/MSHA-approved dust respirator.Required to prevent inhalation of dust particles, especially in poorly ventilated areas or during tasks that generate dust.[2][4][5]
Protective Clothing For quantities up to 500g, a standard lab coat is suitable. For larger amounts, a low-permeability disposable coverall is necessary.[2]Minimizes skin contact and contamination of personal clothing.[2]

Operational Plan: Safe Handling Procedures

To ensure a safe laboratory environment, the following operational steps must be followed when working with this compound:

  • Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.[2][3]

  • Avoid Contact : Prevent all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[2]

  • Hygiene Practices : Do not eat, drink, or smoke in the handling area.[2][3] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][6]

  • Storage : Keep the container tightly sealed in a cool, dry, and well-ventilated place, protected from light.[4][7]

  • Engineering Controls : Use local exhaust ventilation or other engineering controls to maintain airborne contaminant levels below exposure limits.[4][8]

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Minor Spills (Small Quantity):

  • Restrict Access : Ensure the spill area is clear of unprotected personnel.

  • Don PPE : Wear appropriate PPE, including a dust respirator, gloves, and safety glasses.[2]

  • Clean-up : Use dry clean-up methods. Gently sweep or vacuum the spilled solid. A vacuum cleaner fitted with a HEPA filter is recommended to avoid dust generation.[2]

  • Collect Waste : Place the collected material into a suitable, labeled container for disposal.[2]

  • Decontaminate : Clean the spill area thoroughly.

Major Spills (Large Quantity):

  • Evacuate : Clear all personnel from the area and move upwind.[2]

  • Alert Authorities : Notify emergency services and provide them with the location and nature of the hazard.[2]

  • Secure the Area : Prevent spillage from entering drains or waterways by containing it with sand, earth, or vermiculite.[2]

  • Response Team : Only personnel wearing full-body protective clothing and a self-contained breathing apparatus should approach the spill.[2][4]

  • Cleanup and Disposal : Collect the recoverable product into labeled containers for proper disposal.[2]

Chlorpheniramine_Spill_Response cluster_assessment Initial Response & Assessment cluster_minor_spill Minor Spill Protocol cluster_major_spill Major Spill Protocol cluster_disposal Final Disposal Spill Spill Occurs Assess Assess Spill Size Spill->Assess DonPPE_Minor Don PPE: - Respirator - Gloves - Goggles Assess->DonPPE_Minor Minor Spill Evacuate Evacuate Area & Move Upwind Assess->Evacuate Major Spill DryCleanup Use Dry Cleanup Methods (HEPA Vacuum / Sweep) DonPPE_Minor->DryCleanup Collect_Minor Collect in Labeled Container DryCleanup->Collect_Minor Decontaminate_Minor Decontaminate Area Collect_Minor->Decontaminate_Minor Dispose Dispose as Hazardous Waste Decontaminate_Minor->Dispose Alert Alert Emergency Services Evacuate->Alert DonPPE_Major Don Full Protective Gear (SCBA & Full Suit) Alert->DonPPE_Major Contain Contain Spill (Sand, Earth) DonPPE_Major->Contain Collect_Major Collect for Disposal Contain->Collect_Major Decontaminate_Major Decontaminate Equipment & Area Collect_Major->Decontaminate_Major Decontaminate_Major->Dispose

Caption: Workflow for responding to a this compound spill.

Waste Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Containerization : All waste material, including spilled substance and contaminated items (e.g., gloves, wipes), must be placed in a suitable, sealed, and clearly labeled container.[2][6]

  • Disposal Route : Dispose of the waste through an approved and licensed hazardous waste disposal plant.[3][5] Acceptable methods include controlled incineration or burial in a licensed landfill.[2][9]

  • Environmental Protection : Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into sewers, drains, or waterways.[1][6]

  • Empty Containers : Empty containers should be decontaminated before destruction or recycling.[2] They may retain hazardous residue.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.